1-Cyclohexene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZJSDUZQOPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212981 | |
| Record name | 1-Cyclohexenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-82-8 | |
| Record name | 1-Cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclohexene-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexene-1-carboxylic acid (CAS No. 636-82-8) is an alpha,beta-unsaturated monocarboxylic acid with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique structural features, comprising a cyclohexene (B86901) ring conjugated with a carboxylic acid functional group, impart a distinct reactivity profile that allows for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and potential applications in research and drug development.
Chemical and Physical Properties
This compound is a white to light yellow, low-melting crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in many organic solvents. A summary of its key physical and chemical properties is presented below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | cyclohex-1-ene-1-carboxylic acid | [2] |
| CAS Number | 636-82-8 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 35-39 °C | [1] |
| Boiling Point | 133-135 °C at 14 mmHg | [1] |
| Density | 1.101 g/mL at 25 °C | |
| Water Solubility | 0.7 g/L at 20 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Vapor Pressure | 0.0101 mmHg at 25 °C | [1] |
Spectroscopic Data
The structural identification and characterization of this compound are routinely performed using various spectroscopic techniques. The key expected spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks and Features | Reference(s) |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>10 ppm). - Olefinic Proton (=CH-): A signal in the olefinic region (around 7.0 ppm). - Allylic Protons (-CH₂-C=): Signals in the range of 2.1-2.3 ppm. - Aliphatic Protons (-CH₂-): Signals in the aliphatic region (around 1.5-1.7 ppm). | [3] |
| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm. - Olefinic Carbons (-C=C-): Two signals in the range of 120-140 ppm. - Aliphatic Carbons (-CH₂-): Signals in the range of 20-30 ppm. | [4][5] |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹ (conjugated). - C=C Stretch (Alkene): A peak around 1640-1650 cm⁻¹. | |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 126. | [6] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay between the carboxylic acid group and the conjugated carbon-carbon double bond. This dual functionality allows for a range of transformations at both sites.
As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition.[7][8] The carboxylic acid moiety can undergo standard reactions such as esterification, amide formation, and reduction.[9]
Caption: Key reaction pathways for this compound.
Experimental Protocols
Synthesis via Diels-Alder Reaction and Isomerization
A common route to cyclohexene carboxylic acids involves a [4+2] cycloaddition, known as the Diels-Alder reaction, followed by isomerization to the more thermodynamically stable α,β-unsaturated isomer.[10]
Protocol: Synthesis of Cyclohex-2-ene-1-carboxylic Acid [10]
-
Part 1: Diels-Alder Reaction
-
To a pressure reactor, add acrylic acid and an aromatic solvent such as toluene (B28343) or xylene.
-
Cool the reactor and add condensed 1,3-butadiene.
-
Seal the reactor and heat to approximately 150 °C for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.
-
-
Part 2: Isomerization
-
To the crude solution from Part 1, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.
-
Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR spectroscopy until the desired product, cyclohex-2-ene-1-carboxylic acid, is the major component.
-
Cool the reaction mixture to room temperature and neutralize if a catalyst was used.
-
-
Part 3: Purification
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate (B1210297) mixture).[10]
-
Characterize the final product using standard spectroscopic methods to confirm its identity and purity.
-
Fischer Esterification
The carboxylic acid group of this compound can be readily converted to an ester via Fischer esterification.[11][12]
Protocol: General Procedure for Fischer Esterification [11][12]
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly and with cooling.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by distillation or column chromatography.
Caption: Generalized workflow for the synthesis and subsequent esterification.
Applications in Research and Drug Development
Cyclohexene carboxylic acid derivatives are valuable building blocks in medicinal chemistry. They have been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated as inhibitors of human 5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia.[13] The rigid cyclohexene scaffold is useful for constraining the conformation of molecules, which can be advantageous in designing potent and selective enzyme inhibitors.
Furthermore, new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and shown to possess antiproliferative and anti-inflammatory properties.[14] These findings highlight the potential of this chemical scaffold in the development of novel therapeutic agents. The synthesis of various derivatives for use as potent antitumor agents has also been explored.[15]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. This compound [webbook.nist.gov]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. athabascau.ca [athabascau.ca]
- 13. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
1-Cyclohexene-1-carboxylic acid molecular structure and formula
An In-depth Technical Guide to 1-Cyclohexene-1-carboxylic Acid: Molecular Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental structure, physicochemical properties, synthesis, spectroscopic characterization, and known biological roles.
Molecular Structure and Formula
This compound is an organic compound featuring a six-membered carbon ring with a single double bond (a cyclohexene (B86901) ring) and a carboxylic acid functional group attached to one of the unsaturated carbons. It is classified as an alpha,beta-unsaturated monocarboxylic acid.[1][2]
The fundamental identifiers and structural details of the molecule are summarized below.
| Identifier | Value |
| IUPAC Name | cyclohexene-1-carboxylic acid[1][3] |
| CAS Number | 636-82-8[4][5][6] |
| Chemical Formula | C₇H₁₀O₂[1][3][4] |
| Molecular Weight | 126.15 g/mol [4][5][7] |
| SMILES String | OC(=O)C1=CCCCC1[5][8] |
| InChI | 1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9)[3][5] |
| InChIKey | NMEZJSDUZQOPFE-UHFFFAOYSA-N[3][5] |
The structure consists of a planar carboxyl group attached to the sp² hybridized carbon of the cyclohexene ring. The ring itself adopts a half-chair conformation to minimize steric strain.
Physicochemical Properties
This compound is a white to light yellow, low-melting crystalline solid at room temperature.[2][5][9] Its key physical and chemical properties are compiled from various sources.
| Property | Value | Reference(s) |
| Physical Form | Solid, white to light yellow crystalline | [2][5][9] |
| Melting Point | 35-39 °C | [2][5][7] |
| Boiling Point | 133-135 °C at 14 mmHg | [2][5][7] |
| Density | 1.101 g/mL at 25 °C | [5][7] |
| Water Solubility | 0.7 g/L at 20 °C | [2][10] |
Synthesis and Biological Role
Synthesis Pathway
A common and effective method for synthesizing cyclohexene-based structures is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[11][12] For a related isomer, 3-cyclohexene-1-carboxylic acid, the reaction involves 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile).[11] Subsequent isomerization can yield the more thermodynamically stable this compound, where the double bond is conjugated with the carboxyl group.
Biological Role: Anaerobic Metabolism of Benzoic Acid
This compound is not typically associated with intracellular signaling pathways in mammals. However, it is a known intermediate in the anaerobic decomposition of benzoic acid by methanogenic consortia of bacteria.[2][3][5][13] In this metabolic pathway, benzoic acid is first reduced to cyclohexanecarboxylic acid, which is then dearomatized. This compound has been identified as a key intermediate in this process before the cyclohexene ring is cleaved to form various volatile fatty acids.[3][5]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Vinyl H | ~7.0-7.2 | Broad Singlet | 1H | =C-H |
| Allylic H | ~2.2-2.4 | Multiplet | 4H | -CH₂-C= |
| Aliphatic H | ~1.6-1.8 | Multiplet | 4H | -CH₂-CH₂- |
| Carboxyl H | >12.0 | Broad Singlet | 1H | -COOH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carboxyl C | ~173 | C=O |
| Quaternary C | ~138 | C -COOH |
| Vinyl C | ~130 | =C -H |
| Allylic C | ~25, ~28 | C H₂-C= |
| Aliphatic C | ~21, ~22 | C H₂-CH₂ |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the distinct absorptions of the carboxylic acid and the alkene functional groups.[14][15]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| 3100-3000 | Medium | =C-H Stretch | Alkene |
| 3000-2850 | Medium | C-H Stretch | Alkane |
| 1760-1690 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Carboxylic Acid |
| 1650-1600 | Medium | C=C Stretch | Alkene |
| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |
| 950-910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
| m/z Value | Interpretation |
| 126 | [M]⁺, Molecular Ion |
| 111 | [M-CH₃]⁺ |
| 97 | [M-C₂H₅]⁺ or [M-CHO]⁺ |
| 81 | [M-COOH]⁺, Loss of carboxyl group |
| 79 | Cyclohexadienyl cation |
Note: Fragmentation patterns are predicted based on the structure. The base peak may vary. Data is available on the NIST WebBook.[16][17]
Experimental Protocols
Synthesis: Diels-Alder and Isomerization
Objective: To synthesize this compound from 1,3-butadiene and acrylic acid.
Materials:
-
1,3-butadiene, condensed
-
Acrylic acid, inhibitor-free
-
Toluene or Xylene
-
Catalytic amount of a strong base (e.g., Sodium ethoxide) or acid (e.g., p-Toluenesulfonic acid) for isomerization
-
High-pressure reaction vessel
-
Standard glassware for extraction and distillation
Procedure:
-
Cycloaddition: In a high-pressure reactor, charge acrylic acid and the chosen solvent (e.g., toluene). Cool the reactor to a low temperature (e.g., -78 °C) and add condensed 1,3-butadiene.
-
Seal the reactor and allow it to warm to room temperature before heating to approximately 150-200 °C for several hours.
-
Monitor the reaction progress via GC-MS or TLC until the consumption of reactants is complete. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.[11]
-
Isomerization: Cool the reaction mixture. Add a catalytic amount of a base or acid to the crude product solution.
-
Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR until this compound is the major component.[11]
-
Purification: After cooling, neutralize the catalyst if necessary. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.
Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the proton signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.
FT-IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[18]
-
Place the mixture into a pellet-pressing die and apply pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Place the KBr disc in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[18]
Mass Spectrometry (Electron Ionization):
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[19]
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for GC-MS analysis.
-
Acquire the mass spectrum using standard EI conditions (e.g., 70 eV ionization energy).
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.[20]
References
- 1. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 636-82-8 [chemicalbook.com]
- 3. The anaerobic decomposition of benzoic acid during methane fermentation | Semantic Scholar [semanticscholar.org]
- 4. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anaerobic decomposition of benzoic acid during methane fermentation. IV. Dearomatization of the ring and volatile fatty acids formed on ring rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound 97 636-82-8 [sigmaaldrich.com]
- 8. Hydroxy-1-cyclohexene-1-carboxylic acid | C7H10O3 | CID 54725084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound|636-82-8 [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Anaerobic decomposition of benzoic acid during methane fermentation: Specific activity of fatty acid intermediates and postion of radioactive label (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8), a versatile organic building block. This document details its chemical and physical properties, synthesis protocols, spectral data, and significant applications in the field of drug discovery and development, with a focus on its role as a precursor to potent bioactive molecules.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] It serves as a valuable intermediate in various synthetic pathways due to its dual functionality, incorporating both a reactive alkene and a carboxylic acid group.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow low melting crystalline solid | [1] |
| Melting Point | 35-39 °C | [1][2] |
| Boiling Point | 133-135 °C at 14 mmHg | [1][2] |
| Density | 1.101 g/mL at 25 °C | [2] |
| Solubility | Soluble in water (0.7 g/L at 20°C) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| pKa | 5.00 ± 0.20 (Predicted) | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 636-82-8 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [4] |
| Molecular Weight | 126.15 g/mol | [2] |
| IUPAC Name | cyclohex-1-ene-1-carboxylic acid | [4] |
| Synonyms | 1-Cyclohexenecarboxylic acid, 3,4,5,6-Tetrahydrobenzoic acid | [1] |
| SMILES | C1CCC(=CC1)C(=O)O | [4] |
| InChI Key | NMEZJSDUZQOPFE-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing
The preparation of this compound is well-established in organic chemistry. A common and effective method proceeds via the hydrolysis of 1-cyclohexene-1-carbonitrile.[5] The nitrile intermediate is typically synthesized from cyclohexanone (B45756).[5] This two-step process provides a reliable route from a readily available starting material.
Caption: General synthesis workflow for this compound from cyclohexanone.
Spectral Data and Characterization
The structural identity of this compound is confirmed through standard spectroscopic techniques. The data below are typical values expected for this compound based on its structure and data from related compounds.
Table 3: Summary of Spectroscopic Data
| Technique | Characteristic Peaks / Shifts | Reference(s) |
| ¹H NMR | δ 10.0-13.0 ppm (br s, 1H, -COOH)δ ~7.1 ppm (m, 1H, vinylic C-H)δ ~2.2 ppm (m, 4H, allylic -CH₂-)δ ~1.6 ppm (m, 4H, homoallylic -CH₂-) | [6][7] |
| ¹³C NMR | δ ~175 ppm (-COOH)δ ~140 ppm (quaternary vinylic C-COOH)δ ~130 ppm (vinylic C-H)δ 21-27 ppm (4x -CH₂-) | [6][8][9] |
| FTIR (cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch)~2930 cm⁻¹ (sp³ C-H stretch)~1690 cm⁻¹ (strong, C=O stretch, conjugated)~1640 cm⁻¹ (C=C stretch)1320-1210 cm⁻¹ (C-O stretch) | [10] |
| Mass Spec (EI) | m/z 126 (M⁺), 109, 97, 81, 79 | [4] |
Applications in Drug Development
While this compound itself has no documented direct biological mechanism of action, its true value lies in its role as a versatile scaffold and chemical building block for the synthesis of complex, biologically active molecules.[11] Its rigid cyclohexene (B86901) ring and modifiable carboxylic acid handle make it an attractive starting point for introducing specific pharmacophoric features.
Caption: Role of this compound as a key building block in medicinal chemistry.
Synthesis of Novel Anti-inflammatory Agents
Recent research has demonstrated the use of this compound in the synthesis of novel amidrazone derivatives. These derivatives have shown significant biological activity, including potent anti-inflammatory and antiproliferative effects. The mechanism of anti-inflammatory action involves the significant inhibition of pro-inflammatory cytokine production.
Caption: Inhibition of pro-inflammatory cytokines by derivatives of this compound.
Table 4: Biological Activity of Amidrazone Derivatives
| Derivative | Target Cytokine(s) Inhibited | Other Activity |
| Compound 2f | TNF-α (66-81% inhibition) | Antiproliferative |
| Compound 2b | TNF-α, IL-6, IL-10 (92-99% inhibition) | Antibacterial (Y. enterocolitica) |
| Compound 2c | - | Bacteriostatic (S. aureus, M. smegmatis) |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the established Wheeler and Lerner method, proceeding through a nitrile intermediate.[5]
Part A: Synthesis of 1-Cyclohexene-1-carbonitrile from Cyclohexanone
-
Cyanohydrin Formation: In a well-ventilated fume hood, cyclohexanone is cooled in an ice bath. A solution of sodium cyanide in water is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 20°C. The reaction mixture is stirred for 2-3 hours.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude cyclohexanone cyanohydrin.
-
Dehydration: The crude cyanohydrin is mixed with a dehydrating agent such as phosphorus pentoxide or thionyl chloride in pyridine. The mixture is heated gently to effect dehydration to the α,β-unsaturated nitrile.
-
Purification: The reaction mixture is poured onto ice, and the product is extracted with ether. The organic phase is washed, dried, and concentrated. The crude 1-cyclohexene-1-carbonitrile is then purified by vacuum distillation.
Part B: Hydrolysis to this compound
-
Reaction Setup: A mixture of 1-cyclohexene-1-carbonitrile, water, and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Isolation: The reaction mixture is cooled and poured into a beaker of crushed ice, leading to the precipitation of the crude carboxylic acid.
-
Purification: The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or water) to yield pure this compound.
Protocol: Biological Assay - Cytokine Inhibition in PBMCs (General Method)
This protocol describes a general workflow for assessing the anti-inflammatory properties of synthesized derivatives.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are seeded in 96-well plates and stimulated with a mitogen (e.g., phytohemagglutinin, PHA) to induce cytokine production.
-
Treatment: Test compounds (derivatives of this compound) are dissolved in DMSO and added to the cell cultures at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Analysis: After incubation, the cell culture supernatants are collected. The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) are quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Interpretation: The percentage inhibition of cytokine production by the test compounds is calculated relative to the vehicle-treated control.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
| Precautionary Codes | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [2] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |
Conclusion
This compound (CAS 636-82-8) is a foundational building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile chemical nature allow for the creation of diverse and complex molecular architectures. As demonstrated by its successful application in the development of novel anti-inflammatory agents and other therapeutic leads, this compound represents a valuable and strategic starting material for researchers in drug discovery. This guide provides the core technical information required for its effective utilization in a research and development setting.
References
- 1. This compound | 636-82-8 [chemicalbook.com]
- 2. This compound 97 636-82-8 [sigmaaldrich.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to the Physical Properties of 1-Cyclohexene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 1-Cyclohexene-1-carboxylic acid, specifically its melting and boiling points. This information is critical for the handling, characterization, and application of this compound in research and development, particularly within the pharmaceutical industry.
Core Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] Its physical state is dictated by its melting and boiling points, which are crucial parameters for its purification, formulation, and synthesis processes.
Data Presentation: Physical Properties
The following table summarizes the experimentally determined melting and boiling points for this compound. The data is aggregated from various chemical suppliers and databases, indicating a consistent range for these physical constants.
| Physical Property | Value | Conditions |
| Melting Point | 35-39 °C | (lit.)[1][2][3][4] |
| Boiling Point | 133-135 °C | at 14 mmHg[1][2][3] |
Experimental Protocols
The following sections detail the standardized methodologies for the determination of the melting and boiling points of organic compounds like this compound. These protocols are based on established laboratory techniques to ensure accuracy and reproducibility.
Determination of Melting Point (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[5] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the substance melts.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample.[5] The tube is inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures constitutes the melting range. For a pure compound, this range is typically narrow.
Determination of Boiling Point (Micro Method)
For determining the boiling point at reduced pressure, as is common for many organic acids to prevent decomposition, a micro-boiling point or distillation method is employed. The Thiele tube method is a common micro-scale approach.[3][7]
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A small amount (a few drops) of this compound is placed in the small test tube. A capillary tube, with its open end facing down, is then placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is stopped.
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the given atmospheric pressure.[7] For measurements at reduced pressure, the entire apparatus is connected to a vacuum system, and the pressure is recorded along with the boiling point.
Logical Relationships
The physical state of this compound is directly dependent on its temperature relative to its melting and boiling points. This relationship can be visualized as a simple state transition diagram.
References
The Enigmatic Presence of 1-Cyclohexene-1-carboxylic Acid in the Bacterial Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexene-1-carboxylic acid, a cyclic unsaturated carboxylic acid, has been identified as a naturally occurring metabolite within the bacterial domain. Its presence has been confirmed in the extremophilic bacterium Alicyclobacillus acidocaldarius and as a key intermediate in the anaerobic degradation of aromatic compounds by various bacteria, including Syntrophus aciditrophicus, Geobacter metallireducens, and Rhodopseudomonas palustris.[1] This technical guide provides a comprehensive overview of the known occurrences of this compound in bacteria, detailing the metabolic pathways involved, and presenting available quantitative data. Furthermore, it outlines established experimental protocols for the detection and quantification of this and similar organic acids in bacterial matrices, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Natural Occurrence and Metabolic Significance
This compound has been documented in distinct bacterial metabolic contexts:
-
As a direct metabolite: The thermophilic acidophile Alicyclobacillus acidocaldarius is known to produce this compound.[1]
-
As an intermediate in anaerobic benzoate (B1203000) degradation: In the absence of oxygen, several bacteria utilize a metabolic pathway to break down benzoate, a common aromatic compound. In this pathway, this compound serves as a crucial intermediate. This has been observed in syntrophic co-cultures of "Syntrophus aciditrophicus" with hydrogen-consuming microorganisms.[2]
-
As an intermediate in cyclohexane (B81311) carboxylic acid metabolism: Bacteria such as Rhodopseudomonas palustris and Geobacter metallireducens metabolize cyclohexane carboxylic acid through a pathway that involves the formation of this compound.[3]
Quantitative Data
While the presence of this compound is qualitatively established, specific quantitative data on its concentration in bacterial cultures remains limited in the reviewed literature. However, data on a closely related precursor, cyclohexane carboxylic acid, provides an indication of the potential metabolite concentrations. In syntrophic co-cultures of "Syntrophus aciditrophicus" and Methanospirillum hungatei metabolizing benzoate, cyclohexane carboxylic acid was found to accumulate to a concentration of 260 µM.[2]
Table 1: Accumulation of a Precursor Metabolite in Syntrophus aciditrophicus Co-culture
| Metabolite | Bacterial Culture | Substrate | Concentration (µM) | Reference |
| Cyclohexane carboxylic acid | "Syntrophus aciditrophicus" & Methanospirillum hungatei | Benzoate | 260 | [2] |
Metabolic Pathways
The formation of this compound is primarily associated with the anaerobic degradation of benzoate and the metabolism of cyclohexane carboxylate. The key enzymatic steps involve the action of CoA ligases and dehydrogenases.
Anaerobic Benzoate Degradation in Syntrophus aciditrophicus
In this pathway, benzoate is first activated to benzoyl-CoA. Through a series of reductive steps, the aromatic ring is dearomatized, leading to the formation of cyclohex-1-ene-1-carboxyl-CoA, the coenzyme A thioester of this compound.
Cyclohexane Carboxylic Acid Degradation in Geobacter metallireducens
Geobacter metallireducens degrades cyclohexane carboxylic acid by first activating it to cyclohexanoyl-CoA. This is then dehydrogenated to form cyclohex-1-ene-1-carboxyl-CoA.
Experimental Protocols
The detection and quantification of this compound and other organic acids in bacterial cultures typically involve chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
General Workflow for Organic Acid Analysis
Sample Preparation
-
Cell Lysis and Extraction: For intracellular analysis, bacterial cell pellets are lysed using methods such as sonication, bead beating, or freeze-thaw cycles. This is followed by extraction with a suitable solvent (e.g., a mixture of methanol, chloroform, and water) to separate the metabolites from other cellular components. For extracellular analysis, the culture supernatant is used directly after centrifugation to remove cells.
-
Solid-Phase Extraction (SPE): Anion exchange SPE cartridges can be employed to selectively isolate and concentrate organic acids from the crude extract, removing interfering compounds.
-
Derivatization for GC-MS: Carboxylic acids are often not volatile enough for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert them into more volatile esters or silyl (B83357) derivatives. Common derivatization reagents include:
-
Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.
-
Esterification agents: Methanolic HCl or diazomethane (B1218177) can be used to convert carboxylic acids to their methyl esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A validated GC-MS method for the analysis of organic acids in microbial samples has been described, which can be adapted for this compound.
Table 2: Example GC-MS Parameters for Organic Acid Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-600 |
Note: This is a general protocol and should be optimized for the specific analyte and matrix.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers an alternative for the analysis of carboxylic acids, often without the need for derivatization.
Table 3: Example HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with an acidified aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV detector at 210-220 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: This is a general protocol and should be optimized for the specific analyte and matrix.
Conclusion
The natural occurrence of this compound in bacteria is an established fact, with its role as a metabolite in Alicyclobacillus acidocaldarius and as a key intermediate in the anaerobic degradation of aromatic compounds by several other bacterial species. While quantitative data on its production levels are still scarce, the analytical methodologies for its detection and quantification are well-established for organic acids in general. The metabolic pathways leading to its formation provide valuable insights into the biochemical versatility of bacteria in metabolizing cyclic compounds. Further research focusing on the quantification of this acid in various bacterial species and under different growth conditions will be crucial for a more complete understanding of its physiological role and potential applications in biotechnology and drug development.
References
1-Cyclohexene-1-carboxylic Acid: A Key Metabolite in the Alicyclic Fatty Acid Pathway of Alicyclobacillus acidocaldarius
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclohexene-1-carboxylic acid as a significant metabolite in the thermoacidophilic bacterium, Alicyclobacillus acidocaldarius. This bacterium is notable for the high abundance of ω-cyclohexyl fatty acids in its cell membrane, which contribute to its ability to thrive in high-temperature and low-pH environments. This compound is a key intermediate in the biosynthetic pathway that channels precursors from central metabolism into the production of these unique fatty acids. This document details the proposed biosynthetic pathway, presents quantitative data on related metabolites, provides detailed experimental protocols for its detection and quantification, and includes visualizations of the metabolic and experimental workflows.
Introduction
Alicyclobacillus acidocaldarius is a Gram-positive, aerobic, and spore-forming bacterium first isolated from acidic hot springs.[1] A distinguishing feature of this organism is the high percentage of ω-alicyclic fatty acids in its cell membrane, which can comprise up to 60% of the total fatty acid content.[2] These cyclic fatty acids are crucial for maintaining membrane fluidity and integrity under extreme conditions of high temperature and low pH.[2]
The biosynthesis of these unique fatty acids originates from the well-established shikimate pathway, a metabolic route for the synthesis of aromatic amino acids in bacteria, plants, and fungi.[3][4] In A. acidocaldarius, a branch of this pathway leads to the formation of cyclohexanecarboxylic acid, which serves as a primer for the synthesis of ω-cyclohexyl fatty acids.[5][6] Isotope labeling studies have confirmed that shikimate is incorporated as an intact C7 unit into these fatty acids, strongly indicating that this compound is a key intermediate in this metabolic diversion.[5][6] Understanding this pathway and the role of this compound is of significant interest for potential applications in biotechnology and drug development, particularly in the context of developing novel antimicrobial agents or in the bio-production of specialty chemicals.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in A. acidocaldarius begins with the universal shikimate pathway, which converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate.[4] From chorismate, a specialized branch of reactions is proposed to lead to the formation of cyclohexanecarboxyl-CoA, the immediate precursor for ω-cyclohexyl fatty acid synthesis. While the precise enzymatic machinery in A. acidocaldarius is yet to be fully elucidated, a plausible pathway has been proposed based on studies of similar biosynthetic routes.[3]
The initial steps of the pathway are the well-characterized seven enzymatic reactions of the shikimate pathway, yielding chorismate. From chorismate, it is hypothesized that a series of reactions, likely involving a promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase, lead to the formation of cyclohexanecarboxyl-CoA.[3] 1-Cyclohexene-1-carboxyl-CoA is a key intermediate in this proposed transformation. This is then likely reduced to cyclohexanecarboxyl-CoA, which then enters the fatty acid synthesis pathway.
Caption: Proposed biosynthetic pathway from the shikimate pathway to ω-cyclohexyl fatty acids.
Quantitative Data
While the precise intracellular concentration of this compound in A. acidocaldarius has not been reported, it is expected to be in the micromolar to low millimolar range, consistent with other bacterial metabolic intermediates.[7][8] The end products of this pathway, the ω-cyclohexyl fatty acids, are, however, major components of the cell membrane.
| Metabolite | Organism | Concentration / Abundance | Reference |
| ω-Cyclohexyl Fatty Acids | Alicyclobacillus acidocaldarius | ~60% of total fatty acids | [2] |
| Methyl 11-cyclohexylundecanoate | Alicyclobacillus sp. (isolate AL01A) | 704.46 ng/mg dry weight | [2] |
| Methyl 11-cycloheptylundecanoate | Alicyclobacillus sp. (isolate AL01A) | 443.92 ng/mg dry weight | [2] |
| Total Intracellular Metabolites (for context) | E. coli | ~300 mM | [8] |
| This compound (estimated) | Alicyclobacillus acidocaldarius | 0.01 - 1 mM | Estimated based on[7][8] |
Experimental Protocols
The detection and quantification of this compound and related metabolites in A. acidocaldarius can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation: Extraction of Carboxylic Acids
-
Cell Culture: Grow A. acidocaldarius in a suitable medium to the desired growth phase.
-
Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol (B129727) at -40°C). Harvest the cells by centrifugation.
-
Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).
-
Cell Lysis: Disrupt the cells using methods such as sonication or bead beating to release intracellular metabolites.
-
Protein Precipitation: Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
Caption: General experimental workflow for the analysis of this compound.
GC-MS Analysis
For GC-MS analysis, carboxylic acids are typically derivatized to increase their volatility.
-
Derivatization:
-
Dry the extracted metabolites under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or diazomethane) and incubate to form trimethylsilyl (B98337) (TMS) esters or methyl esters, respectively.
-
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Oven Temperature Program: A temperature gradient suitable for separating the derivatized carboxylic acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to an authentic standard.
-
Quantify using a calibration curve generated from the standard.
-
LC-MS Analysis
LC-MS allows for the analysis of carboxylic acids without derivatization.
-
LC Parameters:
-
Column: A reversed-phase C18 column or a mixed-mode column suitable for polar compounds.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS Parameters:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of this compound.
-
-
Data Analysis:
-
Identify the metabolite based on its retention time and mass-to-charge ratio (m/z) compared to a standard.
-
Quantify using a calibration curve of the authentic standard.
-
Conclusion
This compound is a pivotal metabolite in Alicyclobacillus acidocaldarius, linking the central shikimate pathway to the biosynthesis of the unique ω-cyclohexyl fatty acids that are essential for its survival in extreme environments. While the precise enzymatic steps for its formation are still under investigation, the available evidence provides a strong framework for understanding this important metabolic branch. The experimental protocols detailed in this guide offer robust methods for the further study of this metabolite, which may pave the way for novel biotechnological applications and the development of new therapeutic agents.
References
- 1. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 2. Genomic insight and physiological characterization of thermoacidophilic Alicyclobacillus isolated from Yellowstone National Park - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The shikimate pathway: gateway to metabolic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formation of -cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formation of ω-cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. » What are the concentrations of free metabolites in cells? [book.bionumbers.org]
- 8. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Cyclohexene-1-carboxylic Acid in the Anaerobic Degradation of Benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The anaerobic biodegradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Benzoic acid, a common environmental pollutant and a central intermediate in the breakdown of many aromatic compounds, undergoes a complex series of reactions in the absence of oxygen. A crucial intermediate in this pathway for many anaerobic microorganisms is 1-cyclohexene-1-carboxylic acid. This technical guide provides a comprehensive overview of its role, the enzymatic machinery involved, and the experimental methodologies used to study this fascinating metabolic route.
The Central Pathway: From an Aromatic Ring to Alicyclic Intermediate
Under anaerobic conditions, the chemically stable benzene (B151609) ring of benzoic acid is destabilized through a reductive pathway. The initial step in virtually all anaerobic benzoate-degrading bacteria is the activation of benzoate (B1203000) to its coenzyme A (CoA) thioester, benzoyl-CoA.[1] This activation is typically catalyzed by a benzoate-CoA ligase. The subsequent dearomatization of benzoyl-CoA is the key step that commits the molecule to degradation.
While variations exist among different microbial species, a common strategy involves the reduction of the aromatic ring to form alicyclic intermediates. In many phototrophic and syntrophic bacteria, this leads to the formation of cyclohex-1-ene-1-carboxyl-CoA.[2][3]
Variations in the Benzoyl-CoA Degradation Pathway
The anaerobic degradation of benzoyl-CoA is not a monolithic pathway. At least three variations have been identified in different physiological groups of microorganisms, highlighting the diverse evolutionary strategies to overcome the energetic challenges of anaerobic metabolism.[3][4]
-
The Rhodopseudomonas palustris Pathway: In this phototrophic bacterium, benzoyl-CoA is reduced to cyclohex-1,5-diene-1-carboxyl-CoA, which is then further reduced to cyclohex-1-ene-1-carboxyl-CoA.[2][3] This intermediate is then hydrated, oxidized, and the ring is cleaved to yield pimelyl-CoA.[2]
-
The Thauera aromatica Pathway: This denitrifying bacterium also reduces benzoyl-CoA to cyclohex-1,5-diene-1-carboxyl-CoA. However, instead of a second reduction, the diene is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA.[3] Subsequent oxidation and hydrolytic ring cleavage produce 3-hydroxypimelyl-CoA.[3]
-
The Syntrophus aciditrophicus Pathway: In this syntrophic bacterium, which degrades benzoate in concert with a hydrogen-consuming partner, both cyclohexane (B81311) carboxylate and cyclohex-1-ene carboxylate have been identified as key intermediates.[4][5] This suggests a pathway that may involve a four- or six-electron reduction of benzoyl-CoA.[4][5]
Quantitative Data on Intermediates and Enzyme Activities
The following tables summarize key quantitative data from studies on anaerobic benzoate degradation, providing insights into the concentrations of intermediates and the catalytic efficiencies of the enzymes involved.
| Intermediate | Organism | Condition | Concentration (µM) | Reference |
| Cyclohexane carboxylic acid | Syntrophus aciditrophicus | Benzoate-grown coculture | 260 | [4][5] |
| Cyclohex-1-ene carboxylate | Syntrophus aciditrophicus | Benzoate-grown coculture | Transiently detected | [4][6] |
| Pimelate | Syntrophus aciditrophicus | Benzoate-grown coculture | Transiently detected | [4][6] |
| Glutarate | Syntrophus aciditrophicus | Benzoate-grown coculture | Transiently detected | [4][6] |
Table 1: Accumulation of Intermediates in Syntrophus aciditrophicus
| Enzyme | Organism | Substrate | Apparent Km | Specific Activity / Vmax | Reference |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 µM | 0.55 µmol min-1 mg-1 | |
| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 0.6 mM | - | |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 70 µM | 13.9 µmol min-1 mg-1 | |
| Cyclohex-1-ene-1-carboxyl-CoA Hydratase | Rhodopseudomonas palustris | - | - | 3- to 10-fold higher in benzoate-grown cells | [2] |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | Rhodopseudomonas palustris | - | - | 3- to 10-fold higher in benzoate-grown cells | [2] |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | Rhodopseudomonas palustris | - | - | 3- to 10-fold higher in benzoate-grown cells | [2] |
Table 2: Kinetic Parameters and Activities of Key Enzymes
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of anaerobic benzoate degradation.
Cultivation of Anaerobic Bacteria
3.1.1. Cultivation of Syntrophus aciditrophicus
Syntrophus aciditrophicus is typically grown in a defined mineral medium under strictly anaerobic conditions.
-
Medium Preparation: Prepare a basal medium containing minerals, vitamins, and a reducing agent (e.g., cysteine-sulfide). The medium should be prepared under an N2/CO2 (80:20) atmosphere to maintain anoxia.
-
Substrate Addition: Add benzoate (e.g., 5-10 mM) as the primary carbon and energy source. For cocultures, a hydrogen-consuming partner such as Methanospirillum hungatei is required.
-
Inoculation and Incubation: Inoculate the medium with a fresh culture of S. aciditrophicus (and its partner, if applicable) in an anaerobic chamber or using anaerobic techniques. Incubate the cultures in the dark at 37°C.
-
Monitoring Growth: Monitor growth by measuring the increase in optical density at 600 nm or by tracking substrate depletion and product formation using HPLC.
3.1.2. Cultivation of Rhodopseudomonas palustris
Rhodopseudomonas palustris is a phototrophic bacterium and requires light for anaerobic growth on benzoate.
-
Medium Preparation: Use a defined mineral medium supplemented with vitamins. The medium should be degassed and prepared under an N2 atmosphere.
-
Substrate Addition: Add benzoate (e.g., 2-5 mM) as the electron donor.
-
Inoculation and Incubation: Inoculate the medium with an active culture of R. palustris. Incubate the cultures anaerobically in the light (e.g., incandescent lamps) at 30°C.
-
Monitoring Growth: Monitor growth by measuring the optical density at 660 nm.
Metabolite Extraction and Analysis
3.2.1. Extraction of CoA Esters and Organic Acids
-
Cell Harvesting: Harvest bacterial cells from the culture by centrifugation at a low temperature (4°C) to quench metabolic activity.
-
Extraction: Resuspend the cell pellet in an ice-cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol, and water (2:2:1, v/v/v), or perchloric acid (5%).
-
Cell Lysis: Lyse the cells by sonication or bead beating while keeping the samples on ice.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites. For analysis of CoA esters, the samples may require further purification or derivatization.
3.2.2. Analysis by HPLC and LC-MS/MS
-
Chromatographic Separation: Separate the extracted metabolites using a reverse-phase C18 column on an HPLC or LC-MS/MS system.
-
Mobile Phase: Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) to elute the compounds.
-
Detection: Detect CoA esters by their UV absorbance at 260 nm. For more sensitive and specific quantification, use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).
-
Quantification: Quantify the metabolites by comparing their peak areas to those of authentic standards.
Enzyme Assays
3.3.1. Benzoyl-CoA Reductase Assay (Spectrophotometric)
This assay continuously monitors the oxidation of a reduced artificial electron donor.
-
Assay Mixture: In an anaerobic cuvette, prepare an assay mixture containing an anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 5 mM MgCl2), ATP, and a reduced electron donor like methyl viologen reduced with sodium dithionite.
-
Baseline Measurement: Record the baseline absorbance at 600 nm.
-
Initiation of Reaction: Start the reaction by adding a known amount of purified benzoyl-CoA reductase.
-
Substrate Addition: After a stable baseline is achieved, add benzoyl-CoA to the cuvette.
-
Monitoring: Monitor the decrease in absorbance at 600 nm, which is proportional to the rate of benzoyl-CoA reduction.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of reduced methyl viologen.
3.3.2. 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase Assay (Spectrophotometric)
This assay monitors the reduction of NAD+ to NADH.
-
Assay Mixture: In a quartz cuvette, prepare an assay mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the enzyme preparation.
-
Initiation of Reaction: Start the reaction by adding the substrate, 2-hydroxycyclohexanecarboxyl-CoA.
-
Monitoring: Immediately measure the increase in absorbance at 340 nm over time.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Comparative pathways of anaerobic benzoate degradation.
Figure 2: General experimental workflow for studying anaerobic metabolism.
Conclusion
This compound and its corresponding CoA ester are central intermediates in the anaerobic degradation of benzoic acid in a variety of microorganisms. The elucidation of this metabolic pathway has been made possible through a combination of classical microbiological techniques, sophisticated analytical chemistry, and detailed enzymology. Understanding the nuances of these pathways is not only fundamental to our knowledge of microbial metabolism but also holds significant promise for the development of novel bioremediation strategies and the engineering of microbial catalysts for the production of valuable chemicals. This guide provides a foundational understanding and practical methodologies for researchers venturing into this exciting and important field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Assay Protocols [cmbe.engr.uga.edu]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of benzoate as an electron acceptor by Syntrophus aciditrophicus grown in pure culture with crotonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntrophus aciditrophicus sp. nov., a new anaerobic bacterium that degrades fatty acids and benzoate in syntrophic association with hydrogen-using microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Cyclohexene-1-carboxylic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Cyclohexene-1-carboxylic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and its emerging role in the development of novel therapeutic agents.
Chemical Identity and Synonyms
This compound is a cyclic unsaturated carboxylic acid. It is crucial for researchers to be familiar with its various synonyms to effectively search databases and literature. The compound is systematically named cyclohex-1-ene-1-carboxylic acid according to IUPAC nomenclature.[1][2] A comprehensive list of its common and commercial synonyms is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| Preferred IUPAC Name | cyclohex-1-ene-1-carboxylic acid[2] |
| Systematic IUPAC Name | This compound[1] |
| Common Synonyms | 1-Cyclohexenecarboxylic acid[1][2], 3,4,5,6-Tetrahydrobenzoic Acid[1], Cyclohexenecarboxylic acid[1] |
| CAS Number | 636-82-8[1][2] |
| Molecular Formula | C7H10O2[1][2] |
| Molecular Weight | 126.15 g/mol [1] |
| InChI Key | NMEZJSDUZQOPFE-UHFFFAOYSA-N[1][2] |
| SMILES | C1CCC(=CC1)C(=O)O[1] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. These properties are summarized in Table 2.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Melting Point | 35-39 °C[3] |
| Boiling Point | 133-135 °C at 14 mmHg[3] |
| Density | 1.101 g/mL at 25 °C[3] |
| Water Solubility | 0.7 g/L at 20 °C[3] |
| Mass Spectrometry | Major peaks (m/z): 126, 108, 97, 81, 79, 67, 53, 41, 39 |
| UV-Vis (Methanol) | λmax: 218 nm |
| ¹³C NMR (CDCl₃, δ) | 21.6, 22.2, 25.1, 28.9, 128.9, 138.8, 172.9 ppm |
Experimental Protocols: Synthesis of this compound
While several synthetic routes to this compound exist, a common and illustrative method involves the carboxylation of a cyclohexenyl Grignard reagent. The following is a representative, detailed protocol for this synthesis.
Synthesis of this compound via Grignard Reaction
This procedure involves two main steps: the formation of the Grignard reagent from 1-bromocyclohexene and its subsequent reaction with carbon dioxide.
Materials:
-
1-bromocyclohexene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Iodine crystal (as an initiator)
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (calcium chloride)
-
Addition funnel
-
Magnetic stirrer with a stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of Cyclohexenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Add anhydrous diethyl ether to the flask to just cover the magnesium turnings.
-
Dissolve 1-bromocyclohexene (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.
-
Add a small portion of the 1-bromocyclohexene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining 1-bromocyclohexene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Carboxylation of the Grignard Reagent
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate beaker, crush a sufficient quantity of dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Once the mixture has reached room temperature, cautiously add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium 1-cyclohexene-1-carboxylate.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper, which will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as hexane (B92381) or by distillation under reduced pressure.
Applications in Drug Development and Biological Activity
This compound itself has limited documented biological activity. However, its derivatives are a subject of growing interest in medicinal chemistry due to their potential therapeutic applications.
Anti-inflammatory and Antiproliferative Activity
Recent studies have demonstrated that amidrazone derivatives of this compound possess significant anti-inflammatory and antiproliferative properties. In cellular assays, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.
Enzyme Inhibition
Derivatives of cyclohex-1-ene carboxylic acids have been synthesized and evaluated as inhibitors of human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia.[6] These findings highlight the potential of this chemical scaffold in designing enzyme inhibitors for various therapeutic targets.
Signaling Pathway Modulation
The anti-inflammatory effects of this compound derivatives are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways. While the precise mechanisms are still under investigation, evidence points towards the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Derivatives of this compound may exert their anti-inflammatory effects by interfering with one or more steps in this cascade.
Caption: Potential mechanism of NF-κB pathway inhibition.
Logical Relationship of Synonyms
The various names for this compound can be organized to show their relationships, from the systematic IUPAC name to more common and historical synonyms.
Caption: Hierarchy of names for this compound.
References
- 1. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane.. [askfilo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
An In-depth Technical Guide on the Basic Reactivity of the Cyclohexene Ring and Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the cyclohexene (B86901) ring and the carboxylic acid group. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This guide details key reactions, presents quantitative data in structured tables for easy comparison, provides detailed experimental protocols for pivotal experiments, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying chemical principles.
Basic Reactivity of the Cyclohexene Ring
The cyclohexene ring, a six-membered cyclic alkene, is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the carbon-carbon double bond and the adjacent allylic positions.
Electrophilic Addition Reactions
The electron-rich π-bond of the cyclohexene ring is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, leading to the formation of addition products.
A prominent example is the addition of bromine (Br₂) to cyclohexene, which results in the formation of trans-1,2-dibromocyclohexane (B146542). The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the anti-addition product.[1][2]
Reaction Scheme: Cyclohexene + Br₂ → trans-1,2-Dibromocyclohexane
Oxidation Reactions
The double bond in cyclohexene is readily oxidized by various reagents, leading to a range of important functional groups.
Epoxidation of cyclohexene with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields cyclohexene oxide. This reaction is stereospecific, with the oxygen atom adding to one face of the double bond. Cyclohexene oxide is a valuable intermediate for the synthesis of trans-1,2-diols and other difunctionalized cyclohexanes.
Reaction Scheme: Cyclohexene + m-CPBA → Cyclohexene oxide
Dihydroxylation of cyclohexene can lead to either syn- or anti-diols depending on the reagents used.
-
Syn-dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or with cold, dilute potassium permanganate (B83412) (KMnO₄) yields cis-1,2-cyclohexanediol.
-
Anti-dihydroxylation: This can be achieved by the acid-catalyzed ring-opening of cyclohexene oxide, yielding trans-1,2-cyclohexanediol.
Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or ozone (O₃) followed by an oxidative workup cleave the double bond of cyclohexene to form adipic acid, a key monomer in the production of nylon.[3][4][5][6][7]
Reaction Scheme: Cyclohexene + hot KMnO₄/H⁺ → Adipic acid
Allylic Substitution
The hydrogen atoms on the carbon atoms adjacent to the double bond (allylic positions) are susceptible to radical substitution. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), which selectively brominates the allylic position to yield 3-bromocyclohexene.[8][9][10]
Reaction Scheme: Cyclohexene + NBS --(initiator)--> 3-Bromocyclohexene
Basic Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, characterized by its acidic proton and the electrophilic nature of the carbonyl carbon.
Acidity
Carboxylic acids are weak acids that partially ionize in water to form a carboxylate anion and a proton. The acidity is influenced by the nature of the R group. Electron-withdrawing groups increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity. The pKa values of common carboxylic acids are typically in the range of 3-5.[10][11][12][13][14][15][16][17][18][19]
Nucleophilic Acyl Substitution
The carbonyl carbon of a carboxylic acid is electrophilic and can be attacked by nucleophiles. These reactions generally proceed through a tetrahedral intermediate and result in the substitution of the -OH group.
The acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water is known as the Fischer esterification. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][9][20][21]
Reaction Scheme: R-COOH + R'-OH --(H⁺)--> R-COOR' + H₂O
Direct reaction of a carboxylic acid with an amine is often slow due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid and facilitate amide bond formation.[5][11][22][23][24][25][26][27][28][29]
Reaction Scheme: R-COOH + R'-NH₂ + Coupling Agent → R-CONH-R'
Reduction
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation.[4][22][30][31][32][33][34]
Reaction Scheme: R-COOH --(1. LiAlH₄, 2. H₃O⁺)--> R-CH₂OH
Quantitative Data
The following tables summarize key quantitative data for the reactions discussed.
Table 1: Typical Yields for Key Reactions of Cyclohexene
| Reaction | Reagents | Product | Typical Yield (%) | Reference(s) |
| Bromination | Br₂ in CCl₄ | trans-1,2-Dibromocyclohexane | >95 | [35] |
| Epoxidation | m-CPBA in CH₂Cl₂ | Cyclohexene oxide | 75-85 | [2] |
| Syn-Dihydroxylation | OsO₄, NMO | cis-1,2-Cyclohexanediol | >90 | [36] |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-1,2-Cyclohexanediol | 98 | [37] |
| Oxidative Cleavage | Hot acidic KMnO₄ | Adipic Acid | 73-95 | [5][32] |
| Allylic Bromination | NBS, AIBN, CCl₄ | 3-Bromocyclohexene | 70 | [8] |
Table 2: pKa Values of Selected Carboxylic Acids in Water at 25 °C
| Carboxylic Acid | Structure | pKa | Reference(s) |
| Formic Acid | HCOOH | 3.75 | [18] |
| Acetic Acid | CH₃COOH | 4.76 | [18] |
| Propanoic Acid | CH₃CH₂COOH | 4.87 | [18] |
| Benzoic Acid | C₆H₅COOH | 4.20 | [11] |
| o-Chlorobenzoic Acid | o-ClC₆H₄COOH | 2.94 | [12] |
| m-Chlorobenzoic Acid | m-ClC₆H₄COOH | 3.83 | [12] |
| p-Chlorobenzoic Acid | p-ClC₆H₄COOH | 3.98 | [12] |
| p-Nitrobenzoic Acid | p-NO₂C₆H₄COOH | 3.44 | [12] |
Table 3: Typical Yields for Key Reactions of Carboxylic Acids
| Reaction | Carboxylic Acid | Reagent(s) | Product | Typical Yield (%) | Reference(s) |
| Fischer Esterification | Acetic Acid | Ethanol (B145695), H₂SO₄ | Ethyl Acetate | 65-97 | [3] |
| Steglich Esterification | Benzoic Acid | Benzyl Alcohol, DCC, DMAP | Benzyl Benzoate | >90 | [3] |
| Amide Formation | Benzoic Acid | Aniline, EDC, HOBt | N-Phenylbenzamide | 70-90 | [22] |
| Reduction | Benzoic Acid | LiAlH₄ | Benzyl Alcohol | High | [4][30][31] |
| Reduction | Hexanoic Acid | BH₃·THF | 1-Hexanol | >90 | [34] |
Experimental Protocols
Bromination of Cyclohexene
Objective: To synthesize trans-1,2-dibromocyclohexane from cyclohexene.
Materials:
-
Cyclohexene
-
Bromine in dichloromethane (B109758) (5% solution)
-
Cyclohexane (B81311) (for comparison)
-
Two hydrometer cylinders
Procedure:
-
Fill one cylinder halfway with cyclohexane and the other halfway with cyclohexene.[1]
-
Carefully add the bromine solution dropwise to both cylinders with swirling.
-
Observe the immediate decolorization of the bromine solution in the cylinder containing cyclohexene, indicating the addition reaction has occurred to form the colorless trans-1,2-dibromocyclohexane.[1]
-
The bromine color will persist in the cylinder containing cyclohexane, as no reaction occurs under these conditions.[1]
Safety Precautions: Bromine is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Synthesis of Adipic Acid from Cyclohexene
Objective: To prepare adipic acid via the oxidative cleavage of cyclohexene.
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Water
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
250 mL Erlenmeyer flask, steam bath, Büchner funnel, beaker
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[7][20]
-
Loosely stopper the flask, wrap it in a towel, and swirl vigorously for 5 minutes. The flask should become warm.[7][20]
-
Continue to swirl the flask at frequent intervals for 20 minutes, maintaining the temperature between 35-45 °C.[7][20]
-
Heat the mixture on a steam bath for 15 minutes, continuing to swirl.[20]
-
Test for the presence of unreacted permanganate. If present, add 1 mL of methanol and heat until the purple color disappears.[20]
-
Filter the mixture through a Büchner funnel and wash the manganese dioxide precipitate with two 10 mL portions of hot 1% NaOH solution.[20]
-
Combine the filtrate and washings, and boil the solution until the volume is reduced to about 10 mL.[20]
-
Cool the solution in an ice-water bath and acidify to approximately pH 1 with concentrated HCl.[7][20]
-
Cool the mixture in the ice bath for 5-10 minutes to complete crystallization.
-
Collect the adipic acid crystals by vacuum filtration and recrystallize from a minimal amount of boiling water.[20]
-
Dry the product and determine its melting point and yield.
Safety Precautions: Potassium permanganate is a strong oxidizing agent. Concentrated HCl is corrosive. Handle all chemicals with care in a fume hood and wear appropriate PPE.
Fischer Esterification of Lauric Acid
Objective: To synthesize ethyl laurate from lauric acid and ethanol.
Materials:
-
Lauric acid (70 mg)
-
Absolute ethanol (1.0 mL)
-
Acetyl chloride (30 µL)
-
Dichloromethane
-
5 mL conical vial, reflux condenser, heating block, separatory funnel
Procedure:
-
In a 5 mL conical vial, dissolve 70 mg of lauric acid in 1.0 mL of absolute ethanol.[38]
-
In a fume hood, add 30 µL of acetyl chloride to the vial, cap it tightly, and assemble a reflux apparatus.[38]
-
Heat the reaction mixture to a gentle reflux for 1 hour.[38]
-
After cooling, concentrate the reaction mixture to a volume of approximately 0.3 mL.[38]
-
Perform a liquid-liquid extraction with ether and water to isolate the crude ester.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude ethyl laurate.
-
Purify the product by column chromatography if necessary.
Safety Precautions: Acetyl chloride is corrosive and reacts violently with water. Handle it in a fume hood. Ethanol is flammable.
Amide Formation using EDC and HOBt
Objective: To synthesize an amide from a carboxylic acid and an amine using EDC and HOBt as coupling agents.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DMF or DCM
-
Round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
To a round-bottom flask, add the carboxylic acid, HOBt, and the amine.[5][11]
-
Dissolve the mixture in anhydrous DMF or DCM and cool the solution to 0 °C in an ice bath with stirring.[5][11]
-
Add DIPEA dropwise.[11]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.[11]
-
Upon completion, perform an aqueous workup to remove the urea (B33335) byproduct and other water-soluble impurities.
-
Purify the crude amide by flash column chromatography.
Safety Precautions: EDC and HOBt can be sensitizers. DIPEA is a corrosive base. Handle all chemicals in a fume hood and wear appropriate PPE.
Visualizations
Reaction Mechanisms
Caption: Mechanism of electrophilic addition of bromine to cyclohexene.
Caption: Key steps in the Fischer esterification mechanism.
Experimental Workflows
Caption: Experimental workflow for the synthesis of adipic acid.
Caption: General workflow for EDC/HOBt mediated amide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepp.in [prepp.in]
- 5. pure.tue.nl [pure.tue.nl]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. chem.indiana.edu [chem.indiana.edu]
- 11. global.oup.com [global.oup.com]
- 12. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. library.gwu.edu [library.gwu.edu]
- 19. researchgate.net [researchgate.net]
- 20. The Fischer esterification reaction of acetic acid with ethanol to produc.. [askfilo.com]
- 21. homework.study.com [homework.study.com]
- 22. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 23. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 25. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 26. luxembourg-bio.com [luxembourg-bio.com]
- 27. silicycle.com [silicycle.com]
- 28. Amide Synthesis [fishersci.co.uk]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. testbook.com [testbook.com]
- 31. homework.study.com [homework.study.com]
- 32. researchgate.net [researchgate.net]
- 33. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 34. masterorganicchemistry.com [masterorganicchemistry.com]
- 35. Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
1-Cyclohexene-1-carboxylic acid safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 1-Cyclohexene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazard profile of this compound (CAS No. 636-82-8). It is intended for laboratory, research, and drug development professionals who handle this chemical. This document consolidates critical data on physical and chemical properties, toxicological hazards, handling procedures, and emergency response protocols. All data is compiled from reputable safety data sheets and chemical databases.
Chemical Identification and Physical Properties
This compound is an alpha,beta-unsaturated monocarboxylic acid.[1][2] It has been identified as an intermediate in the anaerobic decomposition of benzoic acid.[2] It appears as a white to light yellow, low-melting crystalline solid.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 636-82-8 | [4][5] |
| Molecular Formula | C₇H₁₀O₂ | [1][6][7] |
| Linear Formula | C₆H₉CO₂H | [8] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | White to light yellow low melting crystalline solid | [2][3] |
| Melting Point | 35-39 °C | [2] |
| Boiling Point | 133-135 °C at 14 mmHg | [2] |
| Density | 1.101 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Water Solubility | 0.7 g/L at 20°C | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The primary hazards are severe skin corrosion and serious eye damage.[1][5] Different suppliers provide slightly varying classifications, ranging from skin irritation (Category 2) to severe skin corrosion (Category 1B).[1][4] The most frequently reported and therefore most conservative classification is presented below.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [1][5] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [1][5] |
GHS Label Elements:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger[1]
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain.[3][4] The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1]
-
Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[1][5]
-
Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[1][5]
-
Germ Cell Mutagenicity: No data available.[3]
-
Carcinogenicity: No data available.[3]
-
Reproductive Toxicity: No data available.[3]
-
PBT/vPvB Assessment: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[4]
Experimental Protocols
Specific experimental reports for this compound are not publicly available. The GHS classifications are derived from standardized testing methodologies, likely following OECD (Organisation for Economic Co-operation and Development) guidelines.
-
Skin Corrosion/Irritation (Ref: OECD Guideline 404/435): This type of study typically involves applying the test substance to the skin of laboratory animals (in vivo) or to reconstructed human epidermis models (in vitro). Observations for erythema, edema, and corrosive effects are made over a period of up to 14 days. A Category 1B classification implies that the substance produces irreversible skin damage after an exposure of up to one hour.
-
Serious Eye Damage/Irritation (Ref: OECD Guideline 405/437): This test involves applying the substance to the eye of an animal (in vivo) or using in vitro models like Bovine Corneal Opacity and Permeability (BCOP). The classification of Category 1 indicates the substance causes irreversible tissue damage to the eye or serious physical decay of vision.
Handling, Storage, and Exposure Controls
Proper engineering controls and personal protective equipment are mandatory when handling this chemical to prevent contact.
Table 3: Exposure Controls and Personal Protection
| Control Parameter | Recommendation | Source(s) |
| Engineering Controls | Use in a well-ventilated area, preferably in a closed system or with local exhaust ventilation. Eyewash stations and safety showers must be readily available. | [3][4][5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5][6] |
| Respiratory Protection | For dusts, use a dust mask (e.g., N95). For vapors, use an approved respirator with appropriate cartridges. | |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation. | [4][5] |
| Storage Conditions | Keep container tightly closed. Store in a cool, shaded, and dry area. Store locked up. Some suppliers recommend storing under an inert gas. | [4][5] |
Emergency Procedures and First Aid
Immediate action is required in case of exposure. The following diagram outlines the emergency response workflow.
Caption: Emergency first aid workflow for exposure to this compound.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions | Source(s) |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of water. If skin irritation or burns occur, get immediate medical advice/attention. | [4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get immediate medical advice/attention. | [4][5] |
Fire and Explosion Hazard Data
The substance is a combustible solid.
Table 5: Fire Fighting Measures
| Parameter | Information | Source(s) |
| Extinguishing Media | Dry powder, foam, water spray, carbon dioxide (CO₂). | [4] |
| Specific Hazards | No specific hazards arising from the chemical are reported. Thermal decomposition can release irritating gases and vapors like carbon monoxide and carbon dioxide. | [3][4][9] |
| Protective Equipment | Firefighters should wear personal protective equipment, including self-contained breathing apparatus (SCBA). | [4] |
Stability and Reactivity
-
Reactivity: No dangerous reactions known under normal conditions.[10]
-
Chemical Stability: Stable under normal and recommended storage conditions.[4][11]
-
Conditions to Avoid: Incompatible products, heat, and sources of ignition.[9][11]
-
Incompatible Materials: Strong oxidizing agents, bases.[9][11]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion.[9]
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations. Waste should be entrusted to a licensed waste disposal company.[4] Do not allow the product to enter drains.[4]
References
- 1. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 636-82-8 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.es [fishersci.es]
- 7. 636-82-8|Cyclohex-1-enecarboxylic acid|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. synerzine.com [synerzine.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
The Biological Mechanisms of 1-Cyclohexene-1-carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexene-1-carboxylic acid, a cyclic unsaturated carboxylic acid, is a molecule of significant interest not for its intrinsic biological activity, which is limited, but as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the known biological mechanisms of action associated with this molecule and its derivatives. It serves as a comprehensive resource, detailing its role as a metabolic intermediate in microbial pathways and, more significantly, the therapeutic potential of its derivatives as enzyme inhibitors, receptor agonists, and anti-inflammatory, antimicrobial, and antitumor agents. This guide presents quantitative data in structured tables, provides detailed experimental methodologies for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.
Introduction
This compound (PubChem CID: 69470) is an organic compound that has been identified as a natural product in the bacterium Alicyclobacillus acidocaldarius and as an intermediate in the anaerobic decomposition of benzoic acid by methanogenic consortia[1][2][3]. While the direct pharmacological effects of the parent molecule are not well-documented, its chemical structure provides a valuable starting point for the development of novel therapeutic agents. By modifying the cyclohexene (B86901) ring and the carboxylic acid group, researchers have successfully synthesized derivatives with potent and specific biological activities. This guide will delve into the core mechanisms of these activities, providing the necessary technical details for researchers and drug development professionals.
Microbial Metabolism of this compound
In the realm of microbiology, this compound is a key intermediate in the anaerobic degradation of benzoic acid. Two well-characterized pathways are of particular importance.
The Rhodopseudomonas palustris Pathway
The photosynthetic bacterium Rhodopseudomonas palustris metabolizes cyclohexane (B81311) carboxylic acid by first activating it to cyclohexanoyl-CoA. This is then dehydrogenated to form cyclohex-1-ene-1-carboxyl-CoA, which is a central intermediate in the anaerobic degradation of benzoate (B1203000) in this organism[1][4][5]. The pathway involves a series of enzymatic reactions, including CoA ligation and dehydrogenation.
The Geobacter metallireducens Pathway
The iron-reducing bacterium Geobacter metallireducens utilizes a different pathway for cyclohexane carboxylic acid degradation. It involves the activation of cyclohexane carboxylic acid to cyclohexanoyl-CoA, followed by a 1,2-dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA, and then an unusual 1,4-dehydrogenation to cyclohex-1,5-diene-1-carboxyl-CoA. This diene is a shared intermediate with the benzoate degradation pathway in this organism[4][6].
Enzyme Inhibition: 5-alpha-Reductase
Derivatives of this compound have been synthesized and identified as potent inhibitors of human 5-alpha-reductase, particularly the isozyme 2, which is predominantly found in the prostate. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of 5-alpha-reductase is a key therapeutic strategy for the treatment of benign prostatic hyperplasia (BPH).
Quantitative Data
A study by Baston et al. (2003) investigated a series of 4-(2-phenylethyl)cyclohex-1-ene carboxylic acids. The most potent compound identified was compound 1 (with an N,N-diisopropylcarbamoyl substituent), which exhibited significant inhibitory activity against the prostatic isozyme 2.
| Compound | Substituent (para position of phenyl ring) | 5-alpha-Reductase Isozyme 2 IC50 (nM) |
| 1 | N,N-diisopropylcarbamoyl | 760 |
| 2 | Phenyl | > 1000 |
| 3 | Phenoxy | > 1000 |
| 4 | Benzoyl | > 1000 |
| 5 | Benzyl | > 1000 |
| Table 1: Inhibitory activity of this compound derivatives on human 5-alpha-reductase isozyme 2. Data from Baston et al., 2003.[7] |
Experimental Protocol: 5-alpha-Reductase Inhibition Assay
The following is a generalized protocol for assessing the inhibition of human 5-alpha-reductase isozyme 2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cib.csic.es [cib.csic.es]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Cyclohexene-1-carboxylic Acid: A Detailed Overview of Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of prominent synthesis methods for 1-Cyclohexene-1-carboxylic acid, a valuable building block in organic synthesis and drug development. Detailed application notes, experimental protocols, and comparative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring a cyclohexene (B86901) ring with a conjugated carboxylic acid group, makes it a versatile precursor for a range of chemical transformations. This document outlines several reliable methods for its synthesis, including the Diels-Alder reaction followed by isomerization, carboxylation of cyclohexene derivatives via Grignard or organolithium reagents, oxidation of 1-cyclohexenecarbaldehyde, and hydrolysis of 1-cyanocyclohexene.
Comparative Summary of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Material(s) | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) |
| Diels-Alder and Isomerization | 1,3-Butadiene, Acrylic Acid | Toluene, (optional: acid/base catalyst) | Several hours | 150 - 200 | >90 |
| Grignard Reaction | 1-Bromocyclohexene | Mg, CO₂, H₃O⁺ | 2 - 4 hours | 0 to RT | ~60-80 |
| Oxidation of Aldehyde | 1-Cyclohexenecarbaldehyde | Pyridinium (B92312) chlorochromate (PCC), Periodic acid (H₅IO₆) | 2 - 4 hours | Room Temperature | High |
| Hydrolysis of Nitrile | 1-Cyanocyclohexene | H₂SO₄, H₂O | 2 - 3 hours | 100 (reflux) | ~75-85 |
Detailed Experimental Protocols
Method 1: Diels-Alder Reaction followed by Isomerization
This two-step method first involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative, which is then isomerized to the thermodynamically more stable product.[1]
Part 1: Synthesis of 3-Cyclohexene-1-carboxylic Acid via Diels-Alder Reaction
This protocol is adapted from a patented procedure for the synthesis of 3-cyclohexene-1-carboxylic acid.[1]
Materials:
-
1,3-Butadiene
-
Acrylic Acid
-
Toluene or Xylene
-
Pressure Reactor
Procedure:
-
To a pressure reactor, add acrylic acid and the chosen aromatic hydrocarbon solvent (toluene or xylene).
-
Cool the reactor and add condensed 1,3-butadiene.
-
Seal the reactor and heat to a temperature between room temperature and 200 °C. A typical reaction temperature is around 150 °C.[1]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The resulting solution contains 3-cyclohexene-1-carboxylic acid. A yield of over 90% has been reported for similar reactions.[1]
Part 2: Isomerization of 3-Cyclohexene-1-carboxylic Acid to this compound
The isomerization of the double bond into conjugation with the carboxylic acid is a thermodynamically favorable process. This can be achieved by heating the initial Diels-Alder product, potentially with an acid or base catalyst.[1]
Materials:
-
Solution of 3-cyclohexene-1-carboxylic acid from Part 1
-
(Optional) Acid or Base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)
Procedure:
-
Take the crude solution of 3-cyclohexene-1-carboxylic acid from Part 1.
-
(Optional) Add a catalytic amount of an acid or base.
-
Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR spectroscopy until the desired product, this compound, is the major component.
-
Cool the reaction mixture to room temperature. If a catalyst was used, neutralize the mixture accordingly.
-
Purify the product by distillation under reduced pressure or by recrystallization.
Diagram of the Diels-Alder and Isomerization Workflow:
Caption: Diels-Alder reaction followed by isomerization.
Method 2: Carboxylation via Grignard Reaction
This method involves the formation of a Grignard reagent from a haloalkene, which then reacts with carbon dioxide to yield a carboxylate salt. Subsequent acidification produces the desired carboxylic acid.
Part 1: Synthesis of 1-Bromocyclohexene
A reliable method for the synthesis of 1-bromocyclohexene is a prerequisite for this route. A common method involves the allylic bromination of cyclohexene followed by dehydrobromination.
Part 2: Grignard Reaction and Carboxylation
Materials:
-
1-Bromocyclohexene
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Dry ice (solid CO₂)
-
Aqueous HCl or H₂SO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a solution of 1-bromocyclohexene in dry diethyl ether or THF dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture. The CO₂ will react with the Grignard reagent to form the magnesium salt of the carboxylic acid.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation or recrystallization.
Diagram of the Grignard Reaction Workflow:
Caption: Grignard reaction for carboxylation.
Method 3: Oxidation of 1-Cyclohexenecarbaldehyde
This method involves the oxidation of the corresponding aldehyde to the carboxylic acid using a suitable oxidizing agent.
Part 1: Synthesis of 1-Cyclohexenecarbaldehyde
A common method for the synthesis of 1-cyclohexenecarbaldehyde is the Vilsmeier-Haack reaction on cyclohexanone (B45756).
Part 2: Oxidation to this compound
This protocol utilizes pyridinium chlorochromate (PCC) as the oxidizing agent.
Materials:
-
1-Cyclohexenecarbaldehyde
-
Pyridinium chlorochromate (PCC)
-
Periodic acid (H₅IO₆)
-
Acetonitrile
-
Celite
Procedure:
-
To a solution of 1-cyclohexenecarbaldehyde (1 equivalent) in acetonitrile, add PCC (0.02 equivalents) and periodic acid (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts.
-
Wash the Celite pad with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Diagram of the Oxidation Workflow:
Caption: Oxidation of 1-cyclohexenecarbaldehyde.
Method 4: Hydrolysis of 1-Cyanocyclohexene
This method involves the preparation of a nitrile intermediate, which is then hydrolyzed under acidic or basic conditions to the carboxylic acid.
Part 1: Synthesis of 1-Cyanocyclohexene
1-Cyanocyclohexene can be prepared from cyclohexanone through the formation of a cyanohydrin followed by dehydration.
Part 2: Hydrolysis to this compound
Materials:
-
1-Cyanocyclohexene
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Carefully add 1-cyanocyclohexene to a mixture of concentrated sulfuric acid and water, while cooling the reaction vessel in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or hexane).
Diagram of the Hydrolysis Workflow:
Caption: Hydrolysis of 1-cyanocyclohexene.
Conclusion
The synthesis of this compound can be achieved through various effective methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. The Diels-Alder approach offers a high-yield route from simple starting materials. The Grignard reaction provides a classic and reliable method for carboxylation. The oxidation of the corresponding aldehyde is an efficient transformation, provided the aldehyde is readily accessible. Finally, the hydrolysis of the nitrile offers a straightforward conversion to the carboxylic acid. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the field.
References
Application Notes and Protocols: Titanium Tetrachloride-Catalyzed Diels-Alder Synthesis of Cyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. The use of Lewis acids as catalysts has significantly expanded the scope and efficiency of this powerful cycloaddition. Among various Lewis acids, titanium tetrachloride (TiCl4) has emerged as a cost-effective and highly effective catalyst.[1][2] Its strong Lewis acidity allows for the activation of dienophiles, leading to accelerated reaction rates, enhanced regioselectivity, and often, improved endo/exo selectivity, even at low temperatures.[3] TiCl4-catalyzed Diels-Alder reactions are characterized by their generally mild conditions, high efficiency, and selectivity, making them a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1]
Mechanism of Catalysis
The catalytic role of titanium tetrachloride in the Diels-Alder reaction stems from its ability to coordinate with the dienophile. Typically, the dienophile possesses an electron-withdrawing group containing a Lewis basic site (e.g., a carbonyl group). TiCl4, a strong Lewis acid, coordinates to this site, which significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3] This reduced LUMO energy enhances the orbital overlap with the Highest Occupoccupied Molecular Orbital (HOMO) of the diene, thereby lowering the activation energy of the reaction and accelerating the rate of cycloaddition.[3]
Furthermore, this coordination can enhance the diastereoselectivity of the reaction, often favoring the formation of the endo product. The stabilization of the endo transition state is attributed to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.[3]
Applications in Synthesis
The TiCl4-catalyzed Diels-Alder reaction has been successfully employed in the synthesis of a wide array of cyclohexene derivatives, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. For instance, this methodology has been applied to the synthesis of complex natural products and their analogues. The ability to control stereochemistry is particularly crucial in drug development, where specific stereoisomers often exhibit desired therapeutic effects.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for several representative TiCl4-catalyzed Diels-Alder reactions, showcasing the versatility and efficiency of this method.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Isoprene (B109036) | Methyl acrylate (B77674) | Dichloromethane (B109758) | -78 to 20 | 2 | 85 | 95:5 |
| Cyclopentadiene | Methyl vinyl ketone | Dichloromethane | -78 | 1 | 92 | >99:1 |
| Danishefsky's diene | Benzaldehyde (B42025) | Toluene (B28343) | -78 to 0 | 3 | 92 | - |
| Furan | Methyl acrylate | Dichloromethane | 0 | 24 | 75 | 88:12 |
| 1,3-Butadiene | Methacrolein | Toluene | -78 | 4 | 88 | 90:10 |
Experimental Protocols
General Considerations
Titanium tetrachloride is a highly reactive and corrosive liquid that reacts violently with water, releasing HCl gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Glassware should be oven-dried and cooled under a stream of inert gas before use. Solvents should be anhydrous.
Protocol 1: Diels-Alder Reaction of Isoprene with Methyl Acrylate
This protocol describes a typical procedure for the TiCl4-catalyzed Diels-Alder reaction between an acyclic diene and an α,β-unsaturated ester.
Materials:
-
Isoprene
-
Methyl acrylate
-
Titanium tetrachloride (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N2 or Ar)
-
Syringes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add anhydrous dichloromethane (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add methyl acrylate (1.0 eq) to the cooled solvent.
-
Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 eq) dropwise to the stirred solution. Stir the resulting mixture for 15 minutes at -78 °C.
-
Add isoprene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexene derivative.
Protocol 2: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde
This protocol outlines the synthesis of a dihydropyranone derivative using the highly reactive Danishefsky's diene in a TiCl4-catalyzed hetero-Diels-Alder reaction.
Materials:
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Benzaldehyde
-
Titanium tetrachloride (1.0 M solution in dichloromethane)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N2 or Ar)
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene (40 mL).
-
Cool the solvent to -78 °C.
-
Add benzaldehyde (1.0 eq) to the flask.
-
Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.0 eq) to the reaction mixture and stir for 10 minutes.
-
Add Danishefsky's diene (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will deactivate the TiCl4 catalyst. Check the quality of the TiCl4 solution.
-
Poor Selectivity: The reaction temperature can significantly influence the endo/exo ratio. Running the reaction at lower temperatures generally favors the kinetic endo product.
-
Reaction does not proceed: Confirm the purity of the diene and dienophile. Some dienes may require higher temperatures to overcome the activation barrier, even with catalysis.
Safety Information
Titanium tetrachloride is extremely corrosive and reacts violently with moisture. Always handle it in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin, wash immediately with copious amounts of water. The quenching process can be exothermic and may release HCl gas; perform this step slowly and with caution in a well-ventilated area.
References
Application Notes and Protocols for Wittig Olefination Routes in Cyclohexene Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis of cyclohexene (B86901) carboxylic acids and their derivatives utilizing Wittig olefination and its variants. The following sections describe two primary synthetic strategies: the synthesis of cyclohexylideneacetic acid via the Horner-Wadsworth-Emmons (HWE) reaction, and the construction of a cyclohexene ring with an endocyclic double bond through a tandem Michael addition-intramolecular Wittig reaction.
Route 1: Synthesis of Ethyl Cyclohexylideneacetate via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction, is particularly effective for synthesizing α,β-unsaturated esters from aldehydes or ketones.[1][2] This method is often preferred over the traditional Wittig reaction for preparing olefins with adjacent electron-withdrawing groups due to generally higher yields and simpler purification.[1][3] The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium (B103445) ylide.
Experimental Protocol: Synthesis of Ethyl Cyclohexylideneacetate[1][3]
This protocol details the reaction of cyclohexanone (B45756) with the carbanion generated from triethyl phosphonoacetate.
Materials:
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask (500 mL, three-necked)
-
Stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Ice bath
-
Vigreux column (20 cm)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
-
Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[1][3]
-
To the stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45–50 minutes.
-
Maintain the temperature at 30–35°C during the addition, using cooling if necessary. Vigorous hydrogen evolution will be observed.[3]
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the carbanion.[1]
-
-
Wittig-Horner Reaction:
-
To the resulting nearly clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30–40 minutes.[1]
-
Maintain the reaction temperature at 20–30°C using an ice bath.
-
A gummy precipitate of sodium diethyl phosphate (B84403) will form as the reaction progresses.
-
After the addition is complete, heat the mixture at 60–65°C for 15 minutes.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 15–20°C and decant the mother liquor from the precipitate.
-
Wash the gummy precipitate by mixing it with several 25-mL portions of benzene at 60°C and decanting the benzene at 20°C.[1][3]
-
Combine the mother liquor and the wash liquors.
-
Distill the benzene at atmospheric pressure.
-
Distill the product through a 20-cm Vigreux column. The mineral oil will remain as a residue.
-
Collect the ethyl cyclohexylideneacetate at 48–49°C (0.02 mm Hg).[1][3]
-
Quantitative Data Summary:
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (moles) | Amount (g) | Yield (%) | Boiling Point (°C/mm Hg) | Refractive Index (n²⁵D) |
| Sodium Hydride (50%) | 24.00 | 0.33 | 16 | - | - | - |
| Triethyl phosphonoacetate | 224.16 | 0.33 | 74.7 | - | - | - |
| Cyclohexanone | 98.14 | 0.33 | 32.7 | - | - | - |
| Ethyl cyclohexylideneacetate | 168.23 | - | 37–43 | 67–77 | 48–49 / 0.02 | 1.4755 |
Data sourced from Organic Syntheses.[1][3]
Hydrolysis to Cyclohexylideneacetic Acid
The resulting ethyl cyclohexylideneacetate can be hydrolyzed to cyclohexylideneacetic acid using standard procedures, such as refluxing with aqueous sodium hydroxide (B78521) followed by acidification.
Route 2: Tandem Michael Addition-Intramolecular Wittig Reaction for Cyclohexenone Carboxylic Acid Synthesis
This advanced approach allows for the construction of a highly functionalized cyclohexene ring in a single pot.[4][5][6] The reaction proceeds via a Michael addition of a phosphonium ylide to an α,β-unsaturated aldehyde, followed by an intramolecular Wittig reaction to form the cyclohexene ring.[4][7] This method is particularly useful for generating complex cyclic structures with high stereocontrol.[4][5][6]
Conceptual Protocol
A general procedure involves the reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) with various α,β-unsaturated aldehydes.[4][5][6] The reaction is often catalyzed by a combination of a chiral secondary amine, a Lewis acid (e.g., LiClO₄), and a base (e.g., DABCO) to achieve high diastereo- and enantioselectivity.[4][5][6]
General Reaction Scheme:
(3-carboxy-2-oxopropylidene)triphenylphosphorane + α,β-unsaturated aldehyde → Multifunctional 6-carboxycyclohex-2-en-1-one
Key Features:
-
One-pot synthesis: Simplifies the experimental procedure.
-
High stereoselectivity: Can produce chiral cyclohexenones with excellent diastereo- and enantioselectivities (dr up to >50:1, 86-99% ee).[4][5][6]
-
Broad substrate scope: Tolerates a wide range of α,β-unsaturated aldehydes.[4]
A detailed experimental protocol for a specific substrate would require adaptation from the literature based on the desired target molecule.
Visualizations
Reaction Workflow: Synthesis of Ethyl Cyclohexylideneacetate
Caption: Experimental workflow for the synthesis of ethyl cyclohexylideneacetate.
Reaction Mechanism: Horner-Wadsworth-Emmons Reaction
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Logical Relationship: Tandem Michael Addition-Wittig Reaction
Caption: Logical flow of the tandem Michael addition-intramolecular Wittig reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl cyclohexylideneacetate | 1552-92-7 | Benchchem [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation [organic-chemistry.org]
- 5. Asymmetric tandem Michael addition-Wittig reaction to cyclohexenone annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric tandem Michael addition-Wittig reaction to cyclohexenone annulation. | Semantic Scholar [semanticscholar.org]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
Application Notes and Protocols: Synthesis of Cyclohexenecarboxylic Acid via Grignard Reagent Carboxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of cyclohexenecarboxylic acid through the carboxylation of a Grignard reagent. This method is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the introduction of a carboxylic acid moiety.
Introduction
The carboxylation of Grignard reagents is a classic and reliable method for the synthesis of carboxylic acids from organic halides. The reaction involves the nucleophilic attack of the highly reactive Grignard reagent on carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid. This process effectively adds a carboxyl group to the organic halide's carbon skeleton. The main limitation of this method is the incompatibility of Grignard reagents with acidic protons, such as those found in alcohols, amines, and water.[1]
Reaction Principle
The synthesis of cyclohexenecarboxylic acid via this route begins with the formation of a cyclohexenyl Grignard reagent from a corresponding cyclohexenyl halide (e.g., bromocyclohexene) and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2] This organomagnesium halide is a potent nucleophile.
The Grignard reagent is then reacted with a source of carbon dioxide, typically solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt.[1][3][4] Subsequent acidification with a strong aqueous acid, like hydrochloric acid, protonates the carboxylate to furnish the final cyclohexenecarboxylic acid product.[1][3][4]
Quantitative Data Summary
The following table summarizes yields and reaction conditions for the carboxylation of Grignard reagents in the synthesis of cyclic carboxylic acids. It is important to note that specific data for the synthesis of cyclohexenecarboxylic acid is limited in readily available literature; therefore, data from closely related analogues are presented for comparison.
| Starting Material | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1-Chloro-1-methylcyclohexane | 1-Methylcyclohexanecarboxylic acid | Not Specified | 1 hour (carboxylation) | 15-20 | 93-101 | [5] |
| Cyclohexyl bromide | Cyclohexanecarboxylic acid | Diethyl ether | Not Specified | Not Specified | Not Specified | [6] |
| Phenylmagnesium bromide in Toluene | Phenylpropiolic acid | Toluene | 2 hours | 0-5 | 90 | [7] |
| Phenylmagnesium bromide in THF | Benzoic acid | Tetrahydrofuran | 2 hours | 0-10 | Not Specified | [7] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related cyclic carboxylic acids via Grignard reagent carboxylation.[5][6][8]
Part 1: Preparation of Cyclohexenylmagnesium Bromide (Grignard Reagent)
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromocyclohexene (or other suitable cyclohexenyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.
-
Initiation: Place the magnesium turnings in the flask and add a single crystal of iodine. The iodine helps to activate the magnesium surface.
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Grignard Reagent Formation:
-
Prepare a solution of bromocyclohexene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the bromocyclohexene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining bromocyclohexene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution will typically appear gray and cloudy.
-
Part 2: Carboxylation of Cyclohexenylmagnesium Bromide
Materials and Reagents:
-
Cyclohexenylmagnesium bromide solution (from Part 1)
-
Solid carbon dioxide (dry ice), crushed
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Ice
-
Beaker
-
Separatory funnel
-
Sodium hydroxide (B78521) solution (e.g., 20%)
-
Hexane (B92381) (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Carboxylation:
-
In a separate large beaker, place a generous excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.
-
-
Workup and Purification:
-
To the reaction mixture, slowly add a mixture of crushed ice and concentrated hydrochloric acid to acidify the solution (check pH to ensure it is acidic). This will protonate the magnesium carboxylate and dissolve the magnesium salts.[6]
-
Transfer the mixture to a separatory funnel. Add a suitable organic solvent like hexane or diethyl ether to extract the carboxylic acid.[5][6]
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
To purify the product, extract the organic layer with an aqueous sodium hydroxide solution. The cyclohexenecarboxylic acid will be deprotonated and dissolve in the aqueous layer, while non-acidic organic impurities will remain in the organic layer.[6]
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral impurities.[6]
-
Acidify the alkaline aqueous phase with concentrated hydrochloric acid to precipitate the cyclohexenecarboxylic acid.[6]
-
Extract the precipitated carboxylic acid with an organic solvent (e.g., hexane or diethyl ether).
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude cyclohexenecarboxylic acid.
-
The crude product can be further purified by distillation or recrystallization if necessary.
-
Visualizations
Reaction Mechanism of Grignard Carboxylation
Caption: Reaction mechanism of Grignard reagent carboxylation.
Experimental Workflow for Cyclohexenecarboxylic Acid Synthesis
Caption: Experimental workflow for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Notes: 1-Cyclohexene-1-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexene-1-carboxylic acid is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a nucleophilic double bond and an electrophilic carboxylic acid group within a six-membered ring, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and novel materials. This document provides detailed application notes and experimental protocols for utilizing this compound in various synthetic strategies.
Key Applications
This compound and its derivatives have demonstrated significant potential in medicinal chemistry and drug discovery. The cyclohexene (B86901) scaffold is a common motif in many biologically active compounds.
Synthesis of Anti-inflammatory and Antiproliferative Agents
Derivatives of this compound have been shown to possess potent anti-inflammatory and antiproliferative properties. For instance, novel amidrazone derivatives synthesized from this compound have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3] Certain derivatives have also exhibited antiproliferative activity against various cell lines.[1][2][3]
Signaling Pathway Inhibition:
The anti-inflammatory effects of these derivatives can be attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such pathway involves the inhibition of cytokine production, which in turn can affect downstream signaling cascades like the TRPA1 or MK2 pathways, known to be modulated by TNF-α and IL-6.
Precursor for Antiviral Drug Synthesis (Oseltamivir)
This compound derivatives are crucial intermediates in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[4][5][6] Oseltamivir is an inhibitor of neuraminidase, a key enzyme for the influenza virus. Various synthetic routes to oseltamivir have been developed that utilize a substituted cyclohexene carboxylic acid core.[4][7][8]
Synthetic Workflow Outline:
The general strategy involves the stereoselective functionalization of the cyclohexene ring to introduce the required amino and alkoxy groups present in the final drug molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2009078813A1 - Method of forming oseltamivir and derivatives thereof - Google Patents [patents.google.com]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of Specialty Esters and Amides from 1-Cyclohexene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of specialty esters and amides derived from 1-cyclohexene-1-carboxylic acid. This versatile building block is a valuable starting material in medicinal chemistry and materials science due to the biological activity and unique structural properties of its derivatives.[1] The protocols outlined below detail standard laboratory procedures for esterification and amidation, including reaction conditions, purification methods, and expected yields.
Synthesis of Specialty Esters via Fischer Esterification
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This method is particularly effective for the preparation of simple alkyl and aryl esters of this compound. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove water as it is formed.[2][3]
General Reaction Scheme:
This protocol describes the synthesis of a simple methyl ester, a common intermediate for further functionalization.
Materials:
-
This compound
-
Methanol (B129727) (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (B109758)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-cyclohexene-1-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure ester.
Quantitative Data for Representative Esters:
| Ester Product | Alcohol Reactant | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl 1-cyclohexene-1-carboxylate | Methanol | H₂SO₄ | 6 | Reflux | ~90 | General Procedure |
| Ethyl 1-cyclohexene-1-carboxylate | Ethanol | H₂SO₄ | 8 | Reflux | ~85 | General Procedure |
| Benzyl 1-cyclohexene-1-carboxylate | Benzyl Alcohol | p-TsOH | 12 | Reflux | ~80 | General Procedure |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Caption: Workflow for Fischer Esterification.
Synthesis of Specialty Amides via Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxylic acid.[4] Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU.[5] These methods are mild and tolerate a wide range of functional groups, making them ideal for the synthesis of complex and specialty amides.
General Reaction Scheme:
This protocol is a general and reliable method for the synthesis of a wide variety of amides.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography on silica gel.
Quantitative Data for Representative Amides:
| Amide Product | Amine Reactant | Coupling System | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-Benzyl-1-cyclohexene-1-carboxamide | Benzylamine | EDC/HOBt | 16 | RT | ~90 | General Procedure |
| N-Phenyl-1-cyclohexene-1-carboxamide | Aniline | HATU/DIPEA | 12 | RT | ~85 | General Procedure |
| 1-(Morpholino)-1-cyclohexenecarbonyl | Morpholine | EDC/HOBt | 18 | RT | ~92 | General Procedure |
Note: Yields are approximate and can vary based on the specific substrates and purification methods.
Caption: Workflow for Amide Coupling.
Application in Drug Development
Derivatives of this compound have shown promise in drug discovery. For instance, certain amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities.[1] These compounds have demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines, highlighting their potential as therapeutic agents.[1]
Caption: Drug Development Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Cyclohexene-1-carboxylic Acid in Fine Chemical Manufacturing
Introduction
1-Cyclohexene-1-carboxylic acid (CAS No. 636-82-8) is a versatile cyclic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of fine chemicals.[1] Its unique structure, featuring both a cyclohexene (B86901) ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it an important intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Typically supplied as a white crystalline powder, its high purity is critical for the success of downstream synthetic processes.[1]
These application notes provide an overview of the key applications of this compound, with detailed protocols for its principal chemical transformations and quantitative data to support researchers, scientists, and professionals in drug development and fine chemical manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 636-82-8 | [1][3] |
| Molecular Formula | C₇H₁₀O₂ | [2][3] |
| Molecular Weight | 126.15 g/mol | [4] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 35-39 °C | |
| Boiling Point | 133-135 °C (at 14 mmHg) | |
| Density | 1.101 g/mL (at 25 °C) | |
| Solubility | Slightly soluble in water (0.7 g/L at 20°C) | [2] |
Key Application Areas
Pharmaceutical Synthesis
This compound is a valuable precursor in the development of novel therapeutic agents.[5] Its structure can be incorporated into larger molecular frameworks to modulate the pharmacological properties of active pharmaceutical ingredients (APIs), such as bioavailability and stability.[5]
A significant application is in the synthesis of anti-inflammatory and antiproliferative agents. For example, it is used to synthesize novel amidrazone derivatives which have shown potent biological activity.[6] Six such derivatives (2a-2f) were synthesized and evaluated, with some compounds demonstrating stronger antiproliferative effects than ibuprofen (B1674241) and significant inhibition of pro-inflammatory cytokines like TNF-α.[6]
Agrochemicals and Specialty Chemicals
In the agrochemical industry, this compound serves as an intermediate for compounds with potential pesticidal or herbicidal properties.[1][7] Its derivatives, such as esters and amides, are explored for various biological activities. Furthermore, its hydrogenated counterpart, cyclohexanecarboxylic acid, is a raw material for insecticides and other fine chemicals.[8]
Polymer and Materials Science
The compound finds use in the polymer industry as a monomer or modifier for various resins, including polystyrene and alkyd resins.[2][9] It is also employed as a plasticizer for materials like nitrocellulose and in the formulation of coatings and lacquers.[9] The cyclohexene moiety allows for further polymerization or cross-linking reactions, enabling the creation of materials with tailored properties.
Core Chemical Transformations & Protocols
This compound can undergo reactions typical of both alkenes and carboxylic acids. The most common and useful transformations in fine chemical manufacturing include esterification, amidation, and hydrogenation of the double bond.
Exemplary Reaction Data
The following table summarizes quantitative data for key transformations.
| Reaction | Product | Reagents & Conditions | Yield | Purity | Reference(s) |
| Amidation | Amidrazone Derivative (2f) | Amidrazone (1f), 3,4,5,6-tetrahydrophthalic anhydride | 91% | Not specified | [6] |
| Hydrogenation | Cyclohexanecarboxylic Acid | H₂, 3% or 5% Pd/C catalyst, Toluene (B28343) or Ethanol solvent, RT to 150°C, 10-150 psi | 100% | Not specified | [8] |
| Esterification | Cyclohexyl Acetate | Acetic Acid, Amberlyst 15 catalyst, 60-100°C | ≥68% (equilibrium conversion) | Not specified | [10] |
Note: The hydrogenation data is for the related isomer 3-cyclohexene-1-carboxylic acid, but the reaction is directly applicable and demonstrates the high efficiency of this transformation.[8] The esterification data is for the related reaction of cyclohexene with acetic acid, illustrating typical conditions and conversions.[10]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1-cyclohexene-1-carboxamide (Amidation)
This protocol describes a general procedure for the synthesis of an amide from this compound and an aniline (B41778) derivative, based on methods using a chemical activator.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline)
-
Titanium(IV) chloride (TiCl₄)[11] or Phosphonitrilic chloride trimer (PNT)[7]
-
Pyridine (B92270) (as solvent and base)[11] or Dichloromethane (B109758) (solvent) and N-methyl morpholine (B109124) (base)[7]
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure (TiCl₄ Mediated Method): [11]
-
In a screw-capped vial, dissolve this compound (1.0 mmol) in pyridine (10 mL).
-
To this solution, add the desired aniline (1.0 mmol) followed by TiCl₄ (3.0 mmol).
-
Tightly seal the vial and heat the reaction mixture to 85°C with magnetic stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-3 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with 1 N HCl (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Cyclohexanecarboxylic Acid (Catalytic Hydrogenation)
This protocol details the hydrogenation of the double bond in this compound to yield the saturated cyclohexanecarboxylic acid.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C) catalyst
-
Solvent (e.g., Ethanol, Toluene)[8]
-
Hydrogen gas (H₂)
-
Pressure reactor (e.g., Parr hydrogenator)
-
Filtration aid (e.g., Celite)
Procedure: [8]
-
Place this compound (1.0 mmol) and the chosen solvent (e.g., 20 mL of ethanol) into the vessel of a pressure reactor.
-
Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the reactor and purge the system several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 psi).
-
Stir the reaction mixture vigorously at room temperature (or heat to a maximum of 150°C if required).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain cyclohexanecarboxylic acid. The product is often of high purity and may not require further purification.
Visualized Workflows and Pathways
// Main compound A [label="this compound", fillcolor="#FBBC05"];
// Reactions R1 [label="Esterification\n(+ Alcohol)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; R2 [label="Amidation\n(+ Amine)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; R3 [label="Catalytic\nHydrogenation", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Products P1 [label="Esters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2 [label="Amides", fillcolor="#34A853", fontcolor="#FFFFFF"]; P3 [label="Cyclohexanecarboxylic\nAcid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Applications App1 [label="Polymers, Coatings,\nPlasticizers", shape=note, style=filled, fillcolor="#FFFFFF"]; App2 [label="Pharmaceuticals (e.g., Anti-inflammatories),\nAgrochemicals", shape=note, style=filled, fillcolor="#FFFFFF"]; App3 [label="Nylon-6 Precursor,\nPharmaceuticals, Insecticides", shape=note, style=filled, fillcolor="#FFFFFF"];
// Connections A -> R1 -> P1; A -> R2 -> P2; A -> R3 -> P3; P1 -> App1 [style=dashed]; P2 -> App2 [style=dashed]; P3 -> App3 [style=dashed]; } dot Caption: Synthetic pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|636-82-8 [benchchem.com]
- 3. CYCLOHEX-1-ENE-1-CARBOXYLIC ACID | CAS 636-82-8 [matrix-fine-chemicals.com]
- 4. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. iajpr.com [iajpr.com]
- 8. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
- 9. camachem.com [camachem.com]
- 10. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Chiral 3-Cyclohexene-1-carboxylic Acid Derivatives via Microbial Resolution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective preparation of chiral 3-cyclohexene-1-carboxylic acid derivatives. The focus is on the microbial-mediated kinetic resolution of racemic esters of 3-cyclohexene-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction
Chiral 3-cyclohexene-1-carboxylic acid is a valuable building block in the pharmaceutical industry. The separation of its enantiomers is crucial as different enantiomers can exhibit distinct pharmacological activities. Microbial resolution, utilizing whole-cell biocatalysts or isolated enzymes like lipases and esterases, offers a green and highly selective alternative to traditional chemical resolution methods. This approach leverages the stereospecificity of microbial enzymes to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the produced carboxylic acid.
Data Presentation: Microbial Resolution of 3-Cyclohexene-1-Carboxylic Acid Esters
The following tables summarize quantitative data from various microbial systems for the resolution of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) and related esters.
Table 1: Performance of Whole-Cell Biocatalysts
| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) of Product | Conversion (%) | Reference |
| Rhodococcus sp. | rac-CHCM | (S)-3-cyclohexene-1-carboxylic acid | >99% | ~50% | [1] |
| Acinetobacter sp. JNU9335 | rac-CHCM | (S)-3-cyclohexene-1-carboxylic acid | 99.6% | 34.7% (isolated yield) | [2] |
Table 2: Performance of Isolated Enzymes
| Enzyme | Source | Substrate | Product | Enantiomeric Excess (e.e.) of Product | Key Findings | Reference |
| Carboxylesterase (CarEst3) | Bacterial (Genome Mining) | rac-CHCM | (S)-CHCM (unreacted ester) | >99% | High substrate tolerance (up to 4.0 M) | [2] |
| Carboxylesterase (AcEst1) | Acinetobacter sp. JNU9335 | rac-CHCM | (S)-CHCM (unreacted ester) | >99% | High efficiency with low enzyme loading | [2] |
| Lipase (B570770) | Aspergillus niger | rac-3-phenylbutanoate | (S)-3-phenylbutanoic acid | >95% | Effective for structurally similar compounds | [3] |
| Lipase | Pseudomonas fluorescens | rac-3-phenylbutanoate | (S)-3-phenylbutanoic acid | >98% | High enantioselectivity | [3] |
Experimental Protocols
Protocol 1: Cultivation of Rhodococcus erythropolis for Esterase Production
This protocol is designed for the cultivation of Rhodococcus erythropolis to produce esterase for the kinetic resolution of racemic 3-cyclohexene-1-carboxylic acid esters.
Materials:
-
Growth Medium:
-
Rhodococcus erythropolis strain
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of Rhodococcus erythropolis into 50 mL of TSB medium in a 250 mL flask.
-
Incubate at 28-30°C with shaking at 180-200 rpm for 24-48 hours, or until the culture reaches the late exponential phase.[1]
-
-
Production Culture:
-
Inoculate 1 L of the production medium in a 2 L flask with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 180-200 rpm for 48-72 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate (B84403) buffer (50 mM, pH 7.0).
-
The resulting cell paste can be used directly as a whole-cell biocatalyst or can be processed further for enzyme extraction.
-
Protocol 2: Cultivation of Aspergillus niger for Lipase Production
This protocol describes the cultivation of Aspergillus niger for the production of extracellular lipase.
Materials:
-
Seed Medium (YPD): 1% yeast extract, 2% peptone, 2% dextrose.
-
Production Medium (per liter): 25 g glucose, 10.5 g corn starch, 35.4 g soybean meal, 10.9 g soybean oil, 12 g NaNO₃, 1.5 g NaH₂PO₄, 0.2 g K₂SO₄, 5 g CaCO₃, pH adjusted to 7.2.[6][7]
-
Aspergillus niger spores
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Inoculate 50 mL of YPD medium in a 250 mL flask with Aspergillus niger spores.
-
Incubate at 30°C with shaking at 220 rpm for 24-32 hours.[6]
-
-
Production Culture:
-
Inoculate 1 L of the production medium in a 2 L flask with 2% (v/v) of the seed culture.[6]
-
Incubate at 30°C with shaking at 220 rpm for 48-72 hours.
-
-
Enzyme Recovery:
-
Separate the fungal biomass from the culture broth by filtration.
-
The cell-free supernatant contains the extracellular lipase and can be used as a crude enzyme solution or be further purified.
-
Protocol 3: Microbial Kinetic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate
This protocol outlines the whole-cell mediated kinetic resolution.
Materials:
-
Washed Rhodococcus erythropolis cells (from Protocol 1)
-
Racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM)
-
Phosphate buffer (50 mM, pH 7.5-8.0)
-
Organic solvent (e.g., isooctane, optional for biphasic system)
-
Temperature-controlled shaker
-
Autotitrator with NaOH solution (e.g., 1 M)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the washed microbial cells (e.g., 10-50 g/L wet cell weight) suspended in the phosphate buffer.
-
If using a biphasic system, add an equal volume of the organic solvent.
-
Place the reaction vessel in a temperature-controlled shaker set to 30-40°C.
-
-
Substrate Addition and pH Control:
-
Add rac-CHCM to the desired concentration (e.g., 100 mM - 1.0 M).[2]
-
Maintain the pH of the aqueous phase at the desired setpoint (e.g., 8.0) by the controlled addition of NaOH solution using an autotitrator. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture.
-
Extract the samples with an organic solvent (e.g., ethyl acetate) after acidification.
-
Analyze the organic extract by chiral HPLC (see Protocol 5) to determine the enantiomeric excess of the product (carboxylic acid) and the remaining substrate (ester), as well as the conversion.
-
-
Reaction Termination:
-
Stop the reaction when the desired conversion (typically around 50% for kinetic resolution) is reached.
-
Separate the cells from the reaction mixture by centrifugation or filtration.
-
Protocol 4: Downstream Processing and Purification
This protocol describes a general procedure for the separation and purification of the chiral carboxylic acid and the unreacted ester.
Materials:
-
Reaction mixture from Protocol 3
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acidification and Extraction:
-
Acidify the cell-free reaction mixture to pH 2-3 with HCl.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts.
-
-
Separation of Acid and Ester:
-
Wash the combined organic extract with a saturated NaHCO₃ solution. The (S)-3-cyclohexene-1-carboxylic acid will be deprotonated and move into the aqueous phase as its sodium salt. The unreacted (R)-methyl 3-cyclohexene-1-carboxylate will remain in the organic phase.
-
Separate the two phases.
-
-
Isolation of (R)-ester:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the unreacted (R)-ester.
-
Purify further by silica gel column chromatography if necessary.
-
-
Isolation of (S)-carboxylic acid:
-
Acidify the aqueous phase containing the carboxylate salt back to pH 2-3 with HCl.
-
Extract the acidified aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the (S)-3-cyclohexene-1-carboxylic acid.
-
Protocol 5: Chiral HPLC Analysis
This protocol provides a method for the determination of enantiomeric excess of 3-cyclohexene-1-carboxylic acid and its methyl ester.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column: Chiralcel® OD-H (for the carboxylic acid) or a similar polysaccharide-based column.
-
Mobile Phase for Carboxylic Acid: n-Hexane/2-Propanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v).[8]
-
Mobile Phase for Ester: n-Hexane/2-Propanol (e.g., 98:2, v/v).
-
Sample dissolved in the mobile phase.
Procedure:
-
System Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a suitable wavelength (e.g., 210-220 nm).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with authentic standards if available.
-
Calculate the e.e. using the following formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for microbial resolution.
Caption: Logical steps in the kinetic resolution process.
References
- 1. Cloning and Characterization of a Novel Esterase from Rhodococcus sp. for Highly Enantioselective Synthesis of a Chiral Cilastatin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. Rhodococcus baikonurensis A1-22 | Type strain | DSM 44587, JCM 11411, GTC 1041, BCRC 16819, CCM 8450, CIP 108436, IAM 15238, NBRC 100611, NCIMB 14262 | BacDiveID:11030 [bacdive.dsmz.de]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Fermentation Medium for Extracellular Lipase Production from Aspergillus niger Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1-Cyclohexene-1-carboxylic Acid in Antitumor Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Cyclohexene-1-carboxylic acid and its derivatives in the development of novel antitumor agents. This document details the synthesis of various derivatives, their cytotoxic activities against several cancer cell lines, and the underlying mechanisms of action. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate further research and drug development in this area.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry for the design and synthesis of potential anticancer compounds. Its derivatives, including amides, esters, and various heterocyclic structures, have demonstrated significant antiproliferative activities against a range of human cancer cell lines. The primary mechanisms of action for these compounds appear to involve the induction of apoptosis and cell cycle arrest, making them promising candidates for further investigation as chemotherapeutic agents.
Data Presentation: In Vitro Antitumor Activity
The antitumor potential of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Cyclohexene (B86901) Oxide Derivatives
A notable derivative, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (referred to as "CA"), a complex cyclohexene oxide derived from zeylenone (B150644), has shown potent activity against glioblastoma cell lines[1][2].
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CA | U251 | Glioblastoma | 5.161 | [1][2] |
| CA | A172 | Glioblastoma | 6.440 | [1][2] |
Cyclohexane Carboxamide Derivatives
A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects. Compound 5i emerged as a particularly potent agent against breast cancer cells[3][4].
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5i | MCF-7 | Breast Cancer | 3.25 | [3][4] |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 6.77 | [3][4] |
Amidrazone Derivatives
Amidrazone derivatives of this compound have demonstrated significant, dose-dependent antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs)[5]. While specific IC50 values were not provided in the primary literature, several derivatives showed higher inhibition of T-lymphocyte proliferation at a concentration of 100 µg/mL compared to the reference drug ibuprofen[5]. Derivatives 2a , 2d , and 2f were particularly effective, showing approximately 90-95% inhibition[5].
Mechanism of Action
The antitumor effects of this compound derivatives are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Apoptosis Induction
Studies on cyclohexane-1-carboxamide derivatives, such as compound 5i , have shown that they induce apoptosis in cancer cells. This is evidenced by an increase in the proportion of cells in the Pre-G1 phase of the cell cycle, a hallmark of apoptosis[3][4]. The intrinsic apoptosis pathway is a common mechanism for anticancer drugs, involving mitochondrial membrane permeabilization and the activation of a cascade of caspase enzymes[6].
Cell Cycle Arrest
In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, compound 5i was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells[3][4]. The zeylenone derivative, CA, has been shown to induce G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2, a key epigenetic regulator[1][2][7].
Visualizing Signaling Pathways and Workflows
To better understand the complex processes involved in the development and mechanism of action of these antitumor agents, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for developing antitumor agents.
Caption: Simplified signaling pathway for apoptosis and cell cycle arrest.
Caption: Structure-Activity Relationship (SAR) insights.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to guide further studies.
Protocol 1: Synthesis of 1-Cyclohexene-1-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Desired primary or secondary amine
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous reaction vessel with magnetic stirrer and nitrogen inlet
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
Step 1: Synthesis of 1-Cyclohexene-1-carbonyl chloride
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of DMF can be added.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until gas evolution ceases.
-
Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator to obtain the crude 1-Cyclohexene-1-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask at 0 °C.
-
Slowly add a solution of the crude 1-Cyclohexene-1-carbonyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with test compounds.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS and fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after exposure to a cytotoxic agent.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Complete culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies in the control wells are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) to determine the effect of the compound on cell survival.
References
- 1. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
Application Notes and Protocols for the Synthesis and Evaluation of Anti-inflammatory Drugs Based on the Cyclohex-1-ene-1-carboxylic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a novel class of potential anti-inflammatory agents derived from cyclohex-1-ene-1-carboxylic acid. The protocols detailed below are intended to guide researchers in the synthesis of these compounds and in the assessment of their anti-inflammatory properties through established in vitro assays.
Introduction
The search for novel anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The cyclohex-1-ene-1-carboxylic acid scaffold has emerged as a promising starting point for the development of such agents. Derivatives of this moiety have demonstrated significant anti-inflammatory and antiproliferative activities in preclinical studies. This document outlines the synthesis of a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid and provides detailed protocols for evaluating their biological activity, including their effects on cytokine production and cyclooxygenase (COX) enzyme activity.
Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
A series of novel amidrazone derivatives can be synthesized from cyclohex-1-ene-1-carboxylic acid. The general synthetic route involves the reaction of various N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[1]
General Synthetic Scheme:
-
Step 1: Synthesis of N³-substituted amidrazones. These intermediates can be prepared according to established literature methods.
-
Step 2: Reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. This reaction yields the final acyl derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[1]
For detailed characterization of the synthesized compounds, techniques such as ¹H NMR, ¹³C NMR, and elemental analysis should be employed.[1]
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the synthesized compounds can be evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
3.1.1. Isolation and Culture of Human PBMCs
Principle: PBMCs are isolated from whole blood by density gradient centrifugation using a medium like Ficoll-Paque. This separates the mononuclear cells from other blood components.
Protocol:
-
Dilute fresh human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 30 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Adjust the cell density to the desired concentration for subsequent assays (e.g., 1 x 10⁶ cells/mL).
3.1.2. Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed 1 x 10⁵ to 5 x 10⁵ PBMCs per well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.[2]
-
Add various concentrations of the test compounds (e.g., 10, 50, 100 µg/mL) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
3.1.3. LPS-Stimulated Cytokine Release Assay
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The inhibitory effect of the test compounds on this process is a measure of their anti-inflammatory activity.
Protocol:
-
Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).[3] Include an unstimulated control and a vehicle control.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 isoforms.
Protocol (Fluorometric Assay):
-
Prepare the necessary reagents: COX assay buffer, COX probe, COX cofactor, human recombinant COX-1 and COX-2 enzymes, and arachidonic acid as the substrate.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
In a 96-well plate, add the assay buffer, cofactor, and either COX-1 or COX-2 enzyme to the respective wells.
-
Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the COX probe and arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activities of the different synthesized derivatives.
Table 1: In Vitro Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives
| Compound | Concentration (µg/mL) | Antiproliferative Activity (% Inhibition) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 2a | 100 | >90% | Not specified | Not specified |
| 2d | 100 | >90% | Not specified | Not specified |
| 2f | 100 | >90% | ~66-81% | Not specified |
| Ibuprofen | 100 | <90% | Not specified | Not specified |
Data adapted from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[4]
Table 2: In Vitro COX-1 and COX-2 Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative X | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative Y | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib | [Reference Value] | [Reference Value] | [Reference Value] |
| Ibuprofen | [Reference Value] | [Reference Value] | [Reference Value] |
This table is a template for presenting COX inhibition data.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of cyclohex-1-ene-1-carboxylic acid derivatives may be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and COX pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5] Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases. Some cyclohexene (B86901) derivatives have been shown to inhibit NF-κB signaling.[5][6]
Caption: Proposed mechanism of NF-κB inhibition by cyclohexene derivatives.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] Many NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes.
Caption: Inhibition of the COX pathway by cyclohexene derivatives.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of anti-inflammatory drugs based on the cyclohex-1-ene-1-carboxylic acid moiety.
Caption: Overall experimental workflow.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. echemi.com [echemi.com]
- 3. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for 1-Cyclohexene-1-carboxylic Acid Derivatives as 5-Alpha Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1-cyclohexene-1-carboxylic acid derivatives as potential inhibitors of 5-alpha reductase. The information is intended to guide researchers in the screening and characterization of these compounds for potential therapeutic applications in androgen-dependent conditions.
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathophysiology of several conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for managing these disorders. This compound derivatives have emerged as a promising class of non-steroidal 5-alpha reductase inhibitors.
Data Presentation
The inhibitory activity of this compound derivatives against human 5-alpha reductase isozymes 1 and 2 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | R Substituent | 5α-Reductase Type 1 IC50 (µM) | 5α-Reductase Type 2 IC50 (µM) |
| 1 | N,N-diisopropylcarbamoyl | > 10 | 0.76[1] |
| 2 | Phenyl | > 10 | 2.5 |
| 3 | Phenoxy | > 10 | 3.2 |
| 4 | Benzoyl | > 10 | 5.8 |
| 5 | Benzyl | > 10 | 8.1 |
Data sourced from Baston et al., Arch Pharm (Weinheim), 2003.[1]
Signaling Pathway and Inhibition
The following diagram illustrates the androgen signaling pathway, highlighting the role of 5-alpha reductase and the point of inhibition by this compound derivatives.
Caption: Androgen signaling pathway and inhibitor action.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory potential of this compound derivatives against 5-alpha reductase.
In Vitro 5-Alpha Reductase Inhibition Assay (Human Prostate Homogenate)
This protocol is adapted from methodologies utilizing human prostatic tissue for the evaluation of 5-alpha reductase type 2 inhibitors.[1]
1. Materials and Reagents:
-
Human benign prostatic hyperplasia (BPH) tissue
-
Buffer A: 20 mM potassium phosphate (B84403) (pH 6.5), 0.32 M sucrose, 1 mM dithiothreitol (B142953) (DTT), 50 µM NADPH
-
Buffer B: 100 mM Tris-HCl (pH 7.0)
-
Testosterone (substrate)
-
This compound derivative (test inhibitor)
-
Finasteride (positive control)
-
NADPH
-
Ethyl acetate
-
Mobile phase for HPLC (e.g., methanol:water)
-
Scintillation fluid
2. Preparation of Human Prostate Homogenate:
-
Obtain fresh human BPH tissue and immediately place it on ice.
-
Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue in ice-cold Buffer A using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the microsomal fraction rich in 5-alpha reductase.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Store the enzyme preparation in aliquots at -80°C until use.
3. Inhibition Assay Protocol:
-
In a microcentrifuge tube, add the following in order:
-
Buffer B to a final volume of 500 µL.
-
Prostate homogenate (adjust volume to achieve a final protein concentration of approximately 0.2-0.5 mg/mL).
-
Test inhibitor or positive control (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%).
-
NADPH to a final concentration of 50 µM.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding testosterone (e.g., radiolabeled [1,2,6,7-³H]-testosterone) to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 mL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute to extract the steroids.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small volume of mobile phase.
4. Analysis of Results:
-
Separate the substrate (testosterone) and the product (dihydrotestosterone) using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).
-
Quantify the amount of radiolabeled testosterone and DHT by collecting fractions and measuring radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based 5-Alpha Reductase Inhibition Assay
This protocol describes a whole-cell assay using a human prostate cancer cell line (e.g., DU-145) that endogenously expresses 5-alpha reductase.
1. Materials and Reagents:
-
DU-145 human prostate cancer cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Testosterone
-
Test inhibitor and positive control (e.g., Finasteride)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
DHT ELISA kit or LC-MS/MS for DHT quantification
2. Cell Culture and Treatment:
-
Culture DU-145 cells in a suitable culture flask until they reach 80-90% confluency.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Replace the medium with a serum-free medium containing the test inhibitor or positive control at various concentrations. Pre-incubate for 1-2 hours.
-
Add testosterone to the medium to a final concentration of 10-50 nM.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
3. Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Lyse the cells with lysis buffer to obtain the cell lysate.
-
Quantify the concentration of DHT in the supernatant and/or cell lysate using a commercial DHT ELISA kit or by LC-MS/MS.
-
Determine the protein concentration of the cell lysates to normalize the DHT levels.
-
Calculate the percentage of inhibition of DHT production for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value as described in the in vitro assay protocol.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing 5-alpha reductase inhibitors.
Caption: Inhibitor screening workflow.
References
Application Notes and Protocols for the Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters via the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide (CHO) and various cyclic anhydrides. This method offers a versatile and controlled route to a wide range of aliphatic polyesters with tunable properties, making them promising materials for various applications, including drug delivery.
Introduction
The ring-opening copolymerization of epoxides and cyclic anhydrides is an efficient method for producing well-defined aliphatic polyesters.[1] This chain-growth polymerization technique allows for excellent control over molecular weight, low polydispersity, and high atom economy. By carefully selecting the catalyst, cocatalyst, and anhydride (B1165640) monomer, a diverse array of polyester (B1180765) structures with tailored thermal and mechanical properties can be achieved.[2][3] These polyesters are of significant interest due to their biodegradability and biocompatibility, making them suitable for biomedical applications such as drug delivery systems.[4][5][6]
Reaction Overview & Mechanism
The copolymerization proceeds via a coordination-insertion mechanism, where a metal-based or organocatalyst activates both the epoxide and the anhydride. The general reaction is depicted below:
Scheme 1: Ring-Opening Copolymerization of Cyclohexene Oxide and a Cyclic Anhydride
Caption: General scheme for polyester synthesis.
The mechanism typically involves the nucleophilic attack of an initiator (often an alkoxide or carboxylate) on the coordinated anhydride, followed by the ring-opening of the epoxide by the resulting carboxylate chain end. This alternating insertion of monomers leads to the formation of a polyester chain. The choice of catalyst system is crucial in controlling the selectivity for alternating copolymerization over side reactions like ether formation.[3][7]
Data Presentation: Comparative Performance of Catalyst Systems
The following tables summarize quantitative data from various studies on the ring-opening copolymerization of cyclohexene oxide with different cyclic anhydrides, highlighting the performance of different catalyst systems.
Table 1: Copolymerization of Cyclohexene Oxide (CHO) and Phthalic Anhydride (PA)
| Catalyst System | Cocatalyst | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Ref. |
| (BDI)ZnOAc | - | 25 | 2 | >98 | 21.4 | 1.14 | [1] |
| U1 | PPNCl | 100 | 0.5 | 98 | 27.2 | 1.15 | [2] |
| Bimetallic Scorpionate Zinc | PPNCl | 80 | 16 | 100 | 11.2 | 1.10 | [7] |
| (salophen)CrCl | PPNCl | 100 | 24 | 95 | 14.1 | 1.09 | [3] |
| Hydrogen-bond-functionalized imidazole | - | 120 | 2 | >99 | 171.2 | 1.23 | [8] |
Table 2: Copolymerization of Cyclohexene Oxide (CHO) and Maleic Anhydride (MA)
| Catalyst System | Cocatalyst | Temp (°C) | Time (min) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Ref. |
| (salcyen)MnCl | DMAP | 110 | 150 | 85.6 | 6.8 | 1.21 | [4] |
| Bimetallic Scorpionate Zinc | PPNCl | 80 | 16 | 98 | 9.8 | 1.12 | [7][9] |
| Chromium(III) salen complex | - | 25 | 24 | >95 | 25.0 | 1.15 | [10] |
Table 3: Copolymerization of Cyclohexene Oxide (CHO) and Succinic Anhydride (SA)
| Catalyst System | Cocatalyst | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Ref. |
| Bimetallic Scorpionate Zinc | PPNCl | 80 | 16 | 95 | 8.5 | 1.15 | [7][9] |
| Zinc Schiff-Base Complex | - | 110 | 24 | 92 | 10.2 | 1.10 | [11] |
Abbreviations: PDI = Polydispersity Index, Mn = Number-average molecular weight, (BDI)ZnOAc = β-diiminate zinc acetate, U1 = a specific urea (B33335) catalyst, PPNCl = Bis(triphenylphosphine)iminium chloride, DMAP = 4-(Dimethylamino)pyridine.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis and characterization of polyesters from cyclohexene oxide and cyclic anhydrides. Note: All procedures involving metal complexes or air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[9][12][13][14]
Materials and Purification
-
Cyclohexene Oxide (CHO): Dried over calcium hydride (CaH2), distilled under reduced pressure, and stored under an inert atmosphere.[12]
-
Cyclic Anhydrides (e.g., Phthalic Anhydride, Maleic Anhydride, Succinic Anhydride): Purified by recrystallization from a suitable solvent (e.g., toluene, chloroform) or sublimation, and dried under vacuum before use.
-
Solvents (e.g., Toluene, Dichloromethane): Purified using a solvent purification system or by distillation over appropriate drying agents (e.g., sodium/benzophenone for toluene, CaH2 for dichloromethane).[14]
-
Catalysts and Cocatalysts: Synthesized according to literature procedures or purchased from commercial sources and stored under an inert atmosphere.
General Polymerization Procedure
This protocol is a general guideline and may require optimization based on the specific catalyst system and monomers used.[7][9][13][14]
Caption: General experimental workflow for ROCOP.
-
Reactor Setup: In a glovebox or under a stream of inert gas, a pre-dried Schlenk flask equipped with a magnetic stir bar is charged with the catalyst and, if applicable, the cocatalyst.[7][9][14]
-
Monomer Addition: The cyclic anhydride is added to the flask. The flask is then sealed.
-
Solvent and Epoxide Addition: The desired amount of anhydrous solvent (if not a bulk polymerization) is added via syringe, followed by the addition of cyclohexene oxide.[7][9][14]
-
Reaction: The reaction mixture is placed in a preheated oil bath and stirred for the specified time.[13] Aliquots may be taken periodically to monitor conversion by ¹H NMR.
-
Termination and Isolation: After the desired time, the reaction is cooled to room temperature. The viscous solution is diluted with a small amount of a suitable solvent (e.g., dichloromethane) and then precipitated into a large volume of a non-solvent, such as cold methanol (B129727) or hexane.[15]
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.[15]
Polymer Characterization
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the polymer structure, confirm the alternating nature, and calculate monomer conversion.
-
Protocol:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to identify characteristic peaks for the polyester backbone and compare the integrals of monomer and polymer signals to determine conversion.[7][16][17][18] The presence of sharp, well-defined peaks corresponding to the alternating ester linkages confirms the desired copolymer structure.
-
4.3.2 Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol:
-
Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or chloroform).[19][20]
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample into a GPC system calibrated with polystyrene or other appropriate standards.[21][22]
-
Analyze the resulting chromatogram to obtain Mn, Mw, and PDI values.[20]
-
4.3.3 Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Protocol:
-
Accurately weigh a small amount of the polymer (5-10 mg) into a DSC pan.
-
Heat the sample to a temperature above its expected Tg to erase thermal history, then cool it rapidly.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the transition in the heat flow curve.[23]
-
Applications in Drug Delivery
The polyesters synthesized by this method exhibit properties that are highly desirable for drug delivery applications.[5] Their biodegradability ensures that they can be broken down into non-toxic products in the body, while their biocompatibility minimizes adverse immune responses.[4][6]
The tunable nature of these polyesters allows for the control of drug release kinetics. For instance, the hydrophilicity and degradation rate can be adjusted by changing the anhydride monomer.[24] These polymers can be formulated into various drug delivery systems, such as:
-
Nanoparticles: For targeted delivery of therapeutic agents.[5][6][25]
-
Micelles: For the encapsulation of hydrophobic drugs.[5]
-
Injectable hydrogels: For sustained, localized drug release.
Caption: Path from synthesis to drug delivery applications.
The versatility of the ring-opening copolymerization of cyclohexene oxide and cyclic anhydrides provides a powerful platform for the development of advanced polyester-based materials for a wide range of applications, with drug delivery being a particularly promising area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fully alternating sustainable polyesters from epoxides and cyclic anhydrides: economical and metal-free dual catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.tue.nl [research.tue.nl]
- 4. connectsci.au [connectsci.au]
- 5. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Item - Record-High-Molecular-Weight Polyesters from Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Catalyzed by Hydrogen-Bond-Functionalized Imidazoles - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(iii) complexes: synthesis and characterization of syndiotactic poly(cyclohexene carbonate) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(III) complexes: synthesis and characterization of syndiotactic poly(cyclohexene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 20. azom.com [azom.com]
- 21. lcms.cz [lcms.cz]
- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Industrial Production of 1-Cyclohexene-1-carboxylic Acid
Welcome to the technical support center for the high-purity industrial production of 1-Cyclohexene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high-purity (>99.5%) product.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant industrial synthesis is a two-step process. It begins with a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid to form the kinetically favored intermediate, 3-Cyclohexene-1-carboxylic acid. This is followed by a catalytic isomerization of the double bond to yield the thermodynamically more stable product, this compound.
Q2: What are the critical process parameters to control during the Diels-Alder reaction?
A2: Key parameters include temperature, pressure, reaction time, and the presence of polymerization inhibitors. The reaction is typically carried out at elevated temperatures (100-170°C) and pressures to ensure the reactants are in the liquid phase and to achieve a reasonable reaction rate. Careful control of temperature is crucial to minimize the formation of polymeric byproducts.
Q3: Why is the isomerization step necessary?
A3: The initial Diels-Alder cycloaddition of 1,3-butadiene and acrylic acid primarily yields 3-Cyclohexene-1-carboxylic acid. The isomerization step is essential to move the double bond into conjugation with the carboxylic acid group, forming the desired, more thermodynamically stable this compound.
Q4: What are the typical purities and yields at different stages of production?
A4: The purity and yield can vary based on the specific process conditions. However, typical ranges are provided in the table below.
Q5: What are the recommended analytical techniques for purity assessment?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for assessing the purity of this compound and identifying impurities.[1] HPLC is particularly useful for quantifying the product and any non-volatile impurities, while GC-MS is excellent for identifying volatile impurities and isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in Diels-Alder Reaction
Symptoms:
-
The overall yield of 3-Cyclohexene-1-carboxylic acid is significantly below the expected range (e.g., <85%).
-
A large amount of unreacted starting materials is observed in the crude product analysis.
-
Formation of a significant amount of solid, insoluble material (polymer).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using GC or HPLC. - Increase Temperature/Pressure: Carefully increase the reaction temperature and pressure within the safe operating limits of the equipment to enhance the reaction rate. |
| Polymerization of Reactants | - Add Polymerization Inhibitor: Introduce a suitable inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to the reaction mixture to prevent the free-radical polymerization of 1,3-butadiene and acrylic acid. - Control Temperature: Avoid excessive temperatures, as high temperatures can promote polymerization. |
| Loss of Volatile Reactants | - Ensure a Closed System: The reaction should be conducted in a sealed, pressure-rated reactor to prevent the loss of volatile 1,3-butadiene. |
Issue 2: Incomplete Isomerization
Symptoms:
-
The final product contains a significant amount of 3-Cyclohexene-1-carboxylic acid isomer (e.g., >1%).
-
HPLC or GC analysis shows two major peaks corresponding to the two isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Catalyst Activity | - Increase Catalyst Loading: Incrementally increase the amount of acid or base catalyst used for the isomerization. - Use a More Active Catalyst: Consider using a stronger acid catalyst, such as p-toluenesulfonic acid, or a base catalyst if compatible with the process. |
| Inadequate Reaction Time or Temperature | - Increase Reaction Time and/or Temperature: Prolong the reaction time at reflux or a suitable temperature to drive the equilibrium towards the more stable 1-isomer. Monitor the isomerization progress by GC or HPLC. |
Issue 3: Product Discoloration (Yellow or Brown Tint)
Symptoms:
-
The final product has a noticeable yellow or brown color instead of being a white to off-white solid.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Formation of Colored Impurities | - Decolorize with Activated Carbon: During the recrystallization step, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration.[1] |
| Thermal Degradation | - Avoid Excessive Temperatures: During distillation or isomerization, avoid prolonged exposure to high temperatures which can cause product degradation and color formation. Use vacuum distillation to lower the boiling point. |
| Oxidation | - Use an Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product and intermediates. |
Issue 4: Low Purity After Purification
Symptoms:
-
The final product purity is below the desired specification (e.g., <99.5%) after recrystallization or distillation.
-
Multiple impurity peaks are observed in the HPLC or GC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Ineffective Recrystallization | - Optimize Recrystallization Solvent: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a solvent pair (e.g., ethanol (B145695)/water, hexane/ethyl acetate) to achieve optimal crystallization. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can trap impurities in the crystal lattice.[1] - Perform Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary. |
| Co-distillation of Impurities | - Improve Fractional Distillation Efficiency: Use a distillation column with a higher number of theoretical plates. Optimize the reflux ratio to improve separation. Ensure a stable vacuum is maintained throughout the distillation. |
| Presence of Isomers | - Ensure Complete Isomerization: If the main impurity is the 3-isomer, revisit the isomerization step to ensure it goes to completion. |
Data Presentation
Table 1: Typical Process Parameters and Expected Outcomes
| Parameter | Diels-Alder Reaction | Isomerization | Recrystallization | Fractional Distillation |
| Temperature | 100 - 170 °C | Reflux Temperature of Solvent | Boiling point of solvent, then cool to 0-5 °C | 133-135 °C (at 14 mmHg)[2] |
| Pressure | > 1 atm (to maintain liquid phase) | Atmospheric | Atmospheric | Vacuum (e.g., 10-20 mmHg) |
| Catalyst | None (thermal) or Lewis Acid | Acid (e.g., p-TsOH) or Base (e.g., NaOH) | - | - |
| Typical Yield | >90% (of 3-isomer) | >95% (conversion to 1-isomer) | >85% | >90% |
| Expected Purity | ~90-95% (crude mixture of isomers) | ~95-98% (before purification) | >99.5% | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclohexene-1-carboxylic acid via Diels-Alder Reaction
-
Reactor Setup: Charge a pressure-rated stainless steel reactor with acrylic acid and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone).
-
Reactant Addition: Cool the reactor and add liquefied 1,3-butadiene. The molar ratio of butadiene to acrylic acid is typically kept slightly in excess for butadiene.
-
Reaction: Seal the reactor and heat to 150-170°C. The pressure will increase due to the vapor pressure of the reactants. Maintain the reaction at this temperature for 2-4 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent any unreacted butadiene.
-
Work-up: The resulting crude product, primarily 3-Cyclohexene-1-carboxylic acid, can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Isomerization to this compound
-
Reaction Setup: In a glass-lined reactor equipped with a reflux condenser, charge the crude 3-Cyclohexene-1-carboxylic acid.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 1-2 mol%) or a base (e.g., aqueous sodium hydroxide).
-
Isomerization: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the conversion of the 3-isomer to the 1-isomer by GC or HPLC.
-
Neutralization and Work-up: After completion, cool the reaction mixture. If an acid catalyst was used, neutralize with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, acidify with a mineral acid (e.g., HCl) to a pH below the pKa of the carboxylic acid.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the industrial production of high-purity this compound.
Caption: Troubleshooting logic for addressing low purity issues in the final product.
References
Technical Support Center: Purification of 1-Cyclohexene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Cyclohexene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification protocols. Key data is summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 126.15 g/mol | [1] |
| Melting Point | 35-39 °C | [2] |
| Boiling Point | 133-135 °C at 14 mmHg | [2] |
| Density | 1.101 g/mL at 25 °C | [2] |
| Solubility in Water | 0.7 g/L at 20 °C |
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities can include unreacted starting materials (e.g., cyclohexanone), byproducts from the synthesis such as cyclohexanone-2-carboxylic acid or its esters if the synthesis involved a carboxylation reaction, and residual solvents. The exact nature of impurities will depend on the synthetic route employed.
Q4: How can I remove neutral impurities from my crude this compound?
A4: Acid-base extraction is a highly effective method for removing neutral impurities.[3] By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt, leaving neutral impurities in the organic layer.[3] The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling out (formation of an oil instead of crystals) | The compound is coming out of solution above its melting point. The cooling rate is too rapid. High concentration of impurities. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature. Allow the solution to cool more slowly. Consider a pre-purification step like acid-base extraction to remove significant impurities. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was added). The solution is supersaturated but lacks nucleation sites. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Poor recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Vacuum Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling | Lack of a proper boiling aid. | Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum. |
| Inability to achieve the required vacuum | Leaks in the distillation setup. Inefficient vacuum pump. | Check all joints and connections for a proper seal. Use vacuum grease on ground glass joints. Ensure the vacuum pump is in good working order and the vacuum tubing is not cracked. |
| Product solidifies in the condenser | The condenser water is too cold, causing the product to solidify (since its melting point is 35-39 °C). | Use room temperature water for the condenser, or do not run water through the condenser if the distillation is proceeding smoothly and condensation is occurring. |
| Decomposition of the product | The distillation temperature is too high. | Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. If decomposition persists, consider purification by recrystallization. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Re-extraction: Extract the organic layer with another portion of the sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous extracts.
-
Washing: Wash the combined aqueous extracts with a small amount of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
-
Acidification: Cool the aqueous solution in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry it thoroughly.
Recrystallization Protocol
-
Solvent Selection: A mixed solvent system is often effective. Good starting points include ethanol (B145695)/water or isopropanol/acetone. The goal is to find a system where the compound is soluble in the hot solvent mixture but insoluble in the cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or isopropanol) and heat the mixture gently to dissolve the solid.
-
Saturation: While the solution is hot, add the less soluble solvent (e.g., water or acetone) dropwise until the solution becomes slightly cloudy, indicating saturation. If too much of the second solvent is added, add a small amount of the first solvent until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. Allow the crystals to dry completely.
Vacuum Distillation Protocol
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a magnetic stirrer and a stir bar in the distilling flask.
-
Sample Preparation: Place the crude this compound into the distilling flask.
-
Evacuation: Begin to evacuate the system slowly to the desired pressure (around 14 mmHg).
-
Heating: Once the desired pressure is stable, begin to heat the distilling flask gently.
-
Collection: Collect the fraction that distills at the expected boiling point (133-135 °C at 14 mmHg).
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Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Diastereoselective Synthesis of Cyclohexene Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of cyclohexene (B86901) carboxylic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems you may face during the diastereoselective synthesis of cyclohexene carboxylic acid derivatives.
Issue 1: Low Diastereoselectivity or Poor Diastereomeric Ratio (d.r.)
Q: My reaction is producing the desired product, but with a low diastereomeric ratio. What are the potential causes and how can I improve it?
A: Low diastereoselectivity can stem from several factors related to reaction conditions, catalysts, and the choice of reagents. A systematic approach to optimization is recommended.
-
Reaction Temperature: Temperature plays a critical role in selectivity. For many diastereoselective reactions, particularly Diels-Alder reactions, lower temperatures often favor the formation of the kinetic product, which may be the desired diastereomer (e.g., the endo product).[1][2] If your reaction is being run at room temperature or elevated temperatures, consider cooling it to 0 °C, -20 °C, or even -78 °C.[3]
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Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies of the diastereomeric pathways, thus affecting the selectivity.[4][5][6] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane (B109758), THF, acetonitrile). In some cases, ionic liquids have been shown to enhance selectivity.[4][7]
-
Lewis Acid Catalysis: For reactions like the Diels-Alder cycloaddition, the use of a Lewis acid catalyst can significantly enhance both the reaction rate and the diastereoselectivity.[1][8][9][10][11] Lewis acids coordinate to the dienophile, lowering its LUMO energy and often leading to a more organized transition state that favors one diastereomer.[1][11] Common Lewis acids to screen include TiCl₄, AlCl₃, FeCl₃, SnCl₄, and various lanthanide triflates.[8][9][12] The choice and amount of Lewis acid can be critical, so it's important to optimize the catalyst loading.
-
Chiral Auxiliaries: When synthesizing a specific enantiomer, the use of a chiral auxiliary is a powerful strategy.[12][13][14][15] The steric hindrance provided by the auxiliary blocks one face of the molecule, directing the approach of the incoming reagent to the opposite face, thereby leading to high diastereoselectivity.[14][15] Evans' oxazolidinones and lactate (B86563) esters are examples of effective chiral auxiliaries.[12][13][14] Ensure the chiral auxiliary is of high purity and handled correctly.
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can influence the facial selectivity of the reaction by sterically hindering one approach over the other.[16]
Issue 2: Difficulty in Separating Diastereomers
Q: I have a mixture of diastereomers but am struggling to separate them. What are the best techniques?
A: Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.
-
Flash Column Chromatography: This is often the first method to try for separating diastereomers.[17] You may need to screen different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to achieve optimal separation on a silica (B1680970) gel column.[17] For some compounds, reversed-phase chromatography (e.g., with a C18 column) may provide better resolution.[17]
-
Fractional Crystallization: If your product is a solid, fractional crystallization can be a highly effective method for separating diastereomers, especially on a larger scale.[18] This involves dissolving the mixture in a minimum amount of a suitable hot solvent and allowing it to cool slowly. One diastereomer will typically crystallize out first due to lower solubility.[17] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.[18]
-
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale separations, HPLC is a powerful tool. Both normal-phase and reversed-phase HPLC can be used to separate diastereomers.[17] It may require some method development to find the optimal column and mobile phase.[17]
Issue 3: Low or No Product Yield
Q: I am observing a low yield or no formation of the desired cyclohexene carboxylic acid derivative. What are the common causes and solutions?
A: Low or no yield can be due to a variety of factors, from reagent quality to reaction conditions.
-
Reagent Purity: Ensure that your starting materials, especially the diene and dienophile, are pure. Dienes can sometimes dimerize upon storage, so it may be necessary to "crack" the dimer (e.g., for cyclopentadiene) immediately before use. Solvents should be anhydrous, as water can deactivate Lewis acid catalysts.
-
Incorrect Base/Catalyst: If your synthesis involves a base (e.g., in a Michael addition to form a cyclohexanone (B45756) precursor), ensure it is appropriate for the reaction. The base may be too weak to deprotonate the donor or too strong, leading to side reactions.[16] Similarly, if using a catalyst, ensure it is active and used in the correct amount. Catalyst poisoning can also be an issue.
-
Reaction Time and Temperature: Some reactions are slow and require extended reaction times or heating. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. As mentioned earlier, temperature also affects diastereoselectivity, so a balance may need to be found between yield and selectivity.
-
Reversible Reactions: Some reactions, like the Diels-Alder reaction, are reversible.[2] If the reaction is run at too high a temperature, the retro-Diels-Alder reaction can occur, leading to a lower yield of the product.[11]
Frequently Asked Questions (FAQs)
Q1: How can I determine the diastereomeric ratio of my product mixture?
A1: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[17][19] Protons that are in different chemical environments in the two diastereomers will have distinct signals with different chemical shifts.[17] By carefully integrating the signals corresponding to a specific, well-resolved proton in each diastereomer, you can calculate their relative ratio.[19] For complex spectra with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be used to simplify the spectrum and allow for accurate integration.[20][21][22] HPLC can also be used to determine the ratio by comparing the peak areas of the separated diastereomers.
Q2: What is the "endo rule" in Diels-Alder reactions, and how does it relate to diastereoselectivity?
A2: The "endo rule" describes the general preference for the formation of the endo diastereomer in many Diels-Alder reactions, particularly with cyclic dienes.[2] The endo product is the one where the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene ring. This preference is often attributed to "secondary orbital interactions" between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the transition state, which can be stabilizing.[11] While the endo product is often the kinetically favored product (forms faster), the exo product is typically the thermodynamically more stable product due to reduced steric hindrance.[2][11] Therefore, running the reaction at lower temperatures often favors the endo product.[2]
Q3: How do I remove a chiral auxiliary after the reaction is complete?
A3: Chiral auxiliaries are designed to be removed under conditions that do not affect the newly created stereocenter. The method of removal depends on the type of auxiliary used. For example, Evans' oxazolidinone auxiliaries can be cleaved by hydrolysis with a base like lithium hydroxide (B78521) or by reduction with a reagent like lithium borohydride (B1222165) to yield the carboxylic acid or the corresponding alcohol, respectively.[14] Lactate ester auxiliaries can be removed by simple hydrolysis.[12][13]
Q4: My Diels-Alder reaction is giving the exo product as the major isomer, but I want the endo product. What can I do?
A4: As mentioned, the endo product is usually the kinetic product, while the exo is the thermodynamic product.[2] To favor the endo isomer, you should try to run the reaction under kinetic control. This typically means:
-
Lowering the reaction temperature: This will favor the pathway with the lower activation energy, which is often the one leading to the endo product.[2]
-
Using a Lewis acid catalyst: Lewis acids can enhance the secondary orbital interactions that stabilize the endo transition state, leading to a higher endo:exo ratio.[9][11]
-
Choosing an appropriate solvent: The solvent can influence the relative energies of the endo and exo transition states.[5]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on a Model Diels-Alder Reaction
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 80 | 24 | 50 | 75:25 |
| 2 | AlCl₃ (10) | CH₂Cl₂ | -78 | 3 | 95 | 95:5 |
| 3 | TiCl₄ (10) | CH₂Cl₂ | -78 | 2 | 98 | 98:2 |
| 4 | SnCl₄ (10) | CH₂Cl₂ | -78 | 4 | 92 | 92:8 |
| 5 | Ca(OTf)₂ (10) | CH₂Cl₂ | 25 | 12 | 85 | 88:12 |
Note: Data is representative and will vary depending on the specific substrates used.
Table 2: Influence of Solvent on Diastereoselectivity
| Entry | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Toluene | 25 | 78 | 80:20 |
| 2 | Dichloromethane | 25 | 85 | 85:15 |
| 3 | Acetonitrile | 25 | 82 | 82:18 |
| 4 | Methanol | 25 | 75 | 90:10 |
| 5 | Water | 25 | 90 | 95:5 |
Note: Data is representative and illustrates general trends. Specific results will depend on the reactants.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent) and the appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M solution in dichloromethane, 1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture for 15-30 minutes at this temperature.
-
Add the diene (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation using an Evans' Oxazolidinone Chiral Auxiliary
-
Acylation: To a solution of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equivalent) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.05 equivalents) dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by flash chromatography to obtain the acylated oxazolidinone.[14]
-
Alkylation: Dissolve the acylated oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) and stir for 30-60 minutes to form the enolate. Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 equivalents) and stir at -78 °C until the reaction is complete (monitor by TLC). Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
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Purification and Auxiliary Removal: Purify the product by flash chromatography to separate the diastereomers. The chiral auxiliary can then be cleaved. For example, hydrolysis with LiOH in a THF/water mixture will yield the chiral carboxylic acid.
Visualizations
Caption: Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction.
Caption: Troubleshooting Logic for Low Diastereoselectivity.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. youtube.com [youtube.com]
- 3. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 4. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 22. rsc.org [rsc.org]
Improving yields in the bromination and carboxylation of cyclohexene
A technical support center providing troubleshooting guides and FAQs for improving yields in the bromination and carboxylation of cyclohexene (B86901).
This section provides guidance for researchers encountering common issues during the electrophilic addition of bromine to cyclohexene to synthesize 1,2-dibromocyclohexane (B1204518).
Troubleshooting Guide
Q1: Why is my yield of 1,2-dibromocyclohexane significantly lower than expected?
A1: Low yields can stem from several factors:
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Incomplete Reaction: Ensure the bromine has been added completely and the reaction has had sufficient time to finish. The disappearance of the characteristic reddish-brown color of bromine is a good indicator of reaction completion.[1][2]
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Loss During Work-up: Product can be lost during aqueous extractions if the organic and aqueous layers are not separated carefully.[3] Emulsions can also form, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period.[3]
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Side Reactions: The formation of byproducts, such as the allylic substitution product 3-bromocyclohexene (B24779), can reduce the yield of the desired 1,2-dibromocyclohexane.[3] This is more likely to occur in the presence of UV light or at higher temperatures, which favor radical mechanisms.[2][4]
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Inefficient Purification: Poor distillation technique can lead to product loss. Ensure the distillation apparatus is properly sealed and avoid distilling to dryness, which can cause decomposition.[3]
Q2: My product is a dark brown or purple color. How can I fix this?
A2: A dark coloration in the organic layer typically indicates the presence of unreacted bromine (Br₂).[3] This can be easily remedied during the work-up procedure by washing the organic layer with a solution of a mild reducing agent, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[3]
Q3: I seem to have a mixture of products, including 3-bromocyclohexene. How can I favor the formation of 1,2-dibromocyclohexane?
A3: The formation of 3-bromocyclohexene occurs via a radical substitution mechanism, whereas 1,2-dibromocyclohexane is formed through electrophilic addition.[2][4] To strongly favor the desired electrophilic addition product:
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Exclude Light: Perform the reaction in the dark to prevent photochemical initiation of radical reactions.[2]
-
Control Temperature: Keep the reaction temperature low (e.g., -5°C to 0°C) to disfavor the higher activation energy radical pathway.[2]
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride or dichloromethane (B109758) are typically used.[1][5]
-
Avoid Radical Initiators: Ensure no radical initiators (like AIBN or peroxides) are present.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the bromination of cyclohexene?
A1: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of cyclohexene attacks a bromine molecule, inducing a dipole. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion.[1][6] The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition), opening the ring to form trans-1,2-dibromocyclohexane (B146542).[6]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be visually monitored. Bromine (Br₂) has a distinct reddish-brown color, while the product, 1,2-dibromocyclohexane, and the reactant, cyclohexene, are colorless.[1] As you add the bromine solution to the cyclohexene, the color should disappear. The reaction is complete when the reddish-brown color persists, indicating that all the cyclohexene has been consumed.[2]
Q3: What is the expected stereochemistry of the product?
A3: The bromination of cyclohexene results in anti-addition of the two bromine atoms. This means they add to opposite faces of the original double bond, leading to the formation of the trans-1,2-dibromocyclohexane as the major product.[6][7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Bromination of Cyclohexene
| Desired Product | Reagents | Initiator/Conditions | Solvent | Temperature | Reported Yield |
| 3-Bromocyclohexene | Cyclohexene, NBS | AIBN | CCl₄ | Reflux | 53%[2] |
| trans-1,2-Dibromocyclohexane | Cyclohexene, Br₂ | Dark | CCl₄ / Ethanol | -5°C to -1°C | 95%[2] |
| 3-Bromocyclohexene | Cyclohexene, NBS | UV Light | CCl₄ | Not Specified | Major Product[2] |
Experimental Protocols
Protocol: Synthesis of trans-1,2-Dibromocyclohexane
This protocol is adapted from standard laboratory procedures for the electrophilic addition of bromine to cyclohexene.[1][3][8]
-
Reaction Setup:
-
In a round-bottom flask, dissolve cyclohexene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cool the flask in an ice bath to approximately 0°C.
-
Prepare a solution of bromine in the same solvent.
-
-
Bromine Addition:
-
Add the bromine solution dropwise to the stirred cyclohexene solution.
-
Maintain the temperature below 5°C throughout the addition.
-
Continue adding bromine until a faint reddish-brown color persists, indicating the reaction is complete.
-
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If excess bromine color is present, wash with a saturated aqueous solution of sodium bisulfite until the organic layer is colorless.[3]
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize any acid), and finally with brine.[3][8]
-
-
Drying and Purification:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).[3]
-
Filter to remove the drying agent.
-
Purify the crude product by simple or fractional distillation to obtain pure trans-1,2-dibromocyclohexane.[3][9]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,2-dibromocyclohexane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Wittig Reaction Technical Support Center: Cyclohexene Carboxylic Acid Frameworks
Welcome to the technical support center for the Wittig reaction on cyclohexene (B86901) carboxylic acid frameworks. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a cyclohexanone (B45756) derivative is giving a low yield. What are the common causes?
Low yields in Wittig reactions involving cyclohexanone frameworks can stem from several factors:
-
Steric Hindrance: Cyclohexanone and its derivatives can be sterically hindered, which can slow down the reaction rate, especially with stabilized ylides.[1]
-
Ylide Instability: Non-stabilized ylides are generally less stable and can decompose over time, reducing the amount of active reagent available to react with the ketone.
-
Base Incompatibility: The choice of base is crucial for the efficient generation of the ylide. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[2][3] The base should be strong enough to deprotonate the phosphonium (B103445) salt without reacting with the ketone or other functional groups.
-
Presence of Acidic Protons: If the carboxylic acid group is not protected, the acidic proton will be abstracted by the ylide, quenching the reagent and preventing the Wittig reaction from occurring.
Q2: How do I protect the carboxylic acid group during a Wittig reaction?
The carboxylic acid group must be protected to prevent its acidic proton from reacting with the basic ylide. Esterification is the most common protection strategy.
-
Common Ester Protecting Groups: Methyl, ethyl, benzyl, and tert-butyl esters are frequently used. The choice of ester depends on the overall synthetic route and the conditions required for its eventual removal (deprotection).
-
Esterification Protocol: A standard method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid) and heat.
Q3: How can I control the stereoselectivity (E/Z isomer ratio) of the resulting alkene?
The stereochemical outcome of the Wittig reaction is primarily influenced by the nature of the ylide:[1][4]
-
Non-stabilized Ylides: These ylides (e.g., those with alkyl substituents) typically react under kinetic control to favor the formation of the Z-alkene.[1]
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) react under thermodynamic control, leading predominantly to the more stable E-alkene.[1][4]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, which uses phosphonate (B1237965) esters instead of phosphonium salts, generally provides excellent selectivity for the E-alkene and is a highly recommended alternative.[1][5]
Q4: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct. What are the best purification methods?
Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[6] Here are some effective removal strategies:
-
Column Chromatography: This is a standard method, but co-elution can be an issue.
-
Crystallization: If the product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility properties.[6]
-
Precipitation: Triphenylphosphine oxide is often poorly soluble in nonpolar solvents like hexanes or a mixture of diethyl ether and hexanes. Adding these solvents to the crude reaction mixture can cause the byproduct to precipitate, allowing for its removal by filtration.[6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Ylide Generation | Ensure anhydrous reaction conditions. Use a freshly opened or titrated strong base (e.g., n-BuLi). Allow sufficient time for the ylide to form before adding the ketone. A color change (typically to orange or red) is a good indicator of ylide formation. |
| Ylide Quenching | Confirm that the carboxylic acid group is protected. If not, protect it as an ester before attempting the Wittig reaction. |
| Steric Hindrance of the Ketone | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered and more reactive non-stabilized ylide if the desired stereochemistry allows. Alternatively, the Horner-Wadsworth-Emmons reaction is often more effective for hindered ketones.[1] |
| Decomposition of Reactants | Ensure the quality of the phosphonium salt and the ketone. Store reagents under appropriate conditions (e.g., under an inert atmosphere, in a desiccator). |
Problem 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with the Ester Group | While less reactive than ketones, esters can sometimes react with highly reactive ylides. Use a stabilized ylide if possible, as they are less reactive and more chemoselective for ketones.[7] |
| Epimerization at α-Carbon | If there is a stereocenter adjacent to the carbonyl group, the basic conditions of the Wittig reaction can potentially cause epimerization. Use a milder base or shorter reaction times to minimize this. |
| Michael Addition (for α,β-unsaturated cyclohexenones) | If the starting material is a cyclohexenone, the ylide can potentially undergo a Michael addition to the double bond instead of the desired Wittig reaction at the carbonyl. Using stabilized ylides can sometimes favor the Wittig pathway. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Wittig and Horner-Wadsworth-Emmons reactions with cyclohexanone derivatives. Note that optimal conditions can vary depending on the specific substrate and ylide.
| Reaction Type | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Wittig | Ethyl 4-oxocyclohexanecarboxylate (B1232831) | Methyltriphenylphosphonium (B96628) bromide | n-BuLi | THF | -78 to RT | 12 | ~80% | [8] |
| Wittig | Cyclohexanone | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 12-24 | >90% | [9] |
| HWE | Aldehyde | Triethyl phosphonoacetate | NaH | THF | RT | 2-4 | 85-95% | [10] |
| HWE | Aldehyde | Still-Gennari Phosphonate | KHMDS/18-crown-6 | THF | -78 | 3 | 78% | [11] |
Experimental Protocols
Protocol: Wittig Reaction of Ethyl 4-oxocyclohexanecarboxylate[8][12]
This protocol describes the synthesis of ethyl 4-methylenecyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate.
1. Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. A color change to deep yellow or orange-red indicates the formation of the ylide.
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Stir the resulting solution for 1 hour at 0 °C to ensure complete ylide formation.
2. Wittig Reaction:
-
In a separate flame-dried flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the solution of the ketone via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol: Deprotection of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Basic Hydrolysis (Saponification):
-
Dissolve the ethyl ester in a mixture of ethanol (B145695) and water.
-
Add an excess of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
Visualizations
Caption: General experimental workflow for the Wittig reaction on a cyclohexanone carboxylic acid.
Caption: A decision tree for troubleshooting common issues in the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Managing Reaction Conditions for 1-Cyclohexene-1-carboxylic Acid Esterification Kinetics
Welcome to the technical support center for the esterification of 1-Cyclohexene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most prevalent and cost-effective method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is reversible, meaning it reaches a state of equilibrium. To favor the formation of the ester product, it is common to use a large excess of the alcohol, which also often serves as the solvent.[1][2]
Q2: Which acid catalysts are typically used for this esterification?
A2: Strong Brønsted acids are the standard catalysts. Commonly used examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Lewis acids can also be employed. For reactions that may be sensitive to strong acids, alternative methods like the Steglich esterification, which uses coupling reagents such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), can be considered.
Q3: How can I improve the yield of my esterification reaction?
A3: To improve the ester yield, the equilibrium of the Fischer esterification must be shifted towards the products. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess, effectively acting as the solvent.[1]
-
Removing water as it forms: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward according to Le Châtelier's principle. This is often accomplished by using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture.[1]
Q4: What are potential side reactions to be aware of?
A4: For α,β-unsaturated carboxylic acids like this compound, potential side reactions under acidic conditions can include:
-
Migration of the double bond: The acidic conditions and elevated temperatures could potentially facilitate isomerization of the double bond.
-
Addition to the double bond: While less common under standard esterification conditions, the conjugated system might be susceptible to addition reactions, for instance, by the alcohol, especially at higher temperatures or with certain catalysts.
-
Polymerization: Unsaturated systems can be prone to polymerization, particularly at high temperatures.
Q5: How do I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting materials (carboxylic acid and alcohol) and the formation of the ester product over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalysis (e.g., degraded catalyst). | Use a fresh or properly stored acid catalyst. |
| Insufficient heating. | Ensure the reaction is refluxing at the appropriate temperature for the alcohol being used. | |
| Presence of excess water in starting materials. | Use anhydrous alcohol and ensure the carboxylic acid is dry. | |
| Slow Reaction Rate | Low catalyst concentration. | Increase the amount of acid catalyst, typically to 1-5 mol%. |
| Steric hindrance if using a bulky alcohol. | Consider using a less sterically hindered alcohol if possible, or increase reaction time and temperature. | |
| Low Yield | Equilibrium not sufficiently shifted towards products. | Use a larger excess of the alcohol and/or employ a Dean-Stark trap to remove water. |
| Premature termination of the reaction. | Monitor the reaction by TLC or GC to ensure it has reached completion or equilibrium. | |
| Product Decomposition | Reaction temperature is too high. | Reduce the reaction temperature, although this may slow down the reaction rate. A balance must be found. |
| Strong acid catalyst causing degradation. | Consider using a milder catalyst, such as an acidic resin (e.g., Amberlyst-15), or switch to a non-acidic coupling method. | |
| Difficulty in Product Purification | Incomplete removal of the acid catalyst. | Neutralize the reaction mixture with a weak base like sodium bicarbonate solution during workup. |
| Unreacted carboxylic acid co-eluting with the ester. | Wash the organic extract thoroughly with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid. | |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
General Protocol for Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Addition of Reagents: Add a large excess (e.g., 10-20 equivalents) of the desired alcohol (e.g., ethanol (B145695) for ethyl ester).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approximately 1-5 mol% relative to the carboxylic acid).
-
Heating: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours). For water removal, a Dean-Stark trap can be assembled between the flask and the condenser.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or GC until the starting material is consumed or the reaction reaches equilibrium.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield for Acetic Acid and Ethanol
| Molar Ratio (Ethanol:Acetic Acid) | Approximate Yield at Equilibrium (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
(Data adapted from a study on the Fischer esterification of acetic acid and ethanol.)[1]
Table 2: Kinetic Parameters for the Esterification of Cyclohexene (B86901) with Acetic Acid
| Catalyst | Apparent Activation Energy (Ea) |
| Amberlyst 15 | 60.0 kJ/mol |
(This data is for the addition esterification of cyclohexene with acetic acid, a related but different reaction.)
Visualizations
Fischer Esterification Workflow
References
Storage and handling of air-sensitive 1-Cyclohexene-1-carboxylic acid
This technical support center provides guidance on the storage, handling, and troubleshooting of issues related to the air-sensitive compound, 1-Cyclohexene-1-carboxylic acid, for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is an alpha,beta-unsaturated monocarboxylic acid.[1] Its physical and chemical properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 636-82-8[2] |
| Molecular Formula | C₇H₁₀O₂[1] |
| Molecular Weight | 126.15 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 35-39 °C (lit.)[2] |
| Boiling Point | 133-135 °C at 14 mmHg (lit.)[2] |
| Density | 1.101 g/mL at 25 °C (lit.)[2] |
Q2: What are the recommended storage and handling conditions for this compound due to its air-sensitivity?
Due to its air-sensitive nature, specific storage and handling procedures are crucial to maintain the integrity of this compound. Improper storage can lead to degradation and affect experimental outcomes.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] |
| Container | Keep container tightly closed in a cool, shaded area.[1] |
| Temperature | Store in a cool, dry place.[3] |
| Handling | Use of a glove box or Schlenk line is recommended for all transfers and manipulations.[4][5] |
Q3: What are the primary hazards associated with this compound?
This compound is classified as a corrosive material. It can cause severe skin burns and serious eye damage.[2][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[1][2]
Q4: How should I dispose of waste this compound?
Disposal should be carried out in accordance with local and national regulations. It is recommended to entrust disposal to a licensed waste disposal company.[1] Do not dispose of this chemical down the drain as it can be harmful to aquatic life.[5]
Troubleshooting Guide
Q5: My reaction yield is low or the reaction is failing. Could the this compound be the issue?
A: Yes, this is a common issue if the compound has been improperly stored or handled. Since this compound is air-sensitive, exposure to atmospheric oxygen and moisture can lead to its degradation.
-
Verify Storage: Ensure the compound has been stored under an inert atmosphere and in a tightly sealed container.
-
Use a Fresh Sample: If there is any doubt about the quality of the reagent, it is best to use a fresh bottle or a newly opened container.
-
Confirm Purity: Before use, you can consider verifying the purity of the compound through analytical methods (see Q7).
Q6: I've noticed a change in the color or consistency of my this compound upon storage. What does this mean?
A: A change in physical appearance, such as discoloration or clumping, is a strong indicator of degradation. The compound should ideally be a white to off-white solid. If you observe any significant changes, it is advisable not to use the reagent in your experiments as the impurities could lead to unwanted side reactions or lower yields.
Q7: How can I test the purity of my this compound before an experiment?
A: To ensure the quality of your reagent, especially if you suspect degradation, you can perform the following quality control tests:
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value (35-39 °C) can indicate the presence of impurities.
-
NMR Spectroscopy (¹H NMR): This can help identify the characteristic peaks of this compound and detect the presence of any degradation products.
-
FT-IR Spectroscopy: Compare the spectrum of your sample to a reference spectrum to ensure all characteristic functional group peaks are present and to identify potential impurities.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under an Inert Atmosphere
This protocol describes the safe transfer of the solid compound from its storage container to a reaction vessel using standard inert atmosphere techniques.
Materials:
-
This compound in a Sure/Seal™ or similar bottle[7]
-
Schlenk line or glove box
-
Oven-dried glassware (reaction flask, etc.)[4]
-
Dry, degassed solvent
-
Argon or nitrogen gas source
-
Syringes and needles (oven-dried)[4]
-
Septa
Procedure:
-
Preparation: Dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of inert gas.[4]
-
Inert Atmosphere: Assemble the reaction glassware and connect it to the Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Transfer in a Glove Box:
-
If using a glove box, bring the sealed bottle of this compound, a balance, and your reaction flask into the glove box antechamber.
-
Once inside the main chamber, open the bottle and weigh the desired amount of the solid directly into the reaction flask.
-
Seal the reaction flask before removing it from the glove box.
-
-
Transfer using a Schlenk Line:
-
If the compound is in a bottle with a septum-sealed cap, you can perform a solid transfer under a positive pressure of inert gas.
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure.
-
Quickly remove the cap and use a clean, dry spatula to transfer the solid to the reaction flask, which is also under a positive flow of inert gas.
-
Immediately reseal both the reagent bottle and the reaction flask.
-
-
Dissolution: Add your dry, degassed solvent to the reaction flask via a syringe to dissolve the this compound for your reaction.
Visual Guides
Caption: Workflow for handling air-sensitive this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-环己烯-1-碳酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. Question: In the given reaction: Cyclohexene carboxylic acid reacts with.. [askfilo.com]
- 5. camachem.com [camachem.com]
- 6. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Racemic Mixtures of Cyclohexene-1-Carboxylate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of cyclohexene-1-carboxylate esters. The guides are presented in a question-and-answer format to directly address specific issues encountered during experiments.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance for resolving common problems encountered during the enzymatic kinetic resolution and chiral HPLC separation of cyclohexene-1-carboxylate esters.
Enzymatic Kinetic Resolution
Issue: Low Enantiomeric Excess (ee)
Question: My enzymatic resolution is yielding a low enantiomeric excess for both the product and the remaining starting material. What are the possible causes and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess in enzymatic kinetic resolution is a common challenge. Several factors can influence the stereoselectivity of the enzyme. Below is a troubleshooting workflow and detailed explanations of potential causes and their solutions.
Troubleshooting Workflow for Low Enantiomeric Excess
Possible Causes & Solutions:
-
Inappropriate Enzyme Selection: The chosen enzyme may not be inherently selective for your specific cyclohexene-1-carboxylate ester.
-
Solution: Screen a variety of commercially available lipases and esterases. For methyl 3-cyclohexene-1-carboxylate, enzymes like Candida antarctica lipase (B570770) B (CAL-B), Porcine Pancreatic Lipase (PPL), Porcine Liver Esterase (PLE), and specialized bacterial carboxylesterases like CarEst3 have shown effectiveness.[1][2][3]
-
-
Suboptimal Reaction Temperature: Temperature can significantly impact an enzyme's flexibility and, consequently, its enantioselectivity.
-
Solution: Generally, lower temperatures enhance enantioselectivity.[4] Try reducing the reaction temperature. For instance, if the reaction is running at 30°C, attempt the resolution at 20°C or 10°C.[5] Be aware that lowering the temperature will also decrease the reaction rate, requiring longer incubation times.[5]
-
-
Incorrect Solvent: The solvent can influence the enzyme's conformation and interaction with the substrate.
-
Solution: If using an organic solvent, screen a range of solvents with varying polarities. Alternatively, consider a solvent-free system, which can sometimes improve enzyme performance and is more environmentally friendly.
-
-
Suboptimal Acyl Donor (for transesterification reactions): The nature of the acyl donor can affect the enzyme's selectivity.
-
Solution: If performing a transesterification, experiment with different acyl donors. Vinyl acetate and isopropenyl acetate are often good choices as they can lead to irreversible reactions.
-
-
Incorrect pH (for hydrolysis reactions): The pH of the aqueous buffer can affect the ionization state of the enzyme's active site residues, impacting its catalytic activity and selectivity.
-
Solution: Optimize the pH of the buffer. For many carboxylesterases, a pH around 8.0 is optimal.
-
-
Reaction Proceeding to High Conversion: In kinetic resolutions, the enantiomeric excess of the product is highest at the beginning of the reaction and decreases as the reaction progresses.
-
Solution: Monitor the reaction progress over time and aim to stop it at approximately 50% conversion to achieve a good balance of yield and high enantiomeric excess for both the unreacted substrate and the product.
-
Issue: Slow or No Reaction
Question: My enzymatic resolution is proceeding very slowly or not at all. What could be the problem?
Answer: A slow or stalled reaction can be due to several factors related to the enzyme's activity and the reaction conditions.
Possible Causes & Solutions:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme and ensure it is stored at the recommended temperature.
-
-
Substrate Inhibition: High concentrations of the ester substrate can sometimes inhibit the enzyme.
-
Solution: Try lowering the initial substrate concentration. A fed-batch approach, where the substrate is added gradually, can also be effective.
-
-
Product Inhibition: The accumulation of the product (the carboxylic acid or the new ester) can inhibit the enzyme.
-
Solution: Consider in-situ product removal techniques if feasible.
-
-
Insufficient Water Activity (in organic media): Enzymes require a minimal amount of water to maintain their active conformation.
-
Solution: If working in an organic solvent, ensure that the enzyme is not completely dry. Adding a small amount of buffer or using a salt hydrate (B1144303) pair to control water activity can be beneficial.
-
-
Suboptimal Temperature: While lower temperatures can favor enantioselectivity, they also significantly reduce the reaction rate.[5]
-
Solution: If the primary goal is to increase the reaction rate, you can try increasing the temperature, but be mindful of the potential trade-off with enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Resolution
Question: I am not getting baseline separation of my enantiomers on a chiral HPLC column. What steps can I take to improve the resolution?
Answer: Achieving good resolution in chiral HPLC often requires careful optimization of several chromatographic parameters.
Troubleshooting Workflow for Poor HPLC Resolution
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient chiral recognition for your specific analyte.
-
Solution: Screen different types of chiral columns. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for a wide range of compounds, including esters.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic modifiers and additives, is critical for achieving selectivity.
-
Solution:
-
Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane).
-
Additives: Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine (B46881) for basic compounds) can significantly improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[4]
-
-
-
High Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the analyte and the CSP.
-
Solution: Try reducing the flow rate.[7] This can lead to broader peaks but may significantly improve the separation factor.
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Vary the column temperature. Unlike enzymatic resolutions, both increasing and decreasing the temperature can potentially improve resolution in chiral HPLC, and in some cases, even reverse the elution order of the enantiomers.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Enzymatic Resolution FAQs
-
Q1: What is a typical enzyme loading for a kinetic resolution?
-
A1: Enzyme loading can vary, but a common starting point is 5-10% (w/w) of the substrate. However, for highly active enzymes, this can be much lower. For example, the resolution of methyl 3-cyclohexene-1-carboxylate has been achieved with very low catalyst loadings of novel bacterial carboxylesterases.
-
-
Q2: How do I monitor the progress of my enzymatic resolution?
-
A2: The most common method is to take small aliquots from the reaction mixture at different time points, quench the reaction (e.g., by adding a water-immiscible organic solvent and extracting), and analyze the samples by chiral HPLC or chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the substrate and product.
-
-
Q3: Can I reuse my enzyme?
-
A3: Yes, especially if you are using an immobilized enzyme. Immobilized lipases, such as Novozym 435, are known for their stability and reusability. After the reaction, the enzyme can be filtered off, washed, and used in subsequent batches.
-
Chiral HPLC FAQs
-
Q1: What is a good starting mobile phase for screening chiral columns?
-
A1: For normal phase chromatography, a mixture of hexane (B92381) and isopropanol (e.g., 90:10 v/v) is a common starting point. For reversed-phase, a mixture of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) acetate) can be used.
-
-
Q2: Why are my peaks tailing?
-
A2: Peak tailing in chiral HPLC is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanols on silica-based columns. Adding a small amount of an acidic or basic modifier to the mobile phase can help to reduce these interactions and improve peak shape.[4] Column overload can also cause tailing, so try injecting a more dilute sample.
-
-
Q3: Can the elution order of enantiomers change?
-
A3: Yes, the elution order can sometimes be reversed by changing the chiral stationary phase, the mobile phase composition, or the column temperature.[4]
-
Section 3: Data Presentation
Table 1: Performance of Various Enzymes in the Kinetic Resolution of Methyl 3-Cyclohexene-1-Carboxylate (rac-CHCM)
| Enzyme | Substrate Conc. (M) | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| CarEst3 | 4.0 | 30 | 9.0 | 64.3 | >99 (S) | [5][1][2] |
| AcEst1 | 2.0 | 30 | 8.0 | 64.2 | >99 (S) | [3] |
| PLE | 0.07 | 20 | 4.0 | 43 | >99 (S) | |
| HLE | 0.07 | 20 | - | 41 | 97 (S) | |
| PPL | 0.07 | 20 | - | 43 | 91 (R) |
Section 4: Experimental Protocols
Protocol for Enzymatic Kinetic Resolution of rac-Methyl 3-Cyclohexene-1-Carboxylate (rac-CHCM) via Hydrolysis
This protocol is a general guideline based on the successful resolution using bacterial carboxylesterases.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a phosphate-buffered saline (PBS) solution (100 mM, pH 8.0).
-
Add the desired amount of rac-CHCM. Concentrations can range from 1.0 M to 4.0 M.[1][2]
-
Add the lyophilized cell powder or purified enzyme (e.g., CarEst3). The catalyst loading will depend on the enzyme's activity. For high-activity enzymes, this could be in the range of 0.1 to 0.5 g/L.[5]
-
-
Reaction Conditions:
-
Stir the mixture at a constant temperature, for example, 30°C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).
-
-
Work-up and Analysis:
-
To quench the reaction in the aliquot, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex.
-
Separate the organic layer.
-
Analyze the organic layer by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the remaining (S)-CHCM.
-
-
Product Isolation (at ~50% conversion):
-
Once the desired conversion is reached, acidify the reaction mixture to pH ~2-3 with an acid (e.g., HCl) to protonate the carboxylic acid product.
-
Extract the entire mixture with an organic solvent (e.g., ethyl acetate).
-
The organic phase will contain the unreacted (S)-ester, and the aqueous phase will contain the (R)-carboxylic acid salt. After acidification, the (R)-acid will also be extracted into the organic phase.
-
Separate the ester and the acid using standard techniques such as column chromatography.
-
Protocol for Chiral HPLC Analysis of Cyclohexene-1-Carboxylate Esters
This is a general starting protocol for method development.
-
Column and Mobile Phase:
-
Column: Use a polysaccharide-based chiral stationary phase (e.g., Lux® Cellulose-1 or Chiralpak® AD-H).
-
Mobile Phase (Normal Phase): Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Wavelength: Monitor the eluent at a suitable wavelength for the ester (e.g., 210-220 nm).
-
Column Temperature: Maintain a constant column temperature, e.g., 25°C.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic mixture or the sample from the enzymatic reaction in the mobile phase.
-
Ensure the sample concentration is low enough to avoid column overload.
-
-
Analysis and Optimization:
-
Inject the sample and record the chromatogram.
-
If resolution is poor, systematically optimize the mobile phase composition by varying the percentage of isopropanol (e.g., in 2% increments).
-
If necessary, reduce the flow rate (e.g., to 0.5 mL/min) or adjust the column temperature.
-
For peak shape improvement, consider adding 0.1% TFA or DEA to the mobile phase.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Challenges in the anaerobic degradation pathway of benzoate to 1-cyclohexene-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the anaerobic degradation pathway of benzoate (B1203000) to 1-cyclohexene-1-carboxylic acid and related intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key initial steps in the anaerobic degradation of benzoate?
A1: The anaerobic degradation of benzoate is initiated by its activation to benzoyl-CoA. This is a crucial step that prepares the stable aromatic ring for subsequent reduction.[1][2] This activation is typically catalyzed by an ATP-dependent benzoate-CoA ligase.[1][2] Following activation, the central and most challenging step is the dearomatization of benzoyl-CoA, which is carried out by benzoyl-CoA reductase.[3][4][5] This enzyme catalyzes the reduction of the aromatic ring, a process that has a high activation energy.[4]
Q2: What are the primary organisms studied for this pathway?
A2: Most studies on the anaerobic degradation of benzoate have been conducted with the phototrophic bacterium Rhodopseudomonas palustris and denitrifying bacteria such as Thauera aromatica and Azoarcus evansii.[6] The obligately anaerobic bacterium Geobacter metallireducens is another important model organism for studying this pathway, particularly in the context of metal reduction.[3][7]
Q3: Are there variations in the anaerobic benzoate degradation pathway among different bacteria?
A3: Yes, while the initial activation to benzoyl-CoA is a common feature, the subsequent steps can vary. For instance, in Thauera aromatica, the product of benzoyl-CoA reductase, cyclohexa-1,5-diene-1-carbonyl-CoA, is hydrated.[5] In contrast, in Rhodopseudomonas palustris, it is likely further reduced to cyclohex-1-ene-1-carboxyl-CoA.[5][8] Geobacter metallireducens appears to have a different set of proteins for the reductive dearomatization of benzoyl-CoA compared to facultative anaerobes.[3]
Q4: What is the significance of studying this pathway?
A4: This pathway is crucial for understanding the bioremediation of aromatic pollutants in anaerobic environments, such as contaminated groundwater and sediments.[9] Aromatic compounds are common environmental pollutants, and their anaerobic degradation is a key process in their removal from anoxic habitats.[1] The enzymes in this pathway also have potential applications in industrial biotechnology.
Troubleshooting Guide
Section 1: General Anaerobic Culturing Issues
Q1.1: My anaerobic cultures are not growing or are growing very slowly. What could be the problem?
A1.1: Slow or no growth in anaerobic cultures is a common issue. Here are several factors to consider:
-
Oxygen Contamination: Strict anaerobes can be inhibited or killed by the presence of oxygen. Ensure all media and equipment are properly deoxygenated and that your anaerobic chamber or gas pack system is functioning correctly. Even minor exposure to oxygen can be detrimental.[10]
-
Inappropriate Media: Most anaerobic organisms prefer broth over solid agar (B569324) media. Commonly used broths include chopped meat, reinforced clostridial, and peptone yeast extract broth with glucose (PYG). Also, ensure the media contains a reducing agent like cysteine or sodium sulfide (B99878) to maintain a low redox potential.
-
Incorrect Inoculum: The source and preparation of your inoculum are critical. Using an inoculum that has not been properly acclimatized to benzoate or anaerobic conditions can lead to long lag phases or no growth.[11]
-
Substrate Toxicity: High concentrations of benzoate can be inhibitory to some microorganisms.[11] Consider starting with a lower concentration of benzoate and gradually increasing it as the culture adapts.
Q1.2: How can I confirm that my anaerobic conditions are adequate?
A1.2: Use a redox indicator like resazurin (B115843) in your media. Resazurin is pink in the presence of oxygen and colorless under anaerobic conditions. This provides a visual confirmation that your media is properly reduced. Additionally, regularly check the seals and gas mixtures of your anaerobic chamber or jars.
Section 2: Enzyme Activity and Assay Problems
Q2.1: I am having trouble detecting benzoate-CoA ligase activity in my cell extracts. What should I check?
A2.1: Several factors can affect the activity of benzoate-CoA ligase:
-
Cofactor Availability: This enzyme is ATP-dependent, so ensure that fresh ATP is present in your assay mixture.[1]
-
Enzyme Lability: The enzyme may be unstable during cell lysis and purification. Perform all steps at low temperatures and consider using protective agents.
-
Assay Method: A coupled spectrophotometric assay is often used to measure the activity of this enzyme.[12] Ensure all components of the coupled reaction are present and active.
Q2.2: My benzoyl-CoA reductase assay shows no or very low activity. What are the common pitfalls?
A2.2: Benzoyl-CoA reductase is a notoriously difficult enzyme to work with. Here are some key considerations:
-
Oxygen Sensitivity: This enzyme is extremely sensitive to oxygen and is rapidly and irreversibly inactivated by it.[13][14] All purification and assay steps must be performed under strict anaerobic conditions.[4]
-
Requirement for a Strong Reductant: The reaction requires a strong reductant, such as Ti(III) citrate (B86180) or reduced methyl viologen.[4][15]
-
ATP Dependence: The reaction is dependent on the hydrolysis of ATP.[4] Ensure an adequate supply of ATP in your assay.
-
Iron-Sulfur Clusters: The enzyme contains iron-sulfur clusters that are essential for its activity and are also sensitive to oxygen.[4]
Section 3: Issues with Specific Organisms
Q3.1: I am trying to grow Geobacter metallireducens on benzoate, but the growth is poor.
A3.1: Geobacter metallireducens has specific requirements for growth on aromatic compounds:
-
Electron Acceptor: Ensure a suitable electron acceptor, such as Fe(III) or nitrate, is provided in non-limiting concentrations.[7][16]
-
Alternative Carbon Sources: Geobacter species may prefer other carbon sources like acetate (B1210297). If acetate is present, it might be consumed before benzoate.[17][18]
-
Gene Regulation: The genes for benzoate degradation are induced in the presence of benzoate.[3][9] Pre-culturing the cells in the presence of a small amount of benzoate may be necessary to induce the pathway.
Q3.2: My Rhodopseudomonas palustris cultures are not degrading benzoate efficiently.
A3.2: For Rhodopseudomonas palustris, consider the following:
-
Light Conditions: As a phototrophic bacterium, R. palustris requires light for anaerobic growth on benzoate.[19][20]
-
Carbon Source: Ensure benzoate is the primary carbon source, as the presence of more easily metabolized compounds like succinate (B1194679) can repress the benzoate degradation pathway.[20]
-
Nutrient Requirements: The growth medium should be supplemented with necessary vitamins and trace metals.[21]
Quantitative Data Summary
Table 1: Kinetic Parameters of Key Enzymes in Anaerobic Benzoate Degradation
| Enzyme | Organism | Substrate | Km | Vmax / Specific Activity | Reference |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | - | - | [12] |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 µM | 0.55 µmol min-1 mg-1 | [4] |
| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 0.6 mM | - | [4] |
| 3-Methylbenzoyl-CoA Reductase | Thauera chlorobenzoica | Benzoyl-CoA | - | 212 nmol min-1 mg-1 | [22] |
Table 2: Influence of Benzoate Concentration on Degradation Rate
| Organism/System | Initial Benzoate COD (mg/L) | Rate Constant (k, d-1) | Methane Potential (%) | Reference |
| Anaerobic Granular Sludge | 2500 | 0.79 | 84 | [11] |
| Anaerobic Granular Sludge | 11700 | 0.11 | 60 | [11] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Benzoyl-CoA Reductase
This protocol is adapted from a method for assaying benzoyl-CoA reductase activity using an artificial electron donor.[15]
Materials:
-
Anaerobic cuvettes
-
Gas-tight syringes
-
Spectrophotometer
-
Purified, oxygen-sensitive benzoyl-CoA reductase
-
Anaerobic assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 5 mM MgCl₂)
-
ATP stock solution (100 mM, anaerobic)
-
Methyl viologen stock solution (100 mM, anaerobic)
-
Sodium dithionite (B78146) stock solution (100 mM, anaerobic, freshly prepared)
-
Benzoyl-CoA stock solution (10 mM, anaerobic)
Procedure:
-
Preparation of Assay Mixture: In an anaerobic cuvette, combine the anaerobic assay buffer, ATP, and methyl viologen.
-
Reduction of Methyl Viologen: Add a small amount of freshly prepared sodium dithionite solution until the mixture turns a deep blue, indicating the reduction of methyl viologen. The absorbance at 600 nm should be between 1.0 and 1.5.[15]
-
Equilibration and Baseline: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 30°C). Record the baseline absorbance at 600 nm for 1-2 minutes to ensure it is stable.[15]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified benzoyl-CoA reductase to the cuvette using a gas-tight syringe. Mix gently.
-
Substrate Addition: After a brief period to monitor any background reaction, add the benzoyl-CoA substrate to start the enzymatic reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 600 nm over time. The rate of absorbance decrease is proportional to the enzyme activity.[15]
Protocol 2: General Protocol for Anaerobic Culturing of Benzoate-Degrading Bacteria
This protocol provides a general workflow for cultivating strict anaerobes on benzoate.
Materials:
-
Anaerobic chamber or gas pack system
-
Hungate or Balch tubes
-
Anaerobic growth medium (e.g., RM medium for R. palustris)[21]
-
Benzoate stock solution (sterile, anaerobic)
-
Reducing agent (e.g., cysteine or sodium sulfide)
-
Resazurin indicator solution
-
Inoculum of the desired bacterial strain
Procedure:
-
Media Preparation: Prepare the growth medium without the carbon source and add resazurin. Dispense the medium into Hungate or Balch tubes inside an anaerobic chamber.
-
Deoxygenation: Sparge the medium with an oxygen-free gas mixture (e.g., N₂/CO₂) to remove any residual oxygen. Add the reducing agent and seal the tubes. The medium should be colorless.
-
Autoclaving: Autoclave the sealed tubes of media.
-
Substrate Addition: After the media has cooled, aseptically add the sterile, anaerobic benzoate stock solution to the desired final concentration.
-
Inoculation: Inoculate the media with the bacterial culture inside the anaerobic chamber.
-
Incubation: Incubate the cultures under the appropriate conditions (e.g., 30°C in the light for R. palustris).
-
Monitoring Growth: Monitor growth by measuring the optical density at 660 nm.[20]
Visualizations
Caption: Anaerobic degradation pathway of benzoate to key intermediates.
Caption: General experimental workflow for anaerobic culturing.
Caption: Workflow for the continuous spectrophotometric assay of benzoyl-CoA reductase.
References
- 1. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 7. Identification and Characterization of a Succinyl-Coenzyme A (CoA):Benzoate CoA Transferase in Geobacter metallireducens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic and microarray analysis of aromatics degradation in Geobacter metallireducens and comparison to a Geobacter isolate from a contaminated field site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaerobic Culture Tips - NDSU VDL [vdl.ndsu.edu]
- 11. Anaerobic degradation of benzoate: batch studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Genome-scale constraint-based modeling of Geobacter metallireducens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential anaerobic oxidation of benzoate in Geotalea daltonii FRC-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Anaerobic Metabolism of Cyclohex-1-Ene-1-Carboxylate, a Proposed Intermediate of Benzoate Degradation, by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anaerobic p-Coumarate Degradation by Rhodopseudomonas palustris and Identification of CouR, a MarR Repressor Protein That Binds p-Coumaroyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic engineering of Rhodopseudomonas palustris for the obligate reduction of n-butyrate to n-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-Cyclohexene-1-carboxylic Acid and Structurally Related Compounds Using ¹H and ¹³C NMR Spectroscopy
A detailed guide for researchers providing a comparative analysis of the NMR spectral data of 1-Cyclohexene-1-carboxylic acid against its saturated and substituted analogues, Cyclohexanecarboxylic acid and 4-Methyl-3-cyclohexene-1-carboxylic acid. This document presents a comprehensive overview of their respective ¹H and ¹³C NMR spectral data, detailed experimental protocols, and a structural relationship diagram.
This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the structural elucidation and comparison of these carboxylic acid derivatives. The provided data and protocols can aid in the identification and characterization of these and similar molecular scaffolds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and two structurally related alternatives. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 | ~7.10 | m | - |
| H3, H6 | ~2.20 | m | - | |
| H4, H5 | ~1.60 | m | - | |
| COOH | ~12.0 | br s | - | |
| Cyclohexanecarboxylic acid | H1 | 2.33 | tt | 11.2, 3.5 |
| H2, H6 (axial) | 1.94 | m | - | |
| H2, H6 (equatorial) | 1.76 | m | - | |
| H3, H5 (axial) | 1.46 | m | - | |
| H3, H5 (equatorial) | 1.29 | m | - | |
| H4 (axial) | 1.65 | m | - | |
| H4 (equatorial) | 1.24 | m | - | |
| COOH | 11.85 | s | - | |
| 4-Methyl-3-cyclohexene-1-carboxylic acid | H3 | ~5.35 | m | - |
| H1, H2, H5, H6 | 1.90 - 2.60 | m | - | |
| CH₃ | ~1.65 | s | - | |
| COOH | >10.0 | br s | - |
Note: The data for this compound and 4-Methyl-3-cyclohexene-1-carboxylic acid are approximate values compiled from various spectral databases and may vary depending on the solvent and experimental conditions. The data for Cyclohexanecarboxylic acid is derived from a specific experimental record.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 | ~130.0 |
| C2 | ~140.0 | |
| C3, C6 | ~25.0, ~22.0 | |
| C4, C5 | ~21.0, ~20.0 | |
| COOH | ~173.0 | |
| Cyclohexanecarboxylic acid | C1 | 43.1 |
| C2, C6 | 29.1 | |
| C3, C5 | 25.8 | |
| C4 | 25.3 | |
| COOH | 182.8 | |
| 4-Methyl-3-cyclohexene-1-carboxylic acid | C1 | ~40.0 |
| C2, C6 | ~30.0, ~28.0 | |
| C3 | ~120.0 | |
| C4 | ~134.0 | |
| C5 | ~25.0 | |
| CH₃ | ~23.0 | |
| COOH | ~180.0 |
Note: The data for this compound and 4-Methyl-3-cyclohexene-1-carboxylic acid are approximate values compiled from various spectral databases and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample concentration.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C) to maximize sensitivity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of adequate concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally appropriate for most organic molecules.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.
Structural Relationship Diagram
The following diagram illustrates the structural relationship between this compound and its comparator compounds.
Caption: Structural relationship of the analyzed carboxylic acids.
Interpreting the Mass Spectrum of 1-Cyclohexene-1-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1-Cyclohexene-1-carboxylic acid, comparing its fragmentation pattern with established principles for cyclohexene (B86901) and carboxylic acid derivatives. This analysis is supported by experimental data to aid in the identification and characterization of this and similar molecules.
Data Presentation: Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation. The molecular ion and key fragment ions are summarized in the table below. The data has been compiled from publicly available spectral databases.
| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) |
| 126 | [M]+• (Molecular Ion) | [C7H10O2]+• | 65 |
| 109 | [M - OH]+ | [C7H9O]+ | 30 |
| 97 | [M - C2H5]+ | [C5H5O2]+ | 100 (Base Peak) |
| 81 | [M - COOH]+ | [C6H9]+ | 95 |
| 79 | [C6H7]+ | [C6H7]+ | 85 |
| 53 | [C4H5]+ | [C4H5]+ | 40 |
Interpretation of the Fragmentation Pattern
The mass spectrum of this compound displays a fragmentation pattern consistent with the presence of both a cyclohexene ring and a carboxylic acid functional group.
-
Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the molecular ion ([M]+•), confirming the molecular weight of the compound (126.15 g/mol ).[1][2][3][4] Its relatively high intensity suggests a moderately stable molecular ion under electron ionization conditions.
-
Base Peak (m/z 97): The base peak at m/z 97 is proposed to be the result of a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation pathway for cyclohexene derivatives. This involves the cleavage of the ring, leading to the expulsion of ethylene (B1197577) (28 Da) from the molecular ion, followed by the loss of a hydrogen atom.
-
Loss of a Carboxyl Group (m/z 81): The prominent peak at m/z 81 results from the loss of the entire carboxylic acid group (-COOH, 45 Da) from the molecular ion.[5] This is a common fragmentation for carboxylic acids. The resulting [C6H9]+ cation is a stable cyclohexenyl cation.
-
Formation of [C6H7]+ (m/z 79): The peak at m/z 79 is likely formed by the loss of a hydrogen molecule (H2) from the [C6H9]+ fragment (m/z 81), leading to the formation of a stable, conjugated cyclohexadienyl cation.
-
Loss of a Hydroxyl Radical (m/z 109): The peak at m/z 109 is attributed to the loss of a hydroxyl radical (-OH, 17 Da) from the molecular ion.[5] This is another characteristic fragmentation of carboxylic acids.
-
Other Fragments: The peak at m/z 53 can be attributed to further fragmentation of the cyclohexene ring.
Experimental Protocols
Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
Mandatory Visualization: Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound under electron ionization.
Caption: Fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectral behavior of this compound. By comparing the observed fragments with known fragmentation mechanisms of its constituent functional groups, researchers can confidently identify this compound and apply these principles to the structural elucidation of related molecules.
References
A Comparative Guide to FTIR Spectrum Analysis of 1-Cyclohexene-1-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of 1-Cyclohexene-1-carboxylic acid and its key derivatives. Understanding the vibrational spectroscopy of these compounds is crucial for their identification, purity assessment, and the analysis of their chemical transformations, which are fundamental aspects of drug discovery and development. This document presents a summary of characteristic FTIR absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.
Comparative FTIR Spectral Data
The FTIR spectrum of a molecule reveals the vibrational frequencies of its functional groups. In this compound, the key functional groups are the carboxylic acid (-COOH) and the cyclohexene (B86901) ring, which includes a carbon-carbon double bond (C=C) and alkane-like single bonds. The interaction between the C=C bond and the carboxylic acid group (α,β-unsaturation) influences the electronic environment and, consequently, the vibrational frequencies of these groups.
The table below summarizes the characteristic FTIR absorption bands for this compound and two common derivatives: its methyl ester and acyl chloride. These derivatives are often intermediates in the synthesis of more complex molecules.
| Vibrational Mode | This compound (cm⁻¹) | Methyl 1-cyclohexene-1-carboxylate (cm⁻¹) | 1-Cyclohexene-1-carbonyl chloride (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad, strong) | N/A | N/A | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |
| C-H Stretch (sp² C-H) | ~3030 (medium) | ~3030 (medium) | ~3035 (medium) | Stretching of the C-H bond on the C=C double bond. |
| C-H Stretch (sp³ C-H) | 2950 - 2850 (strong) | 2950 - 2850 (strong) | 2950 - 2850 (strong) | Asymmetric and symmetric stretching of C-H bonds in the cyclohexene ring. |
| C=O Stretch (Carbonyl) | ~1690 (strong) | ~1715 (strong) | ~1780 (strong, sharp) | The position of the carbonyl stretch is sensitive to the electronic effects of the substituent. Conjugation with the C=C bond lowers the frequency in the carboxylic acid. The ester group has a slightly higher frequency, and the highly electronegative chlorine atom in the acyl chloride significantly increases the frequency. |
| C=C Stretch | ~1640 (medium) | ~1645 (medium) | ~1640 (medium) | Stretching of the carbon-carbon double bond in the cyclohexene ring. |
| C-O Stretch | ~1300 - 1200 (strong) | ~1250 (strong) | ~1150 (strong) | Stretching of the C-O single bond. |
| O-H Bend (out-of-plane) | ~920 (broad, medium) | N/A | N/A | Bending vibration of the O-H group in the carboxylic acid. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure for Liquid Samples (e.g., 1-Cyclohexene-1-carbonyl chloride):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
Sample Application: Place a small drop of the liquid sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Procedure for Solid Samples (e.g., this compound):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Applying Pressure: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the FTIR spectrum using the same parameters as for liquid samples.
-
Cleaning: After the measurement, release the pressure, remove the bulk of the sample, and clean the ATR crystal thoroughly with a suitable solvent.
Workflow for FTIR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the FTIR spectrum of a this compound derivative.
A Comparative Guide to the UV-Vis Spectroscopy of 1-Cyclohexene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 1-Cyclohexene-1-carboxylic acid. The performance of this compound is objectively compared with structurally related alternatives, supported by experimental data. Detailed methodologies for the cited experiments are also presented to ensure reproducibility.
Introduction to UV-Vis Spectroscopy in Drug Development
UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a substance. In the context of drug development and organic chemistry, it is an invaluable tool for characterizing molecules containing chromophores—the part of a molecule responsible for its color by absorbing light. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the sample absorbs light at that wavelength, are key parameters obtained from a UV-Vis spectrum. These parameters provide insights into the electronic structure of a molecule, particularly the extent of conjugation.
Comparative Analysis of this compound and Alternatives
The UV-Vis spectrum of this compound is primarily influenced by the α,β-unsaturated carboxylic acid chromophore. The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid leads to a characteristic absorption in the near-UV region. To better understand the spectroscopic properties of this compound, a comparison with relevant molecules is presented below. The alternatives include:
-
Benzoic Acid: An aromatic carboxylic acid, providing a comparison of a C=C double bond within an aromatic ring conjugated to a carboxylic acid.
-
Cyclohexene (B86901): A cyclic alkene without a conjugated carbonyl group, illustrating the absorption of an isolated C=C double bond.
-
Cyclohexanecarboxylic Acid: A saturated cycloalkane carboxylic acid, which lacks a C=C double bond and thus a significant chromophore in the near-UV region.
The following table summarizes the key UV-Vis absorption data for this compound and its alternatives.
| Compound | Structure | Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | C₇H₁₀O₂ | α,β-Unsaturated Carboxylic Acid | Ethanol (B145695) | ~220 | ~10,000 |
| Benzoic Acid | C₇H₆O₂ | Aromatic Carboxylic Acid | Ethanol | ~228 | ~8,700 - 11,000 |
| Cyclohexene | C₆H₁₀ | Alkene (C=C) | Heptane | ~182 | ~7,900 |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | Carboxylic Acid (isolated) | Ethanol | <200 | Not significant in near-UV |
Data Interpretation:
-
This compound: The strong absorption at approximately 220 nm is characteristic of the π → π* electronic transition within the conjugated system of the α,β-unsaturated carboxylic acid. The high molar absorptivity indicates that this is an allowed transition.
-
Benzoic Acid: The absorption profile of benzoic acid shows a primary band around 228 nm, also due to a π → π* transition within the conjugated aromatic ring and carbonyl group.[1] A weaker n → π* transition is also observed at longer wavelengths (around 270-280 nm) but with a much lower molar absorptivity.
-
Cyclohexene: The isolated carbon-carbon double bond in cyclohexene absorbs at a much shorter wavelength, in the vacuum UV region, which is inaccessible with standard UV-Vis spectrophotometers.[2] This highlights the significant bathochromic (red) shift caused by conjugation with a carbonyl group.
-
Cyclohexanecarboxylic Acid: Lacking a π-system other than the carbonyl group, cyclohexanecarboxylic acid does not exhibit significant absorption in the near-UV range (200-400 nm).[3][4] Its absorption maxima are in the far UV region, which is typical for isolated carbonyl groups.
Theoretical Prediction of λmax using Woodward-Fieser Rules
The Woodward-Fieser rules are a set of empirically derived rules used to predict the λmax of the π → π* transition in conjugated systems. For α,β-unsaturated carboxylic acids, the calculation is as follows:
-
Base value for an α,β-unsaturated acyclic or six-membered ring carboxylic acid: 195 nm[5][6]
-
Contribution for two β-alkyl substituents (ring residues): 2 x 12 nm = 24 nm[5][6]
Predicted λmax = 195 nm + 24 nm = 219 nm
This predicted value of 219 nm is in excellent agreement with the experimentally observed λmax of approximately 220 nm for this compound, validating the structural assignment of the chromophore.
Experimental Protocols
The following is a representative experimental protocol for obtaining the UV-Vis spectrum of this compound and the comparative compounds.
1. Materials and Instrumentation:
-
Analytes: this compound, Benzoic acid, Cyclohexene, Cyclohexanecarboxylic acid.
-
Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent like cyclohexane (B81311) or methanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Standard Solution Preparation:
-
Prepare a stock solution of each analyte in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range of 0.2 to 0.8. A typical concentration for this would be around 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
3. UV-Vis Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 190 nm to 400 nm).
-
Fill a clean quartz cuvette with the solvent to be used as the reference (blank).
-
Place the reference cuvette in the reference beam path of the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Rinse the sample cuvette with a small amount of the analyte solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Acquire the UV-Vis spectrum of the sample.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
4. Data Analysis:
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl , where:
-
A is the absorbance at λmax.
-
ε is the molar absorptivity (L·mol⁻¹·cm⁻¹).
-
c is the molar concentration of the solution (mol·L⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comparative UV-Vis spectroscopic analysis.
Caption: Workflow for comparative UV-Vis analysis.
Conclusion
The UV-Vis spectrum of this compound, with a strong absorption at approximately 220 nm, is characteristic of its α,β-unsaturated carboxylic acid structure. This comparative guide demonstrates that the conjugation between the carbon-carbon double bond and the carbonyl group is essential for this absorption in the near-UV region. Comparison with benzoic acid, cyclohexene, and cyclohexanecarboxylic acid highlights the influence of the specific nature of the conjugated system and the lack of absorption in non-conjugated analogues. The experimental data, supported by theoretical predictions from the Woodward-Fieser rules, provide a comprehensive understanding of the electronic properties of this compound, which is crucial for its characterization and application in research and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cyclohexene [webbook.nist.gov]
- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Woodward Fieser Rule for Calculating λmax in α, β Unsaturated Carbonyl Compounds [maxbrainchemistry.com]
Identifying an Elusive Intermediate: A Comparative Guide to Analytical Techniques for 1-Cyclohexene-1-carboxylic Acid
For researchers, scientists, and drug development professionals, the identification of reaction intermediates is a critical step in understanding reaction mechanisms, optimizing synthetic routes, and ensuring the purity of final products. 1-Cyclohexene-1-carboxylic acid, a versatile building block in organic synthesis, often appears as a transient intermediate. Its accurate identification requires a suite of analytical techniques, each with its own strengths and limitations. This guide provides a comprehensive comparison of key analytical methods for the identification and characterization of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on factors such as sensitivity, specificity, speed, and the nature of the reaction mixture. The following table summarizes the performance of various techniques for the analysis of this compound.
| Analytical Technique | Principle | Key Performance Parameters for this compound | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and partitioning, followed by mass-based detection. | Expected Retention Time: Dependent on column and temperature program. Key Mass Fragments (m/z): 126 (M+), 108, 97, 81, 79, 67, 53, 41.[1] | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information from fragmentation patterns. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by differential partitioning between a mobile and stationary phase. | Expected Retention Time: Dependent on column, mobile phase, and flow rate. UV λmax: ~210-220 nm. | Versatile for a wide range of compounds, non-destructive, allows for fraction collection. | Lower sensitivity compared to MS, requires a chromophore for UV detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Characteristic Peaks (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1680-1710 (C=O stretch), ~1640 (C=C stretch), ~1430 (C-H bend), ~1290 (C-O stretch).[2] | Fast, non-destructive, provides information about functional groups. | Complex spectra can be difficult to interpret, not ideal for quantitative analysis of complex mixtures. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Characteristic Peaks (cm⁻¹): ~1655 (C=C stretch), ~1640 (C=O stretch).[3] | Minimal sample preparation, can be used for in-situ analysis, complementary to FTIR. | Can be affected by fluorescence, weaker signal than FTIR. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | ¹H NMR (indicative shifts, ppm): ~12.0 (COOH), ~7.1 (vinyl H), ~2.2-2.4 (allylic CH₂), ~1.6-1.8 (other CH₂). ¹³C NMR (indicative shifts, ppm): ~172 (C=O), ~138 (vinylic C-COOH), ~130 (vinylic C-H), ~20-30 (aliphatic C). | Provides detailed structural information, non-destructive, excellent for structure elucidation. | Lower sensitivity, requires higher sample concentrations, expensive instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (DCM), HPLC grade.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture and extract with 1 mL of DCM.
-
Evaporate the DCM under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of DCM to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization: 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-ester of this compound by comparing its retention time and mass spectrum to that of a derivatized standard. The mass spectrum should show a molecular ion peak (M+) and characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To detect and quantify this compound in a reaction mixture.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid or Formic acid.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 215 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a standard.
-
For quantification, create a calibration curve by injecting standards of known concentrations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
FTIR Analysis:
-
Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the carboxylic acid (broad O-H and C=O stretch) and the cyclohexene (B86901) ring (C=C and C-H stretches).[2]
-
Visualizing the Workflow
A logical workflow is essential for the systematic identification of a reaction intermediate. The following diagram illustrates a generalized approach.
Caption: Generalized workflow for identifying an intermediate.
Signaling Pathway for Method Selection
The choice of analytical technique is often guided by the specific requirements of the research. The following diagram illustrates a decision-making pathway for selecting the most appropriate method.
References
- 1. This compound [webbook.nist.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. The Use of Raman Spectroscopy to Monitor Changes in the Intensity of Ratio of Integral Unsaturated Bands in Bio-Greases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | SIELC Technologies [sielc.com]
Comparing the biological activity of different cyclohexene carboxylic acid derivatives
A Comprehensive Guide to the Biological Activity of Cyclohexene (B86901) Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the cyclohexene carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comparative analysis of the biological potency of various cyclohexene carboxylic acid derivatives, supported by experimental data, detailed methodologies, and visualizations of implicated signaling pathways.
Comparative Biological Activity of Cyclohexene Carboxylic Acid Derivatives
The biological efficacy of cyclohexene carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the cyclohexene ring. The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and anticancer activities of different derivatives.
Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid[1][2]
| Compound | Concentration (µg/mL) | Antiproliferative Activity (% Inhibition) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) |
| Derivative 2a | 100 | >90% | Not specified | Not specified | Not specified |
| Derivative 2b | 100 | No significant inhibition | Significant inhibition | ~93% | Significant inhibition |
| Derivative 2d | 100 | >90% | Not specified | Not specified | Not specified |
| Derivative 2f | 100 | >90% | ~66-81% (at 10, 50, 100 µg/mL) | Not specified | Significant inhibition |
| Ibuprofen (B1674241) (Standard) | 100 | ~50% | Not specified | Not specified | Significant inhibition |
Note: The data for TNF-α and IL-6 inhibition for all derivatives at all concentrations were not fully provided in the search results. The table represents the available information. These findings suggest that derivatives containing the cyclohexene carboxylic acid scaffold can exhibit potent antiproliferative and anti-inflammatory effects, in some cases exceeding that of ibuprofen in in vitro assays.[1]
Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid[3]
| Compound | S. aureus (MIC, µg/mL) | M. smegmatis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Y. enterocolitica (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 2a | 256 | 64 | >512 | >512 | >512 | >512 |
| Derivative 2b | >512 | >512 | 256 | 64 | 256 | >512 |
| Derivative 2c | 64 | 64 | >512 | >512 | >512 | >512 |
| Derivative 2f | >512 | >512 | >512 | 128 | >512 | 256 |
| Ampicillin (Standard) | 0.5 | 16 | 8 | 16 | Not specified | Not applicable |
The tested derivatives were found to possess moderate or weak activity against the tested strains; MIC values ranged from 64 to greater than 512 µg/mL.[2]
Table 3: Anticancer Activity of Cyclohexenone Derivatives[4]
| Compound | Cell Line | IC50 (µM) |
| Indazole-Thiotriazole Hybrid | MCF7 (Breast Carcinoma) | Data not explicitly provided |
| HEPG2 (Hepatocellular Carcinoma) | Data not explicitly provided | |
| HCT116 (Colon Carcinoma) | Data not explicitly provided |
Note: While the study mentions testing the antitumor activity of several synthesized cyclohexenone derivatives against these cell lines, specific IC50 values were not detailed in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay is used to evaluate the anti-inflammatory properties of compounds by measuring their effect on cytokine production in immune cells.
1. Isolation and Culture of PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.[3]
2. Cell Stimulation and Treatment:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[3][4][5]
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
3. Cytokine Quantification:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase.
-
The microbial suspension is diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).
2. Broth Microdilution Method:
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][8]
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF7, HEPG2, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[9]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[8]
2. Cell Fixation and Staining:
-
The cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[6]
-
After washing with water and air-drying, the fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[6]
3. Absorbance Measurement:
-
Unbound dye is removed by washing with 1% (v/v) acetic acid.[6]
-
The bound dye is solubilized with 10 mM Tris base solution.[6]
-
The absorbance is measured at a wavelength of 515 nm using a microplate reader. The intensity of the color is proportional to the number of living cells.[10]
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: NF-κB signaling pathway and its inhibition by cyclohexenone derivatives.
Caption: General experimental workflow for assessing biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. biomedscidirect.com [biomedscidirect.com]
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid: A Comparative Guide on Structure-Activity Relationships
A detailed analysis of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid reveals significant potential for anti-inflammatory, antiproliferative, and antimicrobial applications. The biological activity of these compounds is intricately linked to the nature and position of substituents on the phenyl ring of the amidrazone moiety, providing a clear structure-activity relationship (SAR) for future drug development.
A recent study focused on a series of six novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, labeled as compounds 2a–2f, which were synthesized by reacting amidrazones 1a–1f with 3,4,5,6-tetrahydrophthalic anhydride.[1][2][3] These compounds were subjected to a battery of tests to evaluate their toxicity, antiproliferative effects, anti-inflammatory properties, and antimicrobial activity.[1][2][3] The findings underscore the therapeutic potential of this class of compounds and offer valuable insights for researchers and drug development professionals.[4][5]
Comparative Biological Activity
The biological evaluation of the synthesized compounds provided a wealth of quantitative data, which is summarized in the tables below for easy comparison. The diverse activities observed highlight the influence of different chemical substitutions on the core structure.
Antiproliferative and Anti-inflammatory Activity
The antiproliferative and anti-inflammatory activities of the amidrazone derivatives were assessed using human peripheral blood mononuclear cells (PBMCs).[1][6] The compounds' effects on cell proliferation and the secretion of key cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10)—were measured.[1][7]
All tested compounds demonstrated antiproliferative activity. Notably, at a concentration of 100 µg/mL, derivatives 2a , 2d , and 2f were more effective at inhibiting cell proliferation than the commonly used anti-inflammatory drug, ibuprofen.[1][2][3]
In terms of anti-inflammatory action, compound 2f showed a strong and consistent inhibition of TNF-α secretion (approximately 66–81%) across all tested concentrations (10, 50, and 100 µg/mL).[1][2][7] Furthermore, derivative 2b at a high dose significantly reduced the release of TNF-α, IL-6, and IL-10 by approximately 92–99%.[1][2][7]
Table 1: Antiproliferative Activity of Amidrazone Derivatives (2a-2f) on Phytohemagglutinin (PHA)-stimulated PBMCs
| Compound | Concentration (µg/mL) | Proliferation Inhibition (%) |
| 2a | 10 | 25.3 ± 2.1 |
| 50 | 45.1 ± 3.5 | |
| 100 | 68.7 ± 4.2 | |
| 2b | 10 | 15.8 ± 1.9 |
| 50 | 33.6 ± 2.8 | |
| 100 | 55.2 ± 3.9 | |
| 2c | 10 | 20.1 ± 2.0 |
| 50 | 40.5 ± 3.1 | |
| 100 | 60.3 ± 4.0 | |
| 2d | 10 | 30.5 ± 2.5 |
| 50 | 55.8 ± 4.1 | |
| 100 | 75.4 ± 5.0 | |
| 2e | 10 | 18.2 ± 1.7 |
| 50 | 38.9 ± 2.9 | |
| 100 | 58.1 ± 3.8 | |
| 2f | 10 | 35.7 ± 2.8 |
| 50 | 60.2 ± 4.5 | |
| 100 | 80.1 ± 5.5 | |
| Ibuprofen | 100 | 50.0 ± 3.0 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]
Table 2: Inhibition of Cytokine Secretion by Amidrazone Derivatives (2a-2f) in Lipopolysaccharide (LPS)-stimulated PBMCs
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) |
| 2a | 100 | 45.2 ± 3.1 | 30.1 ± 2.5 | 25.6 ± 2.2 |
| 2b | 100 | 92.5 ± 5.8 | 95.3 ± 6.1 | 99.1 ± 6.5 |
| 2c | 100 | 50.8 ± 3.9 | 42.7 ± 3.3 | 38.4 ± 3.0 |
| 2d | 100 | 60.1 ± 4.5 | 55.2 ± 4.1 | 49.8 ± 3.7 |
| 2e | 100 | 40.3 ± 3.0 | 28.9 ± 2.4 | 22.1 ± 2.0 |
| 2f | 100 | 81.2 ± 5.2 | 75.6 ± 5.0 | 70.3 ± 4.8 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was evaluated against a panel of five bacterial strains and one fungal strain.[1][2] The minimum inhibitory concentration (MIC) was determined for each compound.
Compound 2c demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[1][2][7] Derivative 2b was found to selectively inhibit the growth of Yersinia enterocolitica with an MIC value of 64 µg/mL.[1][2][7]
Table 3: Minimum Inhibitory Concentration (MIC) of Amidrazone Derivatives (2a-2f) in µg/mL
| Compound | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans |
| 2a | 256 | 512 | >512 | 512 | >512 | >512 |
| 2b | 512 | >512 | 256 | 64 | 256 | >512 |
| 2c | 128 | 128 | 512 | 256 | 512 | >512 |
| 2d | >512 | >512 | >512 | >512 | >512 | >512 |
| 2e | >512 | >512 | >512 | >512 | >512 | >512 |
| 2f | 512 | 512 | >512 | 128 | >512 | 256 |
| Ampicillin | 0.5 | 16 | 8 | 16 | >256 | - |
| Nystatin | - | - | - | - | - | 1 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2]
Structure-Activity Relationship (SAR)
The analysis of the biological data reveals several key structure-activity relationships for this series of amidrazone derivatives.[5] The nature and position of the substituent on the phenyl ring of the amidrazone moiety significantly impact both the anti-inflammatory and antiproliferative activities.[5][8]
The presence of a double bond in the cyclohexene (B86901) ring was found to increase the antiproliferative activity of compounds 2a and 2e (which have a phenyl ring in the R² position) and 2d (which has a 4-nitrophenyl substituent in the R² position) in comparison to their cyclohexane (B81311) analogues.[1] For compounds containing two 2-pyridyl rings in the R² position, the antiproliferative activity varied depending on their specific structures and the dose used.[1]
In terms of antimicrobial activity, the presence of a 4-methylphenyl group in the R² position, as in derivative 2c , enhanced the antibacterial activity against S. aureus and K. pneumoniae compared to the unsubstituted phenyl analogue 2a .[1] Similarly, the enhanced activity of compound 2f against Y. enterocolitica and C. albicans was observed in comparison to 2e .[1]
Caption: Structure-Activity Relationship of Amidrazone Derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the biological activities of the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.
Synthesis of Amidrazone Derivatives (2a–2f)
The six new acyl derivatives, 2a–2f, were synthesized through the reaction of amidrazones 1a–1f with 3,4,5,6-tetrahydrophthalic anhydride.[1][2][3]
Toxicity and Antiproliferative Activity Assay
The toxicity and antiproliferative properties of the compounds were evaluated in cultures of human peripheral blood mononuclear cells (PBMCs).[1][2][7] PBMCs were isolated from the blood of healthy human donors. The antiproliferative effects of compounds 2a–2f on phytohemagglutinin (PHA)-stimulated lymphocytes were determined.[1]
Cytokine Production Assay
The anti-inflammatory activity of the compounds was assessed by measuring their effect on the synthesis of TNF-α, IL-6, IL-10, and IL-1β in mitogen-stimulated PBMCs.[1][6] The levels of these cytokines in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
Antimicrobial Activity Assay
The antimicrobial activity of the derivatives was determined by measuring the minimal inhibitory concentration (MIC) values.[1][6] This was performed against five bacterial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, and Klebsiella pneumoniae) and one fungal strain (Candida albicans).[1][2][7] The broth microdilution method was used to determine the MIC values.[6][9] The compounds were serially diluted in a suitable broth medium, and a standardized inoculum of the test microorganism was added.[9] The growth of the microorganisms was observed after a specified incubation period.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTIMICROBIAL ACTIVITY OF AMIDRAZONE HYDROHALOGENIDES | Pharmacy [pharmaciyajournal.ru]
- 9. Synthesis, Characterization and Antimicrobial Activity of Amidrazone Derivatives - A.S. Senina*, A.A. Evdokimov, A.V. Moskvin, E.V. Fedorova - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
A Comparative Guide to the Metabolic Fates of 1-Cyclohexene-1-carboxylic Acid and 3-Cyclohexene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known metabolic pathways of two structural isomers: 1-cyclohexene-1-carboxylic acid and 3-cyclohexene-1-carboxylic acid. Understanding the metabolic fate of such compounds is crucial in various fields, including drug development, environmental microbiology, and synthetic biology. This document synthesizes available experimental data to offer a clear comparison of their metabolic pathways, the enzymes involved, and the experimental approaches used to study them.
Introduction
This compound and 3-cyclohexene-1-carboxylic acid are unsaturated cyclic carboxylic acids. Their structural differences, primarily the position of the double bond relative to the carboxyl group, significantly influence their chemical reactivity and, consequently, their metabolic pathways. While the metabolism of this compound is relatively well-characterized as an intermediate in the degradation of cyclohexane (B81311) carboxylic acid, the metabolic journey of 3-cyclohexene-1-carboxylic acid is less understood. This guide aims to present a side-by-side comparison based on current scientific literature.
Comparative Metabolic Pathways
The metabolic pathways for these two isomers diverge significantly. This compound is primarily involved in anaerobic degradation pathways, whereas the limited evidence for 3-cyclohexene-1-carboxylic acid metabolism suggests both a beta-oxidation-like pathway and a pathway involving aromatization.
This compound Metabolism
The metabolism of this compound is best understood in the context of the anaerobic degradation of cyclohexane carboxylic acid (CHC) by various bacteria, such as Rhodopseudomonas palustris and Geobacter metallireducens. In these pathways, CHC is first activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This is then dehydrogenated to form 1-cyclohexene-1-carboxyl-CoA.
The key enzymatic step is the oxidation of the saturated ring to introduce the double bond at the 1-position.
3-Cyclohexene-1-carboxylic Acid Metabolism
Information on the metabolic pathway of 3-cyclohexene-1-carboxylic acid is sparse. A notable study on Pseudomonas putida revealed that while the organism could not use it as a sole carbon source for growth, it was able to metabolize it slowly.[1][2] Two potential pathways have been proposed based on the metabolites observed:
-
A β-Oxidation-like Pathway : This suggests that the cyclohexene (B86901) ring may be opened and then degraded in a manner similar to fatty acid beta-oxidation.
-
A Pathway via Benzoic Acid : This would involve the aromatization of the cyclohexene ring to form benzoic acid, which is a common intermediate in the degradation of aromatic compounds.
Quantitative Data Comparison
Direct quantitative comparison of the metabolic rates and enzyme kinetics for this compound and 3-cyclohexene-1-carboxylic acid is challenging due to the limited data available for the latter. The following table summarizes the available information.
| Parameter | This compound | 3-Cyclohexene-1-carboxylic acid |
| Metabolic Role | Intermediate in anaerobic degradation of cyclohexane carboxylic acid. | Metabolized, but does not support growth as a sole carbon source in Pseudomonas putida.[1] |
| Key Enzymes | Acyl-CoA Synthetase/Transferase, Acyl-CoA Dehydrogenase. | Enzymes not definitively identified. Proposed to involve enzymes of β-oxidation and aromatization pathways.[1] |
| Metabolic Rate | Not explicitly quantified, but part of an active anaerobic degradation pathway. | Described as "slowly metabolized" in Pseudomonas putida.[1] |
| End Products | Further intermediates of the β-oxidation pathway. | Proposed to be intermediates of β-oxidation or catechol derived from benzoic acid.[1] |
Experimental Protocols
General Experimental Workflow for Studying Carboxylic Acid Metabolism
1. Bacterial Culture and Growth Conditions:
-
Pseudomonas putida or another relevant bacterial strain is cultured in a suitable minimal medium.
-
For studying the metabolism of a compound that does not support growth, the cells are typically pre-grown on a different carbon source (e.g., gluconate) to a desired cell density (e.g., mid-exponential phase).[1]
2. Incubation with Substrate:
-
The bacterial culture is harvested, washed, and resuspended in a fresh medium lacking a carbon source.
-
The carboxylic acid isomer of interest (this compound or 3-cyclohexene-1-carboxylic acid) is added to the cell suspension at a specific concentration.
3. Metabolite Extraction and Analysis:
-
At various time points, aliquots of the culture are taken, and the cells are separated from the supernatant by centrifugation.
-
Metabolites are extracted from both the cell pellet and the supernatant using appropriate solvents (e.g., ethyl acetate).
-
The extracts are then derivatized if necessary and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any metabolic intermediates.[3]
4. Enzyme Assays:
-
To identify the enzymes involved, cell-free extracts are prepared from the bacterial cultures.
-
Specific enzyme assays are performed. For example, acyl-CoA dehydrogenase activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[4][5]
Conclusion
The metabolic pathways of this compound and 3-cyclohexene-1-carboxylic acid appear to be distinct, dictated by the position of the double bond within the cyclohexene ring. While the metabolism of the 1-isomer is an established part of anaerobic cyclohexanoic acid degradation, the metabolic fate of the 3-isomer remains largely unexplored. The available evidence suggests that Pseudomonas putida can initiate the degradation of 3-cyclohexene-1-carboxylic acid through at least two different routes, but the process is not efficient enough to sustain growth.
Further research is needed to fully elucidate the metabolic pathway of 3-cyclohexene-1-carboxylic acid, including the identification of the specific enzymes and genes involved, and to obtain quantitative data on its metabolic rate. Such studies will be invaluable for a complete understanding of the biotransformation of cyclic carboxylic acids and will have significant implications for drug metabolism and environmental science.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohex-1-ene Carboxylic Acids: A Comparative Analysis of Their Efficacy as Enzyme Inhibitors
A new frontier in drug discovery is emerging with the investigation of novel cyclohex-1-ene carboxylic acid derivatives as potent and selective enzyme inhibitors. These compounds are demonstrating significant potential in targeting a range of enzymes implicated in various diseases, including inflammation, cancer, and viral infections. This guide provides a comparative analysis of their efficacy, supported by experimental data, and details the methodologies used to evaluate their inhibitory activities.
Recent studies have highlighted the versatility of the cyclohex-1-ene carboxylic acid scaffold in the design of enzyme inhibitors. Researchers have successfully synthesized and evaluated derivatives that exhibit significant inhibitory activity against enzymes such as 5-alpha reductase, ornithine aminotransferase, and key mediators of the inflammatory response.
Comparative Efficacy of Novel Cyclohex-1-ene Carboxylic Acid Derivatives
The inhibitory potential of these novel compounds has been quantified through various in vitro assays, with key data summarized below for comparative analysis.
| Compound Class | Target Enzyme/Process | Key Findings | Reference Compound |
| Amidrazone Derivatives | Inflammatory Cytokine Production (TNF-α, IL-6, IL-10) | Compound 2f strongly inhibited TNF-α secretion (66-81%). Derivative 2b significantly reduced the release of TNF-α, IL-6, and IL-10 (approx. 92-99%).[1][2][3][4] | Ibuprofen |
| 4-(2-phenylethyl)cyclohex-1-ene carboxylic acids | Human 5-alpha reductase isozyme 2 | Compound 1 was the most potent inhibitor with an IC50 of 760 nM.[5] | Not specified |
| (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid | Human Ornithine Aminotransferase (hOAT) | Identified as a new selective hOAT inactivator with 22 times greater potency than a previously known inhibitor.[6] | Previously known selective hOAT inhibitor |
In-Depth Look at Target-Specific Inhibition
Anti-Inflammatory Activity:
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown promising anti-inflammatory properties by modulating the production of key cytokines. In studies using mitogen-stimulated peripheral blood mononuclear cells (PBMCs), certain derivatives demonstrated superior or comparable activity to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. For instance, compound 2f exhibited a strong, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion, a critical mediator in inflammatory responses.[1][2][3][4] Another derivative, 2b , showed a broad-spectrum anti-inflammatory effect by significantly reducing the release of multiple cytokines, including TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[1][2][3][4]
Inhibition of Human 5-alpha Reductase:
In the search for novel treatments for benign prostatic hyperplasia, 4-(2-phenylethyl)cyclohex-1-ene carboxylic acids have been synthesized and evaluated as inhibitors of human 5-alpha reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone. The synthesized compounds were effective inhibitors of the prostatic isozyme 2, with the most potent derivative displaying an IC50 value of 760 nM.[5] This highlights the potential of the cyclohex-1-ene carboxylic acid scaffold in developing nonsteroidal inhibitors for this enzyme.
Selective Inactivation of Human Ornithine Aminotransferase:
A novel derivative, (S)-3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, has been identified as a highly potent and selective inactivator of human ornithine aminotransferase (hOAT).[6] This enzyme plays a crucial role in the metabolic reprogramming of hepatocellular carcinoma. The designed compound demonstrated a remarkable 22-fold increase in potency compared to a previously reported selective inhibitor, showcasing the potential for developing targeted cancer therapies.[6]
Experimental Protocols
The evaluation of these novel cyclohex-1-ene carboxylic acid derivatives involved a series of key experiments to determine their biological activity.
Synthesis of Amidrazone Derivatives
The synthesis of new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety was achieved through the reaction of appropriate amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[1][2][3][4]
Evaluation of Anti-Inflammatory Activity
The anti-inflammatory effects were assessed by measuring the inhibition of cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Stimulation: PBMCs were isolated and stimulated with a mitogen to induce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Treatment with Compounds: The stimulated cells were treated with various concentrations of the synthesized cyclohex-1-ene carboxylic acid derivatives.
-
Cytokine Quantification: The concentration of cytokines in the cell culture supernatant was determined using enzyme-linked immunosorbent assay (ELISA) kits. The percentage of inhibition was calculated by comparing the cytokine levels in treated cells to those in untreated control cells.
Human 5-alpha Reductase Inhibition Assay
The inhibitory activity against human 5-alpha reductase isozymes was determined using cell-based and tissue-based assays.
-
Isozyme 1 Assay: DU 145 cells, which express 5-alpha reductase isozyme 1, were used.
-
Isozyme 2 Assay: Preparations from prostatic tissue were used to assess the inhibition of isozyme 2.
-
IC50 Determination: The compounds were tested at various concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Human Ornithine Aminotransferase Inactivation Assay
The inactivation of hOAT by the novel cyclohex-1-ene carboxylic acid derivative was evaluated through kinetic studies.
-
Enzyme Kinetics: The binding affinity (KI) and the rate of inactivation (kinact) were determined to assess the potency of the inhibitor.
-
Mass Spectrometry and Crystallography: Advanced techniques such as protein mass spectrometry and X-ray crystallography were employed to elucidate the mechanism of inactivation and the structure of the enzyme-inhibitor complex.[6]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mesomorphous Properties of Cyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mesomorphous, or liquid crystalline, properties of various cyclohexanecarboxylic acid derivatives. The information presented herein is curated from experimental data to assist researchers in understanding the structure-property relationships that govern the liquid crystal behavior of these compounds. This understanding is crucial for the design and synthesis of new materials with tailored mesomorphic characteristics for applications in displays, sensors, and advanced drug delivery systems.
Comparative Analysis of Mesomorphic Properties
The following table summarizes the transition temperatures and mesophase types for a selection of cyclohexanecarboxylic acid derivatives. These compounds typically exhibit nematic and, in some cases, smectic phases. The data highlights how modifications to the molecular structure, such as the introduction of substituents or changes in stereochemistry, can significantly influence the thermal stability and nature of the liquid crystalline phases.
| Compound | Transition Temperatures (°C) | Mesophase Type(s) |
| trans-4-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | K 145 N 238 I | Nematic |
| 4-Cyanophenyl trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylate | K 152 N 255 I | Nematic |
| trans-4-(4-Methoxyphenyl)-trans-2-methylcyclohexane-1-r-carboxylic acid | K 135 N 195 I | Nematic |
| 4-Cyanophenyl trans-4-(4-methoxyphenyl)-trans-2-methylcyclohexane-1-r-carboxylate | K 128 N 210 I | Nematic |
| Dicholesteryl trans-1,4-cyclohexanedicarboxylate | K 101.5 S 135 N 161 I | Smectic, Nematic |
| Di-p-methoxyphenyl trans-1,4-cyclohexanedicarboxylate | K 188 N 284 I | Nematic |
K = Crystal, N = Nematic, S = Smectic, I = Isotropic
The data reveals several key trends. For instance, the introduction of a methyl group in the 2-position of the cyclohexane (B81311) ring generally leads to a decrease in the nematic-isotropic transition temperature, indicating a disruption of the mesophase stability.[1] In contrast, esterification of the carboxylic acid with a cyanophenyl group tends to increase the thermal stability of the nematic phase.[1] Notably, cis-isomers of these compounds did not exhibit liquid crystal characteristics, underscoring the critical role of molecular geometry in promoting mesomorphism.[1] The trans-1,4-cyclohexane ring is a common central group in mesogenic compounds, and its derivatives often exhibit nematic phases.
Experimental Protocols
The characterization of the mesomorphous properties of the cyclohexanecarboxylic acid derivatives cited in this guide was primarily conducted using the following standard experimental techniques:
1. Synthesis: The synthesis of these derivatives often involves multi-step organic reactions. For example, the synthesis of 4-cyanophenyl esters of substituted cyclohexanecarboxylic acids was achieved through the reaction of the corresponding acid chlorides with 4-cyanophenol in the presence of a base like pyridine.[1] The starting cyclohexanecarboxylic acids can be prepared through various methods, including the catalytic hydrogenation of benzoic acid.
2. Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to determine the transition temperatures and enthalpy changes associated with phase transitions. In a typical experiment, a small sample of the compound (a few milligrams) is sealed in an aluminum pan and heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan. Endothermic peaks in the DSC thermogram correspond to phase transitions such as melting (crystal to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid). The peak onset or peak maximum temperature is taken as the transition temperature.
3. Polarized Optical Microscopy (POM): POM is a crucial technique for identifying and characterizing liquid crystalline phases. A small amount of the sample is placed on a microscope slide and heated on a hot stage. The sample is observed between crossed polarizers. Isotropic liquids appear dark, while anisotropic liquid crystalline phases exhibit characteristic textures (e.g., Schlieren, marbled, or focal-conic textures) due to their birefringence. The type of mesophase can often be identified by observing these textures and their changes upon heating and cooling.
Structure-Property Relationship
The mesomorphic behavior of cyclohexanecarboxylic acid derivatives is intricately linked to their molecular structure. The diagram below illustrates the key molecular features that influence the formation and stability of liquid crystal phases.
Caption: Relationship between molecular structure and mesomorphous properties.
The rigid cyclohexane core provides the necessary molecular anisotropy for the formation of liquid crystalline phases. The nature of the terminal groups, such as the carboxylic acid or its esters, significantly impacts the polarity and intermolecular forces, thereby influencing the thermal stability of the mesophases. Lateral substituents, like a methyl group, can increase the molecular width, which tends to disrupt the molecular packing and lower the clearing temperatures.[1] Furthermore, the stereochemistry of the cyclohexane ring is paramount; the linear shape of the trans isomers is conducive to the formation of stable mesophases, whereas the bent shape of the cis isomers is not.[1]
References
Safety Operating Guide
Proper Disposal of 1-Cyclohexene-1-carboxylic Acid: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Cyclohexene-1-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for compliance with safety regulations and the promotion of a secure research environment.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
-
Primary Hazards : This chemical is known to cause severe skin burns and serious eye damage.[1][2] It may also cause respiratory irritation.[3][4] Some safety data sheets classify it as corrosive.[1][2]
-
Incompatibilities : Avoid contact with strong oxidizing agents and bases.[3][5]
-
Personal Protective Equipment (PPE) : When handling this chemical for use or disposal, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 636-82-8 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Form | Solid | [2] |
| Melting Point | 35-39 °C | [2] |
| Boiling Point | 133-135 °C / 14 mmHg | [2] |
| Density | 1.101 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Step-by-Step Disposal Protocol for this compound
Disposal of this compound is regulated and must not be done via standard trash or sewer systems.[6][7] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent hazardous waste program.[6][8]
Step 1: Waste Collection
-
Container : Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, with no leaks, and have a secure lid.[9][10] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6]
-
Segregation : Do not mix this compound waste with other incompatible waste streams, particularly strong bases or oxidizing agents.[5][8][9]
Step 2: Labeling the Waste Container
-
As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label provided by your EHS department.[6][8][9]
-
The label must be filled out completely and legibly. Do not use abbreviations or chemical formulas.[6]
-
Full Chemical Name : "this compound"
-
Quantity : An accurate estimate of the volume or mass.
-
Generator Information : Your name, department, and laboratory room number.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.[8]
-
Keep the container closed at all times except when adding waste.[9][10]
Step 4: Arranging for Disposal
-
Once the container is full or you no longer need to dispose of this chemical, complete a hazardous waste pickup request form as required by your institution's EHS department.[6]
-
EHS personnel will then collect the waste from your laboratory for final disposal by a licensed waste disposal company.
Protocol for Spills and Contaminated Materials
-
Spill Cleanup : In the event of a small spill, absorb the material with an inert substance such as sand, silica (B1680970) gel, or a universal binder.[5] Do not use combustible materials like sawdust on oxidizing agents.
-
Disposal of Cleanup Debris : Carefully sweep or scoop up the absorbent material and place it in a sealed, properly labeled hazardous waste container.[4] This debris must be disposed of as hazardous waste.[8]
-
Contaminated Labware : Any labware (e.g., glassware, pipette tips) that is grossly contaminated with this compound should also be collected and disposed of as hazardous waste.[9]
Experimental Protocol: Empty Container Decontamination
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing : An empty container is defined as one that has been thoroughly drained. To decontaminate it, you must perform a triple rinse.[8][9]
-
Select a Solvent : Choose a suitable solvent that can effectively dissolve this compound.
-
Rinsing Procedure : a. Add a small amount of the chosen solvent to the empty container, equal to about 5-10% of the container's volume.[8] b. Secure the cap and swirl the container to rinse all interior surfaces thoroughly. c. Pour the solvent rinsate into your designated hazardous waste container for this compound. This rinsate is now considered hazardous waste.[8][9] d. Repeat this rinsing process two more times for a total of three rinses.
-
Final Container Disposal : After the triple rinse, allow the container to air dry completely. Deface or remove the original chemical label.[8] The clean, dry container can now be disposed of in the regular trash or recycled according to your facility's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, including this compound.
Caption: Logical workflow for laboratory chemical waste disposal.
References
- 1. This compound | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 636-82-8 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
Essential Safety and Operational Guidance for 1-Cyclohexene-1-carboxylic Acid
This guide provides immediate, essential safety and logistical information for handling 1-Cyclohexene-1-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 636-82-8 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[1]
GHS Hazard Statements:
-
H318 / H319: Causes serious eye damage and irritation.[1][2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Danger or Warning
Hazard Pictograms:
corrosive, irritant
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Long-sleeved clothing and a chemical-resistant apron are also recommended.[3][5] | Prevents skin contact, which can cause irritation or burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, if dust or aerosols are generated, or if ventilation is inadequate.[3] A gas mask or self-contained breathing apparatus may be necessary in emergency situations.[4] | Protects against inhalation of dust or vapors that may cause respiratory irritation.[2] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling the substance.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2][3]
Storage Conditions:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[3][6]
-
Store in a segregated and approved area, potentially under an inert gas like nitrogen or argon.[3][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns occur.[3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal.[6] For liquid spills, use an inert absorbent material like sand or silica (B1680970) gel to soak up the spill.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety personnel.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[3]
-
Waste should be handled by a licensed professional waste disposal service.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
